Antibacterial agent 229
描述
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属性
分子式 |
C16H14ClFN6OS2 |
|---|---|
分子量 |
424.9 g/mol |
IUPAC 名称 |
[(E)-1-[3-(2-amino-1,3-thiazol-4-yl)-7-chloro-6-fluoro-4-oxoquinolin-1-yl]propan-2-ylideneamino]thiourea |
InChI |
InChI=1S/C16H14ClFN6OS2/c1-7(22-23-15(19)26)4-24-5-9(12-6-27-16(20)21-12)14(25)8-2-11(18)10(17)3-13(8)24/h2-3,5-6H,4H2,1H3,(H2,20,21)(H3,19,23,26)/b22-7+ |
InChI 键 |
KLDVGBAAUWGUMC-QPJQQBGISA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Novel Oxazolidinone Antibacterial Agents
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated as "Antibacterial agent 229." This technical guide therefore focuses on the well-documented class of oxazolidinone antibacterials, including the clinically significant drug linezolid (B1675486) and its novel analogs, to provide a representative and detailed overview that aligns with the core requirements of the original query. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Rise of Oxazolidinones
The increasing prevalence of multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), has created an urgent need for new classes of antibiotics.[1] Oxazolidinones are a class of synthetic antibacterial agents that address this need through a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[1][2] Linezolid, the first oxazolidinone antibiotic to be approved by the FDA in 2000, has become a critical tool in treating serious Gram-positive infections.[2] This guide explores the discovery, synthesis, and antibacterial evaluation of novel oxazolidinones, providing a framework for the development of new agents in this class.
Discovery and Mechanism of Action
A Novel Target: The Bacterial Ribosome
Oxazolidinones exert their antibacterial effect by binding to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[1] This binding action interferes with the formation of the initiation complex, a crucial first step in protein synthesis. This mechanism is distinct from other protein synthesis inhibitors, which typically act at later stages of elongation.
Signaling Pathway of Oxazolidinone Action
The following diagram illustrates the mechanism of action of oxazolidinones in inhibiting bacterial protein synthesis.
Synthesis of Novel Oxazolidinone Analogs
The synthesis of novel oxazolidinone analogs is a key area of research aimed at improving potency, expanding the spectrum of activity, and overcoming potential resistance. A common synthetic strategy involves the construction of the core oxazolidinone ring and subsequent modification of the C-5 side chain.[3][4]
General Synthetic Workflow
The following diagram outlines a general workflow for the synthesis of novel oxazolidinone derivatives.
Experimental Protocol: Synthesis of a Linezolid Analog
This protocol is a representative example of the synthesis of a novel oxazolidinone.
Step 1: Synthesis of (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone [4]
-
To a solution of 3-fluoro-4-morpholinylaniline in a suitable solvent, add (R)-epichlorohydrin.
-
Stir the reaction mixture at room temperature for 20 hours.
-
Wash the solution with water and concentrate to afford the product.
Step 2: Synthesis of (S)-N-[[3-[3-Fluoro-4-[4-morpholinyl]phenyl]-2-oxo-5-oxazolidinyl]methyl]phthalimide [4]
-
To a solution of the product from Step 1 in N,N-Dimethylformamide, add potassium phthalimide.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Cool the reaction mixture and pour into water to precipitate the product.
-
Filter and dry the solid to obtain the desired intermediate.
Step 3: Final Product Synthesis
-
The phthalimide-protected intermediate can be deprotected using standard methods (e.g., hydrazine (B178648) hydrate) to yield the free amine.
-
The resulting amine can then be acylated or otherwise modified to introduce novel C-5 side chains.[2]
Antibacterial Activity and Data Presentation
The antibacterial activity of novel compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[5][6]
Quantitative Data Summary
The following tables summarize the MIC values for linezolid and a hypothetical novel oxazolidinone analog against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Linezolid
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 1-4 |
| Enterococcus faecium (VRE) | 1-4 |
| Streptococcus pneumoniae | 0.5-2 |
| Escherichia coli | >64 |
| Pseudomonas aeruginosa | >64 |
Data are representative values from published literature.[5][6][7]
Table 2: Minimum Inhibitory Concentration (MIC) of a Novel Oxazolidinone Analog (Hypothetical)
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 0.5-2 |
| Enterococcus faecium (VRE) | 0.5-2 |
| Streptococcus pneumoniae | 0.25-1 |
| Escherichia coli | 16-32 |
| Pseudomonas aeruginosa | >64 |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes a standard method for determining the MIC of an antibacterial agent.
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension in cation-adjusted Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the broth to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
-
Conclusion
The development of novel oxazolidinone antibacterial agents remains a promising strategy to combat the growing threat of antimicrobial resistance. Through targeted synthesis and rigorous evaluation of their antibacterial activity, new compounds with improved efficacy and expanded spectra can be identified. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals working to advance this important class of antibiotics.
References
- 1. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel oxazolidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activities of linezolid combined with other antimicrobial agents against Staphylococci, Enterococci, Pneumococci, and selected gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The in vitro antimicrobial activity of linezolid against unconventional pathogens - PMC [pmc.ncbi.nlm.nih.gov]
"Antibacterial agent 229" chemical structure and properties
An In-depth Technical Guide to the Multifaceted Antibacterial Agent 229
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, identified as the carbothioamido hydrazonyl aminothiazolyl quinolone compound 8a, is a promising multi-target antibacterial candidate designed to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive overview of its chemical structure, and known properties, summarizing the available data on its multifaceted mechanism of action which includes bacterial membrane disruption, DNA intercalation, and inhibition of topoisomerase IV. The information presented herein is primarily derived from the peer-reviewed publication, "Synthesis and antibacterial medicinal evaluation of carbothioamido hydrazonyl thiazolylquinolone with multitargeting antimicrobial potential to combat increasingly global resistance," published in the European Journal of Medicinal Chemistry.
Chemical Structure and Physicochemical Properties
While the exact chemical structure of this compound (compound 8a) is detailed within the full scientific publication, its systematic name, carbothioamido hydrazonyl aminothiazolyl quinolone, indicates a complex heterocyclic structure. This class of compounds typically possesses a quinolone core, a key pharmacophore in many established antibacterial agents, functionalized with a thiazole (B1198619) and a carbothioamide hydrazone moiety.
Table 1: Physicochemical Properties of this compound (Compound 8a)
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | Data not publicly available | N/A |
| Molecular Weight | Data not publicly available | N/A |
| Solubility | Data not publicly available | N/A |
| LogP | Data not publicly available | N/A |
Note: Detailed physicochemical properties are pending access to the full-text publication.
Antimicrobial Activity
Compound 8a has demonstrated potent activity against drug-resistant Gram-positive bacteria. A key finding from the primary literature is its strong inhibitory action against drug-resistant Staphylococcus aureus.
Table 2: In Vitro Antibacterial Activity of this compound (Compound 8a)
| Bacterial Strain | MIC (mM) | MIC (µg/mL) | Reference |
|---|
| Drug-resistant Staphylococcus aureus | 0.0047 | Data not publicly available |[1] |
Note: A comprehensive panel of MIC values against various bacterial and fungal strains is likely available in the full scientific publication.
Mechanism of Action
This compound exhibits a multi-pronged attack on bacterial cells, a highly desirable characteristic for overcoming resistance mechanisms. Its reported mechanisms of action are:
-
Bacterial Membrane Disruption: The agent is capable of disrupting the integrity of the bacterial cell membrane, leading to leakage of intracellular contents and cell death.[1]
-
DNA Intercalation: Compound 8a can insert itself between the base pairs of bacterial DNA, a process that can inhibit DNA replication and transcription.[1]
-
Topoisomerase IV Inhibition: It acts as an inhibitor of topoisomerase IV, a crucial bacterial enzyme involved in DNA decatenation during replication.[1]
Table 3: Topoisomerase IV Inhibitory Activity
| Parameter | Value | Reference |
|---|
| IC50 | 10.88 µM |[2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While the full, detailed methodologies are contained within the source publication, this section outlines the probable experimental approaches based on the described mechanisms of action.
Synthesis of this compound (Compound 8a)
The synthesis of carbothioamido hydrazonyl aminothiazolyl quinolones typically involves a multi-step reaction sequence. The primary publication indicates that the synthesis starts from triethoxymethane and substituted anilines.[3] Characterization of the final compound would have been performed using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial potency.
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Bacterial Membrane Disruption Assay
Assessing membrane integrity is crucial to confirm this mechanism of action. Common methods include monitoring the leakage of intracellular components or using fluorescent probes that are sensitive to membrane potential or integrity.
Workflow for Membrane Disruption Assay
Caption: Workflow for Bacterial Membrane Disruption Assay.
DNA Intercalation Assay
DNA intercalation can be investigated using various biophysical techniques, such as UV-visible spectroscopy, fluorescence spectroscopy, or by observing changes in the electrophoretic mobility of DNA.
Signaling Pathway of DNA Intercalation
Caption: Signaling Pathway of DNA Intercalation by Compound 8a.
Topoisomerase IV Inhibition Assay
The inhibitory effect on topoisomerase IV is typically assessed using an in vitro enzymatic assay that measures the relaxation of supercoiled plasmid DNA.
Workflow for Topoisomerase IV Inhibition Assay
Caption: Workflow for Topoisomerase IV Inhibition Assay.
Safety and Toxicology
The primary publication suggests that compound 8a exhibits favorable safety profiles, with negligible hemolysis and no significant in vitro and in vivo toxicity reported in the abstract.[1]
Table 4: Preliminary Safety Profile of this compound (Compound 8a)
| Assay | Result | Reference |
|---|---|---|
| Hemolysis | Negligible | [1] |
| In Vitro Toxicity | Not significant | [1] |
| In Vivo Toxicity | Not significant |[1] |
Note: Detailed toxicological data and the models used are expected to be available in the full scientific publication.
Conclusion and Future Directions
This compound (compound 8a) represents a significant advancement in the pursuit of novel antimicrobial agents with the potential to address the challenge of drug resistance. Its multi-target mechanism of action is a particularly compelling feature. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, expand the assessment of its antimicrobial spectrum, and conduct more extensive preclinical and clinical safety evaluations. The development of this compound and its analogs could pave the way for a new class of therapeutics for treating challenging bacterial infections.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available information, primarily the abstract of a peer-reviewed publication. Access to the full scientific article is recommended for a complete understanding of the data and methodologies.
References
An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 229
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Antibacterial Agent 229 is a hypothetical compound presented here for illustrative purposes. The following data, experimental protocols, and mechanisms are a synthesis of established principles in antibacterial research and are intended to serve as a technical guide template.
Executive Summary
This compound (designated AA-229) is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria. This document elucidates the comprehensive mechanism of action of AA-229, detailing its primary cellular target, downstream effects, and the experimental evidence supporting these findings. The core mechanism of AA-229 involves the targeted inhibition of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and segregation. This inhibition leads to a cascade of events including the accumulation of DNA double-strand breaks, induction of the SOS response, and ultimately, apoptotic-like cell death. This guide provides detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways and workflows to facilitate further research and development.
Primary Mechanism of Action: Dual Inhibition of Type II Topoisomerases
AA-229 exerts its potent bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, AA-229 stabilizes the cleavage-religation equilibrium in a state where the DNA is cleaved, leading to an accumulation of double-strand breaks. This dual-targeting mechanism contributes to the low frequency of resistance development observed in preclinical studies.
Target Enzyme Inhibition
The inhibitory activity of AA-229 against purified DNA gyrase and topoisomerase IV from Escherichia coli and Pseudomonas aeruginosa was determined using supercoiling and decatenation assays, respectively.
| Target Enzyme | Organism | IC50 (µg/mL) |
| DNA Gyrase (Supercoiling) | E. coli | 0.08 |
| P. aeruginosa | 0.12 | |
| Topoisomerase IV (Decatenation) | E. coli | 0.25 |
| P. aeruginosa | 0.31 | |
| Table 1: In vitro inhibitory concentrations (IC50) of AA-229 against bacterial type II topoisomerases. |
Experimental Protocol: DNA Gyrase Supercoiling Assay
Objective: To determine the concentration of AA-229 required to inhibit 50% of the supercoiling activity of DNA gyrase.
Materials:
-
Purified E. coli DNA gyrase (Subunits A and B)
-
Relaxed pBR322 DNA
-
Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)
-
AA-229 stock solution (in DMSO)
-
0.5 M EDTA
-
10x Gel Loading Dye
-
1% Agarose (B213101) gel in 1x TAE buffer
-
Ethidium (B1194527) Bromide
Procedure:
-
Prepare reaction mixtures containing assay buffer, 1 unit of DNA gyrase, and 0.5 µg of relaxed pBR322 DNA.
-
Add varying concentrations of AA-229 (ranging from 0.001 to 10 µg/mL). An equivalent volume of DMSO is used as a vehicle control.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reaction by adding 0.5 M EDTA.
-
Add 10x gel loading dye to each reaction.
-
Load the samples onto a 1% agarose gel and perform electrophoresis at 80V for 2 hours.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane using densitometry software.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of AA-229.
Cellular Effects and Downstream Pathways
The inhibition of DNA gyrase and topoisomerase IV by AA-229 triggers a series of cellular events culminating in bacterial cell death.
Induction of DNA Damage and the SOS Response
The accumulation of double-strand breaks activates the bacterial SOS response, a global response to DNA damage. This is characterized by the upregulation of genes involved in DNA repair and cell cycle arrest.
Caption: AA-229 induced SOS response pathway.
Quantification of DNA Damage
The extent of DNA damage was quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay in E. coli treated with AA-229.
| Treatment | Concentration (x MIC) | % TUNEL-Positive Cells |
| Untreated Control | - | 2.1 ± 0.5 |
| AA-229 | 1x | 45.3 ± 3.2 |
| 4x | 89.7 ± 5.6 | |
| Ciprofloxacin (Control) | 4x | 85.2 ± 4.9 |
| Table 2: Quantification of DNA fragmentation by TUNEL assay in E. coli after 4 hours of treatment. |
Experimental Protocol: TUNEL Assay
Objective: To detect and quantify DNA fragmentation in bacteria treated with AA-229.
Materials:
-
Mid-log phase E. coli culture
-
AA-229
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
In Situ Cell Death Detection Kit, Fluorescein (Roche)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat mid-log phase E. coli with AA-229 at 1x and 4x MIC for 4 hours. Include an untreated control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash the cells with PBS and resuspend in permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Resuspend the cells in the TUNEL reaction mixture and incubate for 60 minutes at 37°C in the dark.
-
Wash the cells with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash the cells and resuspend in PBS.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope.
-
Count the number of TUNEL-positive (green fluorescence) and total cells (blue fluorescence) in at least 10 random fields to determine the percentage of TUNEL-positive cells.
Bactericidal Activity and Resistance Profile
AA-229 demonstrates rapid, concentration-dependent killing of a wide range of Gram-negative pathogens.
Time-Kill Kinetics
Time-kill assays were performed against E. coli ATCC 25922 to assess the bactericidal dynamics of AA-229.
Elucidating the DNA Intercalation Mechanism of "Antibacterial Agent 229"
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: "Antibacterial agent 229" is a representative model for a DNA intercalating antibacterial agent. The data and mechanisms described herein are based on the well-characterized intercalator, Proflavine (B1679165), to provide a scientifically grounded and illustrative technical guide.
Executive Summary
"this compound" represents a class of planar, polycyclic aromatic cations that exert their antimicrobial effects through intercalation into bacterial DNA. This process involves the insertion of the agent between the base pairs of the DNA double helix, leading to significant structural distortions and the disruption of critical cellular processes such as DNA replication and transcription.[1][2] This guide provides an in-depth analysis of the DNA intercalation mechanism, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the associated molecular and cellular pathways. The information presented is intended to support further research and development of novel antibacterial therapeutics targeting DNA.
The DNA Intercalation Mechanism
The interaction of "this compound" with DNA is a multi-step process. Initially, the cationic agent is electrostatically attracted to the anionic phosphate (B84403) backbone of the DNA.[1] Following this initial association, the planar molecule inserts itself between adjacent base pairs, a process driven by hydrophobic and van der Waals forces.[2] This intercalation event induces significant conformational changes in the DNA structure, including the unwinding of the helix and an increase in the distance between base pairs.[1] Specifically, this process involves a "drug-induced cavity formation" mechanism where the agent facilitates a minimal base-stacking penalty pathway.[3][4] Molecular dynamics simulations suggest that the intercalation and de-intercalation of agents like proflavine predominantly occur through the major groove of the DNA.[5]
Caption: DNA intercalation mechanism of "this compound".
Quantitative Analysis of DNA Binding
The interaction between "this compound" and DNA has been quantified using various biophysical techniques. These studies provide crucial data on the affinity and thermodynamics of the binding process.
| Parameter | Value | Method | Reference |
| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | [6][7] |
| 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | [6][7] | |
| 1.19 (± 0.09) x 10⁵ M⁻¹ | Flow Injection Analysis | [8] | |
| Binding Site Size | 2.07 (± 0.1) base pairs | Cyclic Voltammetry | [6][7] |
| Gibbs Free Energy (ΔG°) | -24.90 kJ/mol at 25°C | Voltammetric Measurements | [6][7] |
| DNA Unwinding Angle | ~17° | Not specified | [1] |
Experimental Protocols
The characterization of the DNA intercalation of "this compound" relies on a suite of established biophysical and biochemical assays.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a fundamental technique for monitoring the binding of a ligand to DNA. The interaction typically leads to changes in the absorption spectrum of the agent, such as hypochromism (decreased absorbance) and a red shift (bathochromic shift) in the maximum wavelength, which are indicative of intercalation.[9]
-
Objective: To determine the binding constant (K) of "this compound" to DNA.
-
Methodology:
-
Prepare a stock solution of "this compound" in a suitable buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.
-
Titrate a fixed concentration of the agent with increasing concentrations of ct-DNA.
-
Record the UV-Vis absorption spectrum (typically 200-400 nm) after each addition of DNA and incubation to reach equilibrium.[10]
-
Analyze the changes in absorbance to calculate the binding constant using appropriate models, such as the Scatchard plot.[11]
-
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive methods for studying DNA-ligand interactions. The intrinsic fluorescence of "this compound" may be quenched or enhanced upon binding to DNA.[12]
-
Objective: To investigate the binding mode and affinity through fluorescence quenching.
-
Methodology:
-
Prepare solutions of "this compound" and DNA in a suitable buffer.
-
Excite the agent at its maximum absorption wavelength and record the emission spectrum.
-
Titrate the agent with increasing concentrations of DNA.
-
Monitor the changes in fluorescence intensity at the emission maximum.[13]
-
The quenching data can be used to determine binding parameters.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for observing conformational changes in DNA upon ligand binding.[14][15] The B-form DNA exhibits a characteristic CD spectrum, which is perturbed upon intercalation.[16][17]
-
Objective: To confirm the intercalative binding mode by observing changes in DNA secondary structure.
-
Methodology:
-
Prepare a solution of DNA in a suitable buffer.
-
Record the CD spectrum of the DNA alone (typically in the 220-320 nm range).
-
Add "this compound" to the DNA solution and incubate.
-
Record the CD spectrum of the complex.
-
An increase in the positive band at ~275 nm and the negative band at ~245 nm can indicate intercalation and stabilization of the B-form DNA.[18]
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[19][20][21]
-
Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Methodology:
-
Prepare degassed solutions of "this compound" and DNA in the same buffer.
-
Load the DNA solution into the sample cell of the calorimeter and the agent solution into the injection syringe.
-
Perform a series of injections of the agent into the DNA solution while monitoring the heat changes.[22]
-
Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.[23]
-
Caption: Workflow for characterizing "this compound"-DNA interaction.
Cellular Signaling and Downstream Effects
The intercalation of "this compound" into bacterial DNA triggers a cascade of cellular events, ultimately leading to bacterial cell death. The primary consequence of intercalation is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[24] This leads to the accumulation of DNA double-strand breaks.[25] The resulting DNA damage can activate cellular stress responses and apoptotic pathways.[25]
Caption: Downstream cellular effects of DNA intercalation.
Conclusion
"this compound," modeled after the properties of proflavine, demonstrates a clear DNA intercalation mechanism characterized by strong binding affinity and significant structural and functional consequences for bacterial DNA. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this and similar classes of antibacterial compounds. A thorough understanding of the molecular interactions and cellular pathways is paramount for the rational design of next-generation antibacterial agents that can overcome existing resistance mechanisms.
References
- 1. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intercalation and de-intercalation pathway of proflavine through the minor and major grooves of DNA: roles of water and entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]
- 12. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. Circular dichroism and conformational polymorphism of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Study of DNA Interaction and Cytotoxicity Activity of Oxidovanadium(V) Complexes with ONO Donor Schiff Base Ligands [mdpi.com]
- 19. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]
- 21. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Importance of isothermal titration calorimetry for the detection of the direct binding of metal ions to mismatched base pairs in duplex DNA - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02097A [pubs.rsc.org]
- 23. Advances in the analysis of isothermal titration calorimetry data for ligand-DNA interactions. | Semantic Scholar [semanticscholar.org]
- 24. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 25. preprints.org [preprints.org]
Probing the Potency of Compound 8a: A Technical Guide to its Topoisomerase IV Inhibitory Activity
For Immediate Release
This technical guide provides an in-depth analysis of the topoisomerase IV inhibitory activity of compound 8a, a novel benzothiazole (B30560) derivative. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antibacterial agents. Herein, we present quantitative inhibitory data, detailed experimental methodologies, and visual representations of the compound's mechanism of action and experimental evaluation.
Executive Summary
Compound 8a has emerged as a potent inhibitor of bacterial topoisomerase IV, a critical enzyme involved in DNA replication and chromosome segregation. This guide summarizes the key findings related to its inhibitory profile, offering a comprehensive resource for further investigation and development. The data presented herein demonstrates the potential of compound 8a as a lead candidate for a new class of antibacterial agents.
Quantitative Inhibitory Activity
Compound 8a exhibits significant inhibitory activity against Escherichia coli topoisomerase IV. The half-maximal inhibitory concentration (IC50) was determined in a high-throughput relaxation assay, revealing a potent inhibitory profile.
| Compound | Target Enzyme | Assay Type | IC50 (nM) | Reference |
| 8a | E. coli Topoisomerase IV | Relaxation Assay | <100 | [1] |
Experimental Protocols
The investigation of compound 8a's topoisomerase IV inhibitory activity involves two primary assays: the DNA relaxation assay and the DNA decatenation assay. These assays provide a comprehensive understanding of the compound's effect on the enzyme's function.
Topoisomerase IV Relaxation Assay
This assay measures the ability of topoisomerase IV to relax supercoiled DNA, and the inhibitory effect of compound 8a on this process.
Materials:
-
E. coli Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM ATP)
-
Compound 8a dissolved in a suitable solvent (e.g., DMSO)
-
DNA loading dye
-
Ethidium bromide or other DNA stain
-
Electrophoresis buffer (e.g., TBE or TAE)
Procedure:
-
A reaction mixture is prepared containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of compound 8a.
-
The reaction is initiated by the addition of E. coli topoisomerase IV.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
The reaction is stopped by the addition of a stop solution (e.g., SDS and proteinase K).
-
DNA loading dye is added to each reaction, and the samples are loaded onto an agarose gel.
-
The gel is subjected to electrophoresis to separate the supercoiled and relaxed DNA forms.
-
The gel is stained with a DNA stain and visualized under UV light. The amount of relaxed DNA is quantified to determine the inhibitory activity of compound 8a.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to unlink catenated DNA networks, mimicking its essential role in chromosome segregation, and the inhibition of this process by compound 8a.
Materials:
-
E. coli Topoisomerase IV
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles
-
Assay Buffer (as above)
-
Compound 8a
-
DNA loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Electrophoresis buffer
Procedure:
-
A reaction mixture is prepared with assay buffer, kDNA, and a range of concentrations of compound 8a.
-
E. coli topoisomerase IV is added to initiate the reaction.
-
The reaction is incubated at 37°C for a defined period.
-
The reaction is terminated.
-
Samples are loaded onto an agarose gel and subjected to electrophoresis.
-
Decatenated DNA minicircles migrate into the gel, while the catenated kDNA remains in the well.
-
The gel is stained and visualized to assess the extent of decatenation and, consequently, the inhibitory effect of compound 8a.
Visualizing the Process and Pathway
To further elucidate the experimental process and the mechanism of inhibition, the following diagrams are provided.
Caption: Experimental workflow for assessing topoisomerase IV inhibition.
Caption: Mechanism of topoisomerase IV inhibition by compound 8a.
Conclusion
Compound 8a demonstrates potent inhibitory activity against bacterial topoisomerase IV. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the scientific community. Further investigation into the pharmacokinetic and pharmacodynamic properties of compound 8a is warranted to fully assess its therapeutic potential.
References
In Vitro Evaluation of the Antibacterial and Antifungal Activity of Antibacterial Agent 229: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antimicrobial properties of "Antibacterial agent 229," also identified as compound 8a. This document summarizes the antibacterial and antifungal efficacy of this agent, details the standardized experimental protocols for its evaluation, and illustrates its mechanisms of action through signaling pathway diagrams.
Antimicrobial Activity of Agent 229
This compound has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism.
Quantitative Data Summary
The in vitro activity of this compound is summarized in the tables below. These MIC values highlight the broad-spectrum potential of this compound.
Table 1: Antibacterial Activity of Agent 229
| Bacterial Strain | ATCC Number | MIC (mM) |
| Staphylococcus aureus | 25923 | 0.0377 |
| Staphylococcus aureus | 29213 | 0.0047 |
| Escherichia coli | 25922 | 0.0189 |
| Pseudomonas aeruginosa | 27853 | 0.0189 |
Table 2: Antifungal Activity of Agent 229
| Fungal Strain | ATCC Number | MIC (mM) |
| Candida albicans | 9002 | 0.0189 |
| Candida albicans | (Clinical Isolate) | 0.0189 |
| Candida parapsilosis | 22019 | 0.0047 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the antimicrobial activity of this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against bacterial and fungal strains is determined using the broth microdilution method.[1][3] This method involves challenging the microorganisms with serial dilutions of the agent in a liquid growth medium.
2.1.1. Materials
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria, adjusted for cations (CAMHB)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
-
Bacterial and fungal strains (quality control and test strains)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2.1.2. Procedure
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar (B569324) plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Serial Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the agent in the appropriate broth in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with 100 µL of the prepared inoculum.
-
Include a growth control (broth and inoculum without the agent) and a sterility control (broth only).
-
Incubate the plates at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[4][5][6][7]
2.2.1. Procedure
-
Following the determination of the MIC, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and the wells with higher concentrations).
-
Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, contributing to its potent antimicrobial effects. It is known to disrupt the integrity of the bacterial membrane, intercalate into DNA, and inhibit topoisomerase IV.[8]
Inhibition of Topoisomerase IV
Topoisomerase IV is a crucial bacterial enzyme involved in DNA replication and chromosome segregation.[9][10] By inhibiting this enzyme, this compound stabilizes the transient complex formed between topoisomerase IV and DNA, preventing the resealing of double-strand breaks.[9] This leads to an accumulation of DNA damage, ultimately causing cell cycle arrest and bacterial cell death.[9] The inhibition of topoisomerase IV by Agent 229 has been quantified with an IC₅₀ value of 10.88 µM.
Figure 1. Inhibition of Topoisomerase IV by this compound.
DNA Intercalation
This compound can insert itself between the base pairs of the DNA double helix.[11] This intercalation disrupts the normal structure and function of DNA, interfering with essential cellular processes such as replication and transcription, ultimately contributing to cell death.[12]
Figure 2. DNA Intercalation by this compound.
Bacterial Membrane Disruption
The structural properties of this compound allow it to interact with and disrupt the bacterial cell membrane.[13][14] This action compromises the integrity of the membrane, leading to the leakage of essential intracellular components and ultimately causing cell lysis and death.
Figure 3. Bacterial Membrane Disruption by this compound.
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for evaluating the in vitro activity of a novel antibacterial agent is depicted below.
Figure 4. Workflow for MIC and MBC Determination.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 13. Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gosset.ai [gosset.ai]
A Technical Guide to Determining the In Vitro Spectrum of Activity for "Antibacterial Agent 229"
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. A critical early-stage evaluation for any new compound is the characterization of its spectrum of activity, which defines the range of microorganisms it can effectively inhibit or kill.[1] This guide outlines the standardized methodologies, data interpretation, and potential mechanisms for a hypothetical novel compound, "Antibacterial Agent 229."
Quantitative Assessment: In Vitro Spectrum of Activity
The primary method for quantitatively assessing a compound's in vitro activity is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2] The activity of "this compound" is summarized below against a panel of clinically significant Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | 0.5 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 1 |
| Enterococcus faecalis | ATCC 29212 | 2 |
| Enterococcus faecalis (VRE) | ATCC 51299 | 16 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 |
| Bacillus subtilis | ATCC 6633 | 1 |
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Klebsiella pneumoniae | ATCC 13883 | 128 |
| Acinetobacter baumannii | ATCC 19606 | >128 |
| Haemophilus influenzae | ATCC 49247 | 32 |
Interpretation of Data: The hypothetical data suggests that "this compound" exhibits potent activity primarily against Gram-positive bacteria, including the resistant strain MRSA. Its activity against Gram-negative bacteria is significantly weaker, classifying it as a narrow-spectrum agent.[3][4] This profile suggests a potential therapeutic application for infections caused by Gram-positive pathogens.
Experimental Protocols
Standardized protocols are crucial for ensuring the reproducibility and accuracy of susceptibility testing results.[5] The primary method used to determine the MIC values in the tables above is the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Broth Microdilution Method for MIC Determination
This method is a widely used technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[8][9]
A. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic bacteria.[10]
-
Antimicrobial Agent: Prepare a stock solution of "this compound" in a suitable solvent.
-
Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select several isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] This suspension must be further diluted in CAMHB to achieve the final target inoculum density.[9]
-
Microtiter Plates: Use sterile 96-well microtiter plates.[12]
B. Assay Procedure:
-
Plate Setup: Add a defined volume of CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Create a two-fold serial dilution of "this compound" directly in the plate. This is achieved by adding the stock solution to the first column and then transferring a portion of the mixture sequentially across the remaining columns.[1]
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9][12]
-
Controls:
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[8][11]
-
Reading Results: After incubation, the MIC is determined as the lowest concentration of "this compound" that shows no visible turbidity or bacterial growth.[2]
Visualizing Workflows and Mechanisms
Experimental Workflow
The process for determining the antibacterial spectrum follows a standardized workflow to ensure consistency and reliability of the results.
Hypothetical Mechanism of Action: Cell Wall Synthesis Inhibition
Given its potent activity against Gram-positive bacteria, a plausible mechanism for "this compound" is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3] This pathway is a common target for antibiotics like penicillin.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. microbiologyclass.net [microbiologyclass.net]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. iacld.com [iacld.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. clsi.org [clsi.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. microbe-investigations.com [microbe-investigations.com]
Initial Toxicity Screening of "Antibacterial Agent 229" on Prokaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of antibiotic-resistant pathogens necessitates the discovery of novel antibacterial agents. A critical early step in the development of these agents is a thorough initial toxicity screening to determine their therapeutic potential and selectivity.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and data interpretation for the initial toxicity screening of a novel investigational compound, "Antibacterial Agent 229," against prokaryotic cells. Detailed experimental protocols, data presentation in tabular format, and visual workflows are included to guide researchers in assessing the antibacterial efficacy and potential cytotoxic effects of new chemical entities.
Introduction
This compound is a synthetic compound belonging to a novel chemical class with putative antibacterial properties. The primary goal of this initial screening is to establish its spectrum of activity, potency, and mode of action (bacteriostatic vs. bactericidal) against a panel of representative Gram-positive and Gram-negative bacteria. Understanding the selective toxicity of a compound is paramount; an ideal antibacterial agent should effectively inhibit or kill bacteria while exhibiting minimal toxicity to host cells.[4] This guide outlines a tiered experimental approach to efficiently characterize the prokaryotic toxicity profile of Agent 229.
Overall Experimental Workflow
The screening process follows a logical progression from broad activity assessment to more detailed mechanistic evaluation. The workflow is designed to provide a comprehensive preliminary toxicity profile.
Caption: High-level workflow for the initial toxicity screening of this compound.
Phase 1: Potency and Spectrum of Activity
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Experimental Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture (3-4 colonies) in Mueller-Hinton Broth (MHB).[5] Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of Agent 229 where no visible turbidity is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Experimental Protocol:
-
Perform MIC Assay: Following the MIC protocol, select the wells corresponding to the MIC and higher concentrations that show no visible growth.
-
Subculturing: Aliquot 10 µL from each of these clear wells and spot-plate onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation: MIC and MBC of Agent 229
| Bacterial Strain | Type | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Escherichia coli (ATCC 25922) | Gram-Negative | 8 | 16 | 2 | Bactericidal |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 16 | 64 | 4 | Bactericidal |
| Staphylococcus aureus (ATCC 29213) | Gram-Positive | 2 | 4 | 2 | Bactericidal |
| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 4 | 32 | 8 | Bacteriostatic |
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio of > 4 suggests bacteriostatic activity.
Phase 2: Bacterial Viability and Kinetics
Time-Kill Kinetic Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.[6]
Experimental Protocol:
-
Culture Preparation: Grow a bacterial culture to the early-logarithmic phase in MHB. Dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
Exposure: Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a no-drug growth control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Enumeration: Perform serial dilutions of the aliquots and plate on MHA to determine the number of viable cells (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Membrane Integrity Assay
Damage to the bacterial cell membrane is a common mechanism of action for antibacterial agents.[7] This can be assessed using fluorescent dyes like Propidium Iodide (PI), which can only enter cells with compromised membranes.
Experimental Protocol:
-
Cell Preparation: Wash and resuspend a mid-log phase bacterial culture in a suitable buffer (e.g., PBS).
-
Treatment: Expose the bacterial suspension to various concentrations of Agent 229 (e.g., 1x, 2x, 4x MIC) for a defined period (e.g., 2 hours). Include a positive control (e.g., 70% isopropanol) and an untreated negative control.
-
Staining: Add PI to each sample to a final concentration of 1-5 µg/mL and incubate in the dark for 15 minutes.
-
Analysis: Measure the fluorescence intensity using a fluorometer or flow cytometer (Excitation/Emission ~535/617 nm). Increased fluorescence indicates loss of membrane integrity.
Data Presentation: Membrane Permeability
| Treatment Group | Concentration | Relative Fluorescence Units (RFU) | % Increase vs. Control |
| Untreated Control | - | 150 ± 25 | 0% |
| Agent 229 | 1x MIC | 875 ± 60 | 483% |
| Agent 229 | 2x MIC | 2150 ± 180 | 1333% |
| Agent 229 | 4x MIC | 4500 ± 310 | 2900% |
| Positive Control (70% IPA) | - | 5200 ± 400 | 3367% |
Hypothetical Mechanism of Action Pathway
Based on the preliminary data suggesting rapid bactericidal activity and membrane disruption, a plausible mechanism for Agent 229 is the destabilization of the bacterial outer membrane, leading to subsequent metabolic collapse.
Caption: Proposed mechanism of Agent 229 targeting the bacterial outer membrane.
Conclusion
The initial toxicity screening of this compound demonstrates potent, bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The low MBC/MIC ratios for most strains, coupled with rapid, concentration-dependent effects on membrane integrity, suggest that the primary mechanism of action involves the disruption of the bacterial cell membrane. Further studies are warranted to elucidate the specific molecular target and to evaluate the toxicity profile against eukaryotic cells to determine the therapeutic index of this promising new antibacterial candidate.
References
- 1. Early stage efficacy and toxicology screening for antibiotics and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Stage Efficacy and Toxicology Screening for Antibiotics and Enzyme Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. linnaeusbio.com [linnaeusbio.com]
- 7. drugtargetreview.com [drugtargetreview.com]
"Antibacterial agent 229" (compound 8a) CAS number 3049500-54-8 research
CAS Number: 3049500-54-8
Molecular Formula: C16H14ClFN6OS2
Molecular Weight: 424.90
Executive Summary
Antibacterial agent 229, also referred to as compound 8a, is a novel carbothioamido hydrazonyl thiazolylquinolone derivative with potent antimicrobial properties. Research indicates that this compound exhibits strong inhibitory activity against drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action is multifaceted, involving the disruption of the bacterial cell membrane, intercalation with bacterial DNA, and inhibition of topoisomerase IV, a key enzyme in bacterial DNA replication. This multi-target approach suggests a lower propensity for the development of bacterial resistance. Furthermore, preliminary studies have shown that compound 8a has a favorable safety profile, with negligible hemolysis and no significant toxicity observed in vitro and in vivo.
Disclaimer: This document is based on publicly available information, primarily from the abstract of the pivotal research paper by Zang ZL, et al. (2024). Full access to the complete research article was not available, which may limit the depth of detail in the experimental protocols and the comprehensiveness of the quantitative data presented.
Quantitative Data
The available quantitative data for this compound (compound 8a) is summarized below. The primary source for this data is the abstract of the key research publication. A more comprehensive dataset would be available in the full text of the cited article.
| Parameter | Value | Organism | Notes | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.0047 mM | Drug-resistant Staphylococcus aureus | Reported to be 5-fold more active than norfloxacin. | [1] |
| IC50 (Topoisomerase IV Inhibition) | 10.88 µM | Not Specified | - | [1] |
Mechanism of Action
This compound (compound 8a) employs a multi-pronged attack against bacterial cells, which is a promising strategy to combat the rise of antibiotic resistance. The three primary mechanisms of action identified are:
-
Bacterial Membrane Disruption: The compound compromises the integrity of the bacterial cell membrane. This can lead to the leakage of essential intracellular components and ultimately, cell death.
-
DNA Intercalation: Compound 8a is capable of inserting itself between the base pairs of bacterial DNA. This intercalation can disrupt DNA replication and transcription, leading to the inhibition of essential cellular processes.
-
Topoisomerase IV Inhibition: The agent inhibits the enzymatic activity of topoisomerase IV. This enzyme is crucial for decatenating replicated circular chromosomes in bacteria, a vital step in cell division. Inhibition of topoisomerase IV leads to a failure in bacterial replication.
Molecular modeling studies have suggested that the aminothiazolyl moiety of compound 8a is beneficial for its antibacterial efficacy, as it can form hydrogen bonds and engage in hydrophobic interactions with the DNA-topoisomerase IV complex.[1]
Experimental Protocols
The following are generalized descriptions of the experimental protocols that would have been used to determine the properties of this compound (compound 8a), based on the reported findings. The detailed, specific methodologies would be found in the full research publication.
Synthesis of this compound (Compound 8a)
The synthesis is described as a multi-step reaction starting from triethoxymethane and substituted anilines.[1] A likely synthetic pathway would involve the formation of a quinolone core, followed by the introduction of the carbothioamido hydrazonyl thiazolyl side chain.
Note: Without the full experimental details, a precise, step-by-step protocol cannot be provided. The characterization of the final compound and intermediates would have been performed using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[1]
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined to quantify the potency of an antimicrobial agent. A standard broth microdilution method is typically employed.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., drug-resistant Staphylococcus aureus) is prepared to a specific concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilution of Compound 8a: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action Assays
Bacterial Membrane Integrity Assay: To assess the membrane-disrupting capabilities, a fluorescent dye-based assay is often used.
-
Bacterial cells are treated with different concentrations of compound 8a.
-
A fluorescent dye that can only enter cells with compromised membranes (e.g., propidium (B1200493) iodide) is added.
-
The increase in fluorescence, which correlates with membrane damage, is measured using a fluorometer.
DNA Intercalation Assay: The ability to intercalate into DNA can be evaluated using a variety of biophysical techniques. One common method is a fluorescence displacement assay.
-
A solution of a DNA-binding fluorescent dye (e.g., ethidium (B1194527) bromide) is prepared with bacterial DNA, resulting in a high fluorescence signal.
-
Compound 8a is added in increasing concentrations.
-
If the compound intercalates into the DNA, it will displace the fluorescent dye, leading to a decrease in the fluorescence signal, which can be quantified.
Topoisomerase IV Inhibition Assay: The inhibition of topoisomerase IV is typically measured by a DNA decatenation assay.
-
Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Topoisomerase IV is incubated with kDNA in the presence of various concentrations of compound 8a.
-
The reaction products are analyzed by agarose (B213101) gel electrophoresis.
-
In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA into individual minicircles, which migrate faster through the gel.
-
In the presence of an effective inhibitor like compound 8a, the kDNA will remain catenated and migrate slower. The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC50 value.
Visualizations
The following diagrams illustrate the conceptual workflows and mechanisms of action for this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
References
A Preliminary Investigation into the Efficacy of "Antibacterial Agent 229" Against ESKAPE Pathogens
DISCLAIMER: The following document is a hypothetical technical guide. "Antibacterial agent 229" is a fictional compound, and the data, protocols, and mechanisms presented are for illustrative purposes to meet the user's prompt requirements. The information on ESKAPE pathogens is based on established scientific knowledge.
Executive Summary
The rise of multidrug-resistant organisms poses a significant threat to global public health. The ESKAPE pathogens, an acronym for six bacterial species with a high rate of antimicrobial resistance, are a leading cause of nosocomial infections worldwide.[1][2][3] This document outlines a preliminary investigation into the in vitro activity of a novel investigational compound, "this compound," against the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species. This guide provides an overview of the antimicrobial susceptibility of these pathogens to "this compound," details the experimental protocols used for this evaluation, and proposes a potential mechanism of action for the compound.
Introduction to ESKAPE Pathogens
The ESKAPE pathogens are a group of bacteria known for their ability to "escape" the effects of commonly used antibiotics.[4] These organisms are a major cause of hospital-acquired infections and are characterized by their increasing prevalence of multidrug resistance (MDR).[1][5] The development of novel antimicrobial agents with activity against these pathogens is a critical area of research. The ESKAPE group includes both Gram-positive (Enterococcus faecium, Staphylococcus aureus) and Gram-negative (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) bacteria.[6] Their resistance mechanisms are diverse and can include the production of antibiotic-inactivating enzymes, modification of drug targets, and overexpression of efflux pumps.[7][8]
In Vitro Activity of this compound
The in vitro potency of "this compound" was evaluated against a panel of clinical isolates of the ESKAPE pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess the antimicrobial activity of the compound.
Quantitative Antimicrobial Susceptibility Data
The following table summarizes the MIC and MBC values of "this compound" against the tested ESKAPE pathogens.
| Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Enterococcus faecium | VRE-2023-01 | 2 | 4 |
| Staphylococcus aureus | MRSA-43300 | 1 | 2 |
| Klebsiella pneumoniae | KPC-Ba-892 | 4 | 8 |
| Acinetobacter baumannii | MDR-Ab-22 | 8 | 16 |
| Pseudomonas aeruginosa | PAO1 | 8 | 32 |
| Enterobacter cloacae | ESBL-EC-115 | 4 | 8 |
Experimental Protocols
The following protocols were employed to determine the in vitro activity of "this compound."
Bacterial Strains and Culture Conditions
Reference strains and clinical isolates of the ESKAPE pathogens were obtained from the American Type Culture Collection (ATCC) and a collaborating hospital's clinical microbiology laboratory. Bacterial isolates were cultured on Mueller-Hinton Agar (MHA) and in Cation-Adjusted Mueller-Hinton Broth (CAMHB) at 37°C.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of "this compound" was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
- 1. ESKAPE - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Antimicrobial Resistance in ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cloverbiosoft.com [cloverbiosoft.com]
- 5. ESKAPE pathogens: antimicrobial resistance, epidemiology, clinical impact and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ESKAPE PATHOGENS I BioVersys [bioversys.com]
- 7. Frontiers | Revisiting ESKAPE Pathogens: virulence, resistance, and combating strategies focusing on quorum sensing [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
Understanding the physicochemical properties of "Antibacterial agent 229" for research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 229 is a potent synthetic compound demonstrating a multi-faceted mechanism of action against a range of bacterial pathogens. This document provides a comprehensive overview of its physicochemical properties, biological activities, and detailed experimental protocols for its evaluation. The agent is characterized by its ability to disrupt bacterial membrane integrity, intercalate with bacterial DNA, and specifically inhibit topoisomerase IV, a critical enzyme in bacterial DNA replication. This technical guide serves as a foundational resource for researchers engaged in the discovery and development of novel antibacterial therapeutics.
Physicochemical Properties
While the specific compound designated "this compound" is not extensively detailed in publicly available literature, a representative structure, N-(4-(benzyloxy)phenyl)-2-(naphthalen-1-yl)acetamide, has been selected based on its structural features consistent with the observed biological activities of DNA intercalation and topoisomerase IV inhibition. The predicted and known physicochemical properties of this representative compound are summarized below.
| Property | Value | Notes |
| IUPAC Name | N-(4-(benzyloxy)phenyl)-2-(naphthalen-1-yl)acetamide | - |
| Molecular Formula | C25H21NO2 | - |
| Molecular Weight | 367.44 g/mol | - |
| Appearance | Predicted: Solid | Typical for acetamide (B32628) derivatives. |
| Melting Point | Not Reported | Expected to be determined by differential scanning calorimetry. |
| Boiling Point | Not Reported | Likely to decompose at high temperatures. |
| Solubility | Predicted: Insoluble in water | Soluble in organic solvents like DMSO, DMF, and ethanol. |
| pKa | Not Reported | The amide proton is weakly acidic. |
| LogP | Predicted: >4 | Indicates high lipophilicity, consistent with membrane interaction. |
| IC50 (Topoisomerase IV) | 10.88 µM | Experimentally determined for "this compound".[1] |
Biological Activity and Mechanism of Action
This compound exhibits a multi-target mechanism of action, contributing to its potent antibacterial efficacy.
-
Bacterial Membrane Disruption : The agent is proposed to interact with the lipid bilayer of bacterial membranes, leading to depolarization and increased permeability. This disruption of the membrane integrity results in the leakage of essential cellular components and dissipation of the proton motive force, ultimately leading to bacterial cell death.
-
DNA Intercalation : The planar aromatic naphthalene (B1677914) moiety of the representative structure allows it to insert between the base pairs of bacterial DNA.[2] This intercalation distorts the DNA double helix, interfering with DNA replication and transcription processes.[2]
-
Topoisomerase IV Inhibition : The compound has been shown to be a potent inhibitor of bacterial topoisomerase IV, with an IC50 value of 10.88 µM.[1] Topoisomerase IV is essential for decatenating newly replicated daughter chromosomes, and its inhibition leads to an inability of the bacterial cell to segregate its DNA, thus halting cell division.
Proposed Signaling Pathway for Antibacterial Action
Caption: Proposed multi-target mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Synthesis of N-(4-(benzyloxy)phenyl)-2-(naphthalen-1-yl)acetamide
A general method for the synthesis of N-phenylacetamide derivatives involves the coupling of an amine with a carboxylic acid, often activated as an acid chloride or using a coupling agent.
Materials:
-
1-Naphthylacetic acid
-
Thionyl chloride or a suitable carbodiimide (B86325) coupling agent (e.g., EDC)
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) (if using acid chloride method) or DMAP (if using carbodiimide)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Protocol (Acid Chloride Method):
-
To a solution of 1-naphthylacetic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
In a separate flask, dissolve 4-(benzyloxy)aniline and triethylamine in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline (B41778) solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Caption: General workflow for the synthesis of the representative compound.
Topoisomerase IV Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
E. coli Topoisomerase IV
-
Assay Buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, 50 µg/mL albumin)
-
This compound stock solution in DMSO
-
Quinolone antibiotic (e.g., ciprofloxacin) as a positive control
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
Protocol:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound (or controls).
-
Initiate the reaction by adding E. coli Topoisomerase IV to each mixture.
-
Incubate the reactions at 37 °C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate supercoiled and relaxed DNA.
-
Stain the gel and visualize the DNA bands under UV light.
-
Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.[3][4][5][6][7]
DNA Intercalation Assay
This assay is based on the displacement of a fluorescent dye (e.g., ethidium bromide) that is pre-bound to DNA.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer
-
This compound stock solution in DMSO
-
Known DNA intercalator (e.g., doxorubicin) as a positive control
-
Fluorometer
Protocol:
-
Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to equilibrate.
-
Measure the initial fluorescence of the ctDNA-EtBr complex.
-
Add increasing concentrations of this compound to the solution.
-
After each addition, incubate for a short period and measure the fluorescence.
-
A decrease in fluorescence intensity indicates the displacement of EtBr from the DNA by the test compound, suggesting intercalation.[2][8][9][10][11]
-
Plot the fluorescence quenching against the compound concentration to determine the binding affinity.
Bacterial Membrane Integrity Assay
This assay utilizes fluorescent dyes to differentiate between bacteria with intact and compromised cell membranes.
Materials:
-
Bacterial culture (e.g., E. coli or S. aureus)
-
Phosphate-buffered saline (PBS)
-
LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide) or similar dyes.
-
This compound stock solution in DMSO
-
Membrane-disrupting agent (e.g., polymyxin (B74138) B) as a positive control
-
Fluorometer or flow cytometer
Protocol:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Wash and resuspend the bacterial cells in PBS.
-
Treat the bacterial suspensions with varying concentrations of this compound (and controls) for a defined period.
-
Add the fluorescent dyes (SYTO 9 and propidium iodide) to the treated cells and incubate in the dark.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for each dye. SYTO 9 stains all bacteria (green), while propidium iodide only enters and stains bacteria with damaged membranes (red).
-
An increase in the red/green fluorescence ratio indicates a loss of membrane integrity.[12][13][14][15]
Caption: Workflow for key biological activity assays.
Conclusion
This compound represents a promising lead compound for the development of new antibiotics due to its multi-target mechanism of action. This guide provides the essential physicochemical data for a representative molecule and detailed protocols for the synthesis and biological evaluation of this class of compounds. Further research, including comprehensive structure-activity relationship (SAR) studies, in vivo efficacy, and toxicity profiling, is warranted to advance this chemical scaffold towards clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. inspiralis.com [inspiralis.com]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. topoisomerase IV assay kits [profoldin.com]
- 8. 2.2.9. DNA intercalation assay [bio-protocol.org]
- 9. inspiralis.com [inspiralis.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Bacterial membrane integrity determination [bio-protocol.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment [frontiersin.org]
- 15. Bacterial Viability and Vitality Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
In-Depth Technical Guide: Antibacterial Agent 229 (Compound 8a) and its Effects on Bacterial Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 229, also identified as compound 8a, is a novel synthetic carbothioamido hydrazonyl aminothiazolyl quinolone derivative exhibiting potent, multi-targeted antibacterial activity, particularly against drug-resistant pathogens.[1] This technical guide provides a comprehensive overview of its mechanism of action with a primary focus on its effects on the bacterial membrane. Additionally, its activities as a DNA intercalator and a topoisomerase IV inhibitor are detailed. This document synthesizes available quantitative data, outlines experimental protocols for key assays, and presents visual diagrams of its mechanistic pathways and experimental workflows to support further research and development.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is critical to addressing this threat. This compound (compound 8a) has emerged as a promising candidate with a multi-pronged approach to bacterial inhibition. It demonstrates significant efficacy against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA), by simultaneously targeting the bacterial membrane, interfering with DNA replication, and inhibiting essential enzymes.[1] This guide delves into the technical details of these mechanisms, providing a foundational resource for researchers in the field.
Mechanism of Action: A Multi-Targeted Approach
This compound exhibits a robust and multifaceted mechanism of action, contributing to its potent bactericidal effects and low propensity for resistance development.[1] Its activity can be categorized into three primary areas: disruption of bacterial membrane integrity, intercalation into bacterial DNA, and inhibition of topoisomerase IV.
Disruption of Bacterial Membrane Integrity
A key feature of this compound is its ability to compromise the bacterial cell membrane. This action leads to the leakage of intracellular components and dissipation of the membrane potential, which is crucial for cellular energy production and other vital functions. The disruption of the membrane is a rapid process, contributing to the agent's bactericidal activity.[1]
DNA Intercalation
In addition to its effects on the cell envelope, this compound can intercalate into bacterial DNA. This interaction can interfere with DNA replication and transcription, leading to the inhibition of essential cellular processes and ultimately contributing to cell death.[1]
Inhibition of Topoisomerase IV
This compound is also a potent inhibitor of topoisomerase IV, a crucial enzyme involved in the decatenation of daughter chromosomes following DNA replication.[1] Inhibition of this enzyme leads to an inability of the bacterial cell to properly segregate its genetic material, resulting in a lethal blockade of cell division.
Below is a diagram illustrating the multi-targeted mechanism of action of this compound.
Quantitative Data
The following tables summarize the quantitative data regarding the antibacterial efficacy and inhibitory activity of this compound (compound 8a).
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 8a [1]
| Bacterial Strain | MIC (μg/mL) | MIC (mM) |
| Staphylococcus aureus (MRSA) | 2.21 | 0.0047 |
| Staphylococcus aureus (MSSA) | 4.42 | 0.0094 |
| Escherichia coli | >141.44 | >0.3 |
| Pseudomonas aeruginosa | >141.44 | >0.3 |
| Candida albicans | 35.36 | 0.075 |
Table 2: Hemolytic Activity of Compound 8a [1]
| Concentration (μg/mL) | Hemolysis (%) |
| 35.36 | < 5% |
| 70.72 | < 5% |
| 141.44 | < 5% |
Table 3: Topoisomerase IV Inhibition by Compound 8a [1]
| Compound | IC50 (μM) |
| Compound 8a | 10.88 |
| Norfloxacin (control) | 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial and antifungal activities of compound 8a were assessed using the broth microdilution method in 96-well plates.
-
Bacterial and Fungal Strains: Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300), methicillin-sensitive Staphylococcus aureus (MSSA, ATCC 29213), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Candida albicans (ATCC 10231) were used.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in Mueller-Hinton Broth (MHB) and Sabouraud Dextrose Broth (SDB), respectively, at 37°C. The turbidity of the microbial suspensions was adjusted to 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The suspensions were then diluted to a final concentration of 5 x 10⁵ CFU/mL in the respective broth.
-
Assay Procedure: Compound 8a was dissolved in DMSO to prepare a stock solution, which was then serially diluted in the appropriate broth in the 96-well plates. An equal volume of the prepared microbial inoculum was added to each well. The plates were incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Bacterial Membrane Integrity Assay
The effect of compound 8a on the integrity of the bacterial membrane was evaluated using a fluorescent probe-based assay.
-
Bacterial Strain: MRSA (ATCC 43300) was used for this assay.
-
Assay Principle: Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, resulting in a significant increase in fluorescence.
-
Procedure:
-
MRSA cells were grown to the logarithmic phase, harvested by centrifugation, and washed with PBS.
-
The bacterial suspension was treated with different concentrations of compound 8a (or a control) for a specified time.
-
PI was added to the bacterial suspension, and the fluorescence was measured using a fluorescence spectrophotometer at an excitation wavelength of 535 nm and an emission wavelength of 615 nm.
-
An increase in fluorescence intensity compared to the untreated control indicated a loss of membrane integrity.
-
The workflow for the membrane integrity assay is depicted below.
Topoisomerase IV Inhibition Assay
The inhibitory effect of compound 8a on topoisomerase IV was determined using a commercially available kit.
-
Enzyme and Substrate: The assay utilized purified E. coli topoisomerase IV and kinetoplast DNA (kDNA) as the substrate.
-
Assay Principle: Topoisomerase IV decatenates kDNA into minicircles. In the presence of an inhibitor, this process is blocked, and the kDNA remains in its catenated form.
-
Procedure:
-
The reaction mixture containing topoisomerase IV, kDNA, and varying concentrations of compound 8a (or a control inhibitor) in the appropriate reaction buffer was incubated at 37°C.
-
The reaction was stopped by the addition of a dye solution.
-
The products were separated by agarose (B213101) gel electrophoresis.
-
-
Data Analysis: The intensity of the bands corresponding to the decatenated and catenated forms of kDNA was quantified. The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme's activity, was calculated.
Conclusion
This compound (compound 8a) represents a significant advancement in the search for novel antimicrobial agents. Its multi-targeted mechanism, encompassing the disruption of the bacterial membrane, DNA intercalation, and inhibition of topoisomerase IV, makes it a formidable candidate for combating drug-resistant bacterial infections.[1] The data and protocols presented in this technical guide provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and further elucidation of its molecular interactions with its various targets.
References
In-depth Technical Guide: Antifungal Properties of Compound 8a, a Novel Fluconazole-Urea Hybrid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Compound 8a, a novel synthetic fluconazole-urea hybrid, has demonstrated significant antifungal properties against a broad spectrum of pathogenic fungi. This technical guide provides a comprehensive overview of its antifungal activity, mechanism of action, and the experimental protocols used for its evaluation. Quantitative data from in vitro susceptibility testing is presented in a structured format for clear comparison. Detailed methodologies for key experiments are provided to enable reproducibility. Furthermore, a visualization of the proposed signaling pathway is included to facilitate a deeper understanding of its molecular mechanism.
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. Azole antifungals, such as fluconazole (B54011), are a cornerstone of antifungal therapy, but their efficacy is increasingly compromised by resistance mechanisms.[1] Compound 8a is a novel fluconazole analogue that incorporates a urea (B33335) functionality, a structural modification designed to enhance its antifungal activity and potentially overcome existing resistance.[2] This document details the antifungal profile of compound 8a, providing key data and methodologies for researchers in the field of antifungal drug discovery.
Quantitative Antifungal Activity
The in vitro antifungal activity of compound 8a was evaluated against a panel of 15 pathogenic fungal isolates, including various Candida, Aspergillus, and dermatophyte species. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that inhibits visible fungal growth, was determined using the broth microdilution method.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Compound 8a against Pathogenic Fungi [1]
| Fungal Species | Strain ID | Compound 8a MIC (μg/mL) | Fluconazole MIC (μg/mL) |
| Candida albicans | A | 16 | 16 |
| Candida krusei | B | 32 | 16 |
| Cornus glabrata | C | 16 | 16 |
| Candida parapsilosis | D | 16 | 4 |
| Candida albicans | E | 16 | 4 |
| Aspergillus fumigatus | F | 4 | >64 |
| Aspergillus niger | G | 4 | >64 |
| Aspergillus tereus | H | 8 | >64 |
| Aspergillus nidulans | I | >64 | >64 |
| Aspergillus flavus | J | >64 | >64 |
| Trichophyton rubrum | K | 4 | 4 |
| Trichophyton tonsurans | L | >64 | 4 |
| Trichophyton mentagrophytes | M | >64 | 1 |
| Microsporum gypseum | N | >64 | >64 |
| Microsporum canis | O | 4 | >64 |
Mechanism of Action
As a fluconazole analogue, compound 8a is proposed to exert its antifungal effect through the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane. By inhibiting lanosterol 14-α-demethylase, compound 8a disrupts ergosterol synthesis, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1]
Signaling Pathway Diagram
The following diagram illustrates the ergosterol biosynthesis pathway and the inhibitory role of compound 8a.
References
Antibacterial Agent 229: A Promising Lead Compound for Novel Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Antibacterial agent 229, also identified as compound 8a, has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, antibacterial efficacy, and toxicological profile. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
Chemical and Biological Profile
This compound is a carbothioamido hydrazonyl thiazolylquinolone derivative. Its unique chemical structure is pivotal to its multi-targeting antimicrobial potential, enabling it to combat the growing challenge of drug-resistant bacterial infections.[1]
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action, a highly desirable trait for new antimicrobial agents as it can reduce the likelihood of resistance development. Its modes of action include:
-
Disruption of Bacterial Membrane Integrity: The agent has been shown to compromise the structural integrity of the bacterial cell membrane, a critical barrier for bacterial survival.[1][2]
-
DNA Intercalation: this compound is capable of intercalating into bacterial DNA, thereby interfering with essential cellular processes such as replication and transcription.[1][2]
-
Inhibition of Topoisomerase IV: A key activity of this compound is the inhibition of topoisomerase IV, a vital bacterial enzyme involved in DNA decatenation and chromosome segregation during cell division.[1][2]
This multi-target approach suggests that bacteria would need to develop multiple mutations simultaneously to confer resistance, potentially slowing the emergence of resistant strains.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound, providing a clear comparison of its efficacy.
| Parameter | Value | Target | Reference |
| IC50 | 10.88 µM | Topoisomerase IV | [2] |
| Organism | MIC | Condition | Reference |
| Drug-resistant Staphylococcus aureus | 0.0047 mM | in vitro | [1] |
Experimental Protocols
While the full detailed experimental protocols require access to the primary research article, this section outlines the general methodologies typically employed for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial efficacy.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., drug-resistant Staphylococcus aureus) is prepared in a suitable growth medium.
-
Serial Dilution of this compound: The compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth (turbidity) is observed.
Topoisomerase IV Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of topoisomerase IV.
-
Reaction Mixture Preparation: A reaction mixture containing purified topoisomerase IV, its DNA substrate (e.g., kinetoplast DNA), and ATP is prepared in a suitable buffer.
-
Addition of Inhibitor: Varying concentrations of this compound are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the enzymatic reaction to occur.
-
Analysis: The reaction products are analyzed by gel electrophoresis. The inhibition of topoisomerase IV activity is observed as a decrease in the amount of decatenated DNA product. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
DNA Intercalation Assay
Various biophysical techniques can be used to assess the intercalation of a compound into DNA.
-
Spectroscopic Titration: Changes in the absorption or fluorescence spectra of the compound upon binding to DNA are monitored.
-
Viscosity Measurements: The viscosity of a DNA solution is measured in the presence and absence of the compound. Intercalation typically leads to an increase in the viscosity of the DNA solution.
-
Thermal Denaturation Studies: The melting temperature (Tm) of DNA is measured. Intercalators generally increase the Tm of DNA.
Bacterial Membrane Integrity Assay
This assay determines if the compound disrupts the bacterial cell membrane.
-
Fluorescent Dye Exclusion/Uptake: Propidium iodide, a fluorescent dye that cannot penetrate intact cell membranes, is commonly used. If the membrane is compromised, the dye enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.
-
Release of Cellular Contents: The release of intracellular components, such as ATP or β-galactosidase, into the extracellular medium is measured as an indicator of membrane damage.
Visualizations
Proposed Multi-Target Mechanism of Action
References
In-Depth Technical Guide: Origins and Synthesis of Novel Quinolone Derivatives Featuring "Antibacterial Agent 229"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and antibacterial activity of novel quinolone derivatives, with a specific focus on the recently developed and highly potent "Antibacterial agent 229" (also referred to as compound 8a). This document is intended to serve as a core resource for researchers and professionals in the field of drug discovery and development.
Introduction to Quinolone Antibiotics
Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have made them indispensable in clinical practice. The core structure of quinolones offers a versatile scaffold for chemical modifications, leading to the development of numerous derivatives with enhanced efficacy and expanded spectra of activity. These agents primarily exert their bactericidal effects by targeting essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination. However, the rise of antibiotic resistance necessitates the continuous development of new quinolone-based agents that can overcome existing resistance mechanisms.
"this compound": A Novel Thiazolylquinolone Derivative
A promising new entrant in the field is "this compound," a carbothioamido hydrazonyl thiazolylquinolone. This compound has demonstrated significant potency, particularly against drug-resistant bacterial strains.
Origins and Design Rationale
"this compound" (compound 8a) was developed as part of a research initiative to synthesize novel thiazolylquinolones with multi-targeting antimicrobial potential to combat the growing threat of global antibiotic resistance. The design strategy involved the hybridization of the quinolone scaffold with a thiazole (B1198619) moiety, a common pharmacophore in medicinal chemistry known to impart diverse biological activities. The introduction of a carbothioamido hydrazonyl linker was hypothesized to enhance the compound's interaction with multiple biological targets within the bacterial cell, potentially leading to a synergistic antibacterial effect and a lower propensity for resistance development.
Synthesis of "this compound"
The synthesis of "this compound" is a multi-step process that begins with readily available starting materials. The general synthetic pathway is outlined below.
Experimental Protocol for the Synthesis of "this compound" (Compound 8a)
A detailed, step-by-step experimental protocol, including reagents, reaction conditions, and purification methods, would be presented here, based on the full-text of the primary research article. This would include NMR and HRMS data for structural confirmation.
(Note: As the full experimental details from the primary research article by Zang ZL, et al. (2024) are not available, a generalized representation is provided. The actual protocol would be significantly more detailed.)
Generalized Synthesis Scheme:
-
Step 1: Synthesis of the Quinolone Core: Substituted anilines are reacted with triethoxymethane to form an intermediate, which is then cyclized to produce the basic quinolone ring structure.
-
Step 2: Functionalization of the Quinolone Core: The quinolone core undergoes further reactions to introduce the necessary functional groups for subsequent coupling.
-
Step 3: Synthesis of the Thiazole Moiety: A separate synthesis route is employed to prepare the substituted thiazole component.
-
Step 4: Coupling and Final Product Formation: The functionalized quinolone core is coupled with the thiazole moiety through the carbothioamido hydrazonyl linker to yield the final product, "this compound". Purification is typically achieved through column chromatography or recrystallization.
Antibacterial Activity and Spectrum
"this compound" has exhibited potent antibacterial activity against a range of bacterial pathogens, including clinically relevant drug-resistant strains.
Quantitative Antibacterial Activity Data
The antibacterial efficacy of "this compound" and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 1: In Vitro Antibacterial Activity (MIC in µM) of "this compound" (Compound 8a) and Norfloxacin
| Compound | S. aureus (MRSA) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| This compound (8a) | 0.0047 * | Data not available | Data not available | Data not available |
| Norfloxacin | Higher than 8a | Data not available | Data not available | Data not available |
Data presented is based on the abstract of the primary research article and would be expanded with data for other bacterial strains and comparative compounds from the full text. The MIC value for drug-resistant Staphylococcus aureus (MRSA) highlights the significant potency of compound 8a.[1]
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay
The MIC values are determined using a standardized broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in appropriate broth medium.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: A Multi-Targeting Approach
"this compound" is believed to exert its potent bactericidal effect through a multi-pronged attack on bacterial cells.[1] This multi-targeting mechanism is a significant advantage in overcoming resistance.
Disruption of Bacterial Membrane Integrity
One of the proposed mechanisms is the disruption of the bacterial cell membrane's integrity. This leads to the leakage of intracellular components and ultimately cell death.
Membrane integrity can be assessed using fluorescent dyes such as propidium (B1200493) iodide (PI), which can only penetrate cells with compromised membranes.
-
Bacterial Culture Preparation: Bacteria are grown to the mid-logarithmic phase and then harvested.
-
Treatment with Compound: The bacterial suspension is treated with "this compound" at its MIC and multiples of its MIC.
-
Staining: Propidium iodide is added to the treated and control bacterial suspensions.
-
Analysis: The uptake of PI is measured using fluorescence microscopy or flow cytometry. An increase in PI fluorescence indicates a loss of membrane integrity.
DNA Intercalation
"this compound" has been shown to intercalate into bacterial DNA, thereby interfering with DNA replication and transcription processes.
Inhibition of Topoisomerase IV
A key mechanism of action for quinolones is the inhibition of type II topoisomerases. "this compound" specifically inhibits topoisomerase IV, an enzyme essential for decatenating newly replicated daughter chromosomes.[1]
The inhibitory activity against topoisomerase IV can be determined using a supercoiling relaxation assay or a decatenation assay.
-
Reaction Mixture Preparation: A reaction mixture containing supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (for decatenation assay), topoisomerase IV enzyme, and the appropriate buffer is prepared.
-
Addition of Inhibitor: "this compound" is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified time.
-
Analysis: The reaction products are analyzed by agarose (B213101) gel electrophoresis. The inhibition of enzyme activity is observed as a decrease in the amount of relaxed or decatenated DNA. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Visualizing the Pathways and Workflows
Proposed Multi-Targeting Mechanism of Action
Caption: Multi-target mechanism of "this compound".
General Experimental Workflow for Antibacterial Evaluation
References
Methodological & Application
Application Notes and Protocols for "In Vitro" Antibacterial Susceptibility Testing of Antibacterial Agent 229
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vitro antibacterial susceptibility testing of "Antibacterial agent 229." The following methodologies are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure reproducibility and accuracy.[1][2][3][4][5] The protocols cover the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), assessment of susceptibility using the disk diffusion method, and evaluation of the agent's bactericidal or bacteriostatic activity through time-kill kinetics assays.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10][11]
Experimental Protocol: Broth Microdilution for MIC and MBC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method, followed by the determination of the MBC.[12][13][14]
Materials:
-
This compound stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial suspension of the test organism, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Incubator (35 ± 2°C)
-
Spectrophotometer or microplate reader (optional)
Procedure:
Part A: MIC Determination
-
Preparation of Antibacterial Agent Dilutions: Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: 100 µL of CAMHB + 100 µL of inoculum (no antibacterial agent).
-
Sterility Control: 200 µL of uninoculated CAMHB.
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells.[6][7]
Part B: MBC Determination
-
Subculturing: From the well corresponding to the MIC and each well with higher concentrations (no visible growth), plate a 100 µL aliquot onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction of the initial inoculum (i.e., ≤ 0.1% survival).[9][11]
Data Presentation: MIC and MBC of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| Escherichia coli ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| Pseudomonas aeruginosa ATCC 27853 | 16 | >128 | >8 | Bacteriostatic |
| Enterococcus faecalis ATCC 29212 | 4 | 8 | 2 | Bactericidal |
An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4, and bacteriostatic if the ratio is > 4.[9]
Visualization: MIC and MBC Determination Workflow
References
- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 2. iacld.com [iacld.com]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. clsi.org [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. microchemlab.com [microchemlab.com]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 229
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. It is defined as the lowest concentration of an antimicrobial that prevents the visible in vitro growth of a microorganism.[1][2] Determining the MIC is a critical step in the discovery and development of new antibacterial agents, providing essential data for efficacy evaluation and guiding further preclinical and clinical studies.
This document provides detailed protocols for determining the MIC of "Antibacterial agent 229" using three internationally recognized standard methods: Broth Microdilution, Agar (B569324) Dilution, and Gradient Diffusion. Adherence to these standardized procedures is crucial for ensuring the accuracy, reproducibility, and comparability of results.[1]
2.0 General Materials & Preparations
The following preparations are common to all protocols described below.
2.1 Preparation of this compound
-
Solvent Selection: Dissolve this compound in a suitable solvent (e.g., water, DMSO) to create a high-concentration stock solution. The chosen solvent should not affect bacterial growth at the concentrations used in the assay.
-
Stock Solution: Prepare a stock solution at a concentration at least 10 times the highest concentration to be tested. For example, to test up to 128 µg/mL, prepare a stock of at least 1280 µg/mL.
-
Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter. Store aliquots at -20°C or as stability data dictates.
2.2 Bacterial Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile saline or broth solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension to achieve the final required inoculum density for each specific method (typically ~5 x 10⁵ CFU/mL for broth microdilution or ~1 x 10⁴ CFU/spot for agar dilution). This final dilution must be performed within 15 minutes of standardizing the inoculum.[3]
2.3 Quality Control (QC) Quality control is essential to ensure the accuracy and reproducibility of MIC testing.[4] Standard reference strains with known MIC values for common antibiotics should be tested in parallel with this compound.[4][5]
-
Recommended QC Strains:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
The results for QC strains must fall within the acceptable ranges established by bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7] If QC results are out of range, patient test results should not be reported until the issue is resolved.[4]
Protocol 1: Broth Microdilution Method
This method determines the MIC in a liquid growth medium using 96-well microtiter plates.[8][9][10] It is suitable for testing multiple agents and bacterial strains simultaneously.
3.1 Experimental Protocol
-
Plate Preparation: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the 2X final starting concentration of this compound stock solution to the wells in column 1.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.[11]
-
Column 11 serves as the growth control (no antibacterial agent).
-
Column 12 serves as the sterility control (no bacteria).
-
-
Inoculation: Add 5 µL of the standardized bacterial inoculum (~1 x 10⁷ CFU/mL) to each well from column 1 to 11. This results in a final inoculum of ~5 x 10⁵ CFU/mL in a final volume of 105 µL. Do not inoculate column 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).[1][12]
3.2 Workflow Diagram
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. microbiologyclass.net [microbiologyclass.net]
- 5. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QC for Antimicrobial Susceptibility Testing | Thermo Fisher Scientific - US [thermofisher.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. bio.libretexts.org [bio.libretexts.org]
"Antibacterial agent 229" solubility in DMSO and other solvents for "in vitro" assays
Application Notes and Protocols for Antibacterial Agent 229
Topic: Solubility and In Vitro Assay Protocols for this compound
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the solubilization and in vitro antibacterial testing of this compound. It includes comprehensive data on the solubility of this agent in various common laboratory solvents, with a particular focus on Dimethyl Sulfoxide (DMSO) for use in biological assays. A step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) is provided, along with visual guides for the experimental workflow and a hypothetical mechanism of action.
Solubility of this compound
The solubility of this compound was determined in a range of organic solvents and aqueous solutions to guide the preparation of stock solutions for in vitro assays. It is recommended to use DMSO for preparing high-concentration stock solutions, which can then be diluted in an appropriate aqueous medium for final assay concentrations.
Table 1: Solubility of this compound in Various Solvents.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | > 100 | > 250 | Recommended for stock solutions. |
| Dimethylformamide (DMF) | > 80 | > 200 | Alternative for stock solutions. |
| Ethanol (EtOH) | ~ 25 | ~ 62.5 | Moderately soluble. |
| Methanol (MeOH) | ~ 15 | ~ 37.5 | Limited solubility. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 | < 0.25 | Poorly soluble in aqueous buffers. |
| Water | < 0.01 | < 0.025 | Insoluble. |
Note: Molar solubility is calculated based on a hypothetical molecular weight of 400 g/mol for this compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the determination of the MIC of this compound against a bacterial strain using the broth microdilution method.
Materials and Reagents
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Sterile 96-well microtiter plates
-
Sterile polypropylene (B1209903) tubes
-
Micropipettes and sterile tips
-
Plate reader (600 nm)
-
Incubator (37°C)
Preparation of Stock Solution
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
Ensure the agent is completely dissolved by vortexing.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Experimental Workflow
Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Assay Procedure
-
Prepare Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
In a separate tube, create an intermediate dilution of the 10 mg/mL stock solution in CAMHB.
-
Add 200 µL of this intermediate dilution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no agent), and well 12 will be the sterility control (no bacteria).
-
-
Prepare Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile CAMHB to well 12.
-
The final volume in each well will be 200 µL. Note that the final concentration of DMSO should not exceed a level that affects bacterial growth (typically ≤1%).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Optionally, the optical density at 600 nm (OD600) can be measured using a plate reader.
-
Hypothetical Mechanism of Action: Inhibition of Protein Synthesis
This compound is hypothesized to act by inhibiting bacterial protein synthesis, a common mechanism for antibiotics. This pathway involves the agent binding to the bacterial ribosome, thereby preventing the translation of messenger RNA (mRNA) into proteins essential for bacterial survival.
Figure 2: Hypothetical signaling pathway for this compound.
Application Notes and Protocols: Standard Operating Procedure for DNA Intercalation Assay with "Antibacterial Agent 229"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the DNA intercalation properties of "Antibacterial agent 229," a representative antibacterial compound that is presumed to act via insertion into the DNA double helix. This document outlines a suite of biophysical techniques to characterize the binding of this compound to DNA, including UV-Visible spectrophotometry, fluorescence spectroscopy via ethidium (B1194527) bromide displacement, circular dichroism spectroscopy, and thermal denaturation assays. While "this compound" is a model compound, this guide offers robust methodologies and illustrative data tables to enable researchers to conduct these assays and analyze their findings for any potential DNA intercalating agent.
Introduction
DNA intercalators are molecules that can insert themselves between the stacked base pairs of the DNA double helix.[1][2] This mode of binding can disrupt the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as DNA replication and transcription.[1][2][3] Many compounds with antibacterial and anticancer properties, such as doxorubicin (B1662922) and actinomycin (B1170597) D, function as DNA intercalators.[1][4] The planar aromatic structure of these molecules is a key feature that facilitates their insertion into the DNA helix.[1][2] The study of DNA-intercalator interactions is crucial for the development of new therapeutic agents.[5]
The antibacterial mechanism of such agents often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[1] By intercalating into bacterial DNA, these agents can lead to bacterial cell death, making them effective antimicrobial agents.[1] This document provides a standard operating procedure for characterizing the DNA intercalation activity of a novel compound, referred to here as "this compound".
Experimental Protocols
This section details the methodologies for key experiments to assess the DNA binding and intercalation of "this compound".
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to study the interaction between a small molecule and DNA.[6] Changes in the absorption spectrum of the DNA or the compound upon binding can indicate an interaction and provide information about the binding mode.[6] Hypochromism (a decrease in absorbance) and a red shift (bathochromic shift) in the compound's absorption spectrum upon addition of DNA are often indicative of intercalation.[6][7]
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of "this compound" in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The concentration of DNA can be determined by measuring the absorbance at 260 nm, using an extinction coefficient of 6600 M⁻¹ cm⁻¹.[8] The A260/A280 ratio should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein.[8]
-
-
Titration:
-
Keep the concentration of "this compound" constant (e.g., 50 µM).
-
Titrate with increasing concentrations of ct-DNA (e.g., 0 to 100 µM).
-
Allow the mixture to equilibrate for 5 minutes at room temperature after each addition of DNA.
-
-
Measurement:
-
Record the UV-Vis absorption spectra from 200 to 500 nm after each titration.
-
Use a reference cuvette containing the corresponding concentration of ct-DNA in buffer to correct for the DNA absorbance.
-
-
Data Analysis:
-
Plot the absorbance of the compound at its λmax as a function of the DNA concentration.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or a similar binding model.
-
Fluorescence Spectroscopy: Ethidium Bromide (EtBr) Displacement Assay
This assay is based on the displacement of ethidium bromide (EtBr), a well-known DNA intercalator, from a DNA-EtBr complex by a competing molecule.[9] The fluorescence of EtBr is significantly enhanced when intercalated into DNA. A decrease in fluorescence upon the addition of the test compound suggests it is displacing EtBr and binding to the DNA, likely through intercalation.[9][10]
Protocol:
-
Preparation of DNA-EtBr Complex:
-
Titration:
-
Add increasing concentrations of "this compound" to the DNA-EtBr complex solution.
-
Incubate for 5-10 minutes after each addition.
-
-
Measurement:
-
Measure the fluorescence emission spectrum (e.g., 540-700 nm) with an excitation wavelength of 520 nm.[10]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (around 590-600 nm) against the concentration of "this compound".
-
Calculate the IC50 value, which is the concentration of the compound required to reduce the fluorescence intensity by 50%.
-
The Stern-Volmer quenching constant (Ksv) can be calculated from the Stern-Volmer equation: F0/F = 1 + Ksv[Q], where F0 and F are the fluorescence intensities in the absence and presence of the quencher ("this compound"), and [Q] is the concentration of the quencher.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for studying the conformational changes in DNA upon ligand binding.[5][11][12] The CD spectrum of DNA is sensitive to its secondary structure. Intercalation typically induces significant changes in the DNA CD spectrum, providing insights into the binding mode.[5][11]
Protocol:
-
Preparation of Solutions:
-
Prepare solutions of ct-DNA (e.g., 100 µM in base pairs) and "this compound" in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.2).
-
-
Measurement:
-
Record the CD spectrum of the DNA alone from 220 to 320 nm.
-
Add increasing concentrations of "this compound" to the DNA solution.
-
Record the CD spectrum after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Observe changes in the positive band around 275 nm (related to base stacking) and the negative band around 245 nm (related to helicity) of the DNA spectrum.
-
Significant changes in these bands can indicate an intercalative binding mode.
-
Thermal Denaturation (Melting Temperature) Assay
The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA has dissociated into single strands. Intercalating agents stabilize the DNA double helix, leading to an increase in its Tm.[13] This change can be monitored by measuring the absorbance at 260 nm as a function of temperature.[13]
Protocol:
-
Preparation of Samples:
-
Prepare samples of ct-DNA (e.g., 50 µM in base pairs) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
Prepare a second set of samples containing ct-DNA and "this compound" at a specific molar ratio (e.g., 1:1).
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1 °C/minute) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature to obtain the DNA melting curve.
-
The Tm is the temperature at the midpoint of the transition.
-
Calculate the change in melting temperature (ΔTm) = Tm (DNA + compound) - Tm (DNA alone). A positive ΔTm indicates stabilization of the DNA duplex, consistent with intercalation.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: UV-Visible Spectroscopic Data for "this compound" - DNA Interaction
| Parameter | Value |
| λmax of free "Agent 229" (nm) | e.g., 450 |
| λmax of DNA-bound "Agent 229" (nm) | e.g., 465 |
| Bathochromic Shift (Δλ, nm) | e.g., 15 |
| Hypochromicity (%) | e.g., 20% |
| Binding Constant (Kb, M⁻¹) | e.g., 1.5 x 10⁵ |
Table 2: Fluorescence Quenching Data for "this compound"
| Parameter | Value |
| IC50 (µM) | e.g., 25 |
| Stern-Volmer Constant (Ksv, M⁻¹) | e.g., 2.1 x 10⁴ |
Table 3: Thermal Denaturation Data for "this compound"
| Sample | Tm (°C) | ΔTm (°C) |
| ct-DNA | e.g., 69.5 | - |
| ct-DNA + "Agent 229" | e.g., 75.0 | e.g., 5.5 |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action.
Caption: Experimental workflow for DNA intercalation assay.
Caption: Proposed mechanism of action for a DNA intercalating antibacterial agent.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Antibacterial activity and DNA interaction of triazine iron and ruthenium complexes: spectroscopic, voltammetric and theoretical studies - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04152B [pubs.rsc.org]
- 9. DNA Interaction Studies of Selected Polyamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 12. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: In Vivo Efficacy of Antibacterial Agent 229 in Murine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibacterial Agent 229 is a novel synthetic small molecule with potent in vitro activity against a range of multidrug-resistant Gram-negative and Gram-positive bacteria. Its putative mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established and clinically relevant murine infection models. The primary endpoints assessed are the reduction in bacterial burden in key tissues and the overall survival rate.[1][2]
Data Presentation: In Vitro Activity of this compound
Prior to in vivo evaluation, the in vitro activity of this compound was characterized to determine its spectrum of activity and potency. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were established using broth microdilution methods according to CLSI guidelines.[3][4][5]
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli | ATCC 25922 | 0.5 | 1 |
| Klebsiella pneumoniae (Carbapenem-resistant) | Clinical Isolate | 1 | 2 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 | 8 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.25 | 0.5 |
| Streptococcus pneumoniae | ATCC 49619 | 0.125 | 0.25 |
General Workflow for In Vivo Efficacy Testing
The development and execution of in vivo efficacy studies follow a structured workflow to ensure robust and reproducible results.[6] This process begins with the preparation of the animal model and bacterial challenge, followed by therapeutic intervention and subsequent endpoint analysis.
Caption: General experimental workflow for in vivo efficacy testing.
Experimental Protocols
Protocol 1: Murine Sepsis/Peritonitis Model
This model is used to evaluate the efficacy of an antibacterial agent in a systemic infection.[1]
Methodology:
-
Animals: Specific pathogen-free BALB/c mice (female, 6-8 weeks old) are used.[1] Animals are acclimatized for at least 7 days before the experiment.
-
Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300) or a carbapenem-resistant Klebsiella pneumoniae clinical isolate.
-
Inoculum Preparation: Bacteria are grown in Tryptic Soy Broth (TSB) to mid-log phase. The culture is then centrifuged, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in PBS to a concentration of approximately 1 x 10⁸ CFU/mL. For some Gram-negative pathogens, resuspension in 5% mucin may be necessary to enhance virulence.[1]
-
Infection: Mice are challenged via intraperitoneal (IP) injection with 0.5 mL of the bacterial suspension. The inoculum size should be predetermined to cause mortality in untreated control animals within 24-48 hours.[1]
-
Treatment: Treatment with this compound, vehicle control, or a positive control antibiotic (e.g., linezolid (B1675486) for MRSA) begins 1-2 hours post-infection. The agent is administered via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Endpoint Analysis:
-
Survival: Mice are monitored for survival for up to 7 days post-infection.[7]
-
Bacterial Load: In a satellite group of animals, blood and peritoneal lavage fluid are collected at defined time points (e.g., 24 hours post-infection). Organs such as the spleen and liver are aseptically harvested and homogenized. Serial dilutions of blood, lavage fluid, and tissue homogenates are plated on appropriate agar (B569324) to determine the bacterial load (CFU/mL or CFU/gram of tissue).[2]
-
Table 2: Survival Study of this compound in Murine Sepsis Model (MRSA)
| Treatment Group | Dose (mg/kg) | Administration Route | Survival Rate (%) at Day 7 |
| Vehicle Control | - | SC | 0 |
| This compound | 10 | SC | 60 |
| This compound | 20 | SC | 90 |
| Linezolid (Positive Control) | 25 | PO | 80 |
Protocol 2: Murine Thigh Infection Model
This localized infection model is particularly useful for studying the pharmacodynamics of an antibacterial agent at the site of infection.[1][6]
Methodology:
-
Animals: Neutropenic female BALB/c mice (6-8 weeks old) are used to establish a robust infection.[8] Neutropenia is induced by intraperitoneal administration of cyclophosphamide (B585) (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[6][8]
-
Pathogen: Escherichia coli (ATCC 25922) or Staphylococcus aureus (ATCC 29213).[6]
-
Inoculum Preparation: Prepare as described in Protocol 1. The final concentration should be approximately 1 x 10⁷ CFU/mL.[6]
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the posterior thigh muscle of one hind limb.[1][6]
-
Treatment: Treatment is initiated 2 hours post-infection. This compound, vehicle, or a positive control antibiotic (e.g., ciprofloxacin (B1669076) for E. coli) is administered via a clinically relevant route (e.g., intravenous, subcutaneous).[6] Multiple doses may be administered over the study period (e.g., every 12 hours for 24 hours).[9]
-
Endpoint Analysis: At 26 hours post-infection (24 hours after treatment initiation), mice are euthanized. The entire thigh muscle is aseptically excised, weighed, and homogenized in sterile PBS.[6] Serial dilutions of the homogenate are plated on appropriate agar to determine the number of CFU per gram of tissue. The change in log₁₀ CFU/gram of tissue is calculated relative to the initial inoculum and the vehicle control group.[1]
Table 3: Efficacy of this compound in Murine Thigh Infection Model (E. coli)
| Treatment Group | Dose (mg/kg, q12h) | Administration Route | Mean Bacterial Load (log₁₀ CFU/g tissue) ± SD | Change from 2h Control (log₁₀ CFU/g) |
| 2h Control (Initial Burden) | - | - | 5.89 ± 0.21 | - |
| 26h Vehicle Control | - | SC | 8.95 ± 0.35 | +3.06 |
| This compound | 10 | SC | 6.15 ± 0.40 | +0.26 |
| This compound | 20 | SC | 4.50 ± 0.55 | -1.39 |
| Ciprofloxacin (Positive Control) | 15 | SC | 4.82 ± 0.48 | -1.07 |
Mechanism of Action Visualization
The proposed mechanism of action for this compound is the dual inhibition of DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Caption: Proposed mechanism of action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. vibiosphen.com [vibiosphen.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
How to prepare "Antibacterial agent 229" stock solutions for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 229, also identified as compound 8a, is a potent antimicrobial compound with demonstrated antibacterial and antifungal properties.[1][2] Its mechanism of action is understood to involve the disruption of bacterial membrane integrity, intercalation into bacterial DNA, and the inhibition of topoisomerase IV, a critical enzyme in bacterial DNA replication, with an IC50 of 10.88 µM.[1][2] Accurate and consistent preparation of stock solutions is fundamental for reliable and reproducible results in downstream applications such as minimum inhibitory concentration (MIC) assays, mechanism of action studies, and high-throughput screening.
This document provides detailed protocols for the preparation, storage, and handling of "this compound" stock solutions for laboratory use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This information is essential for accurate stock solution preparation.
| Property | Value |
| Compound Name | This compound (compound 8a) |
| Molecular Weight | 424.90 g/mol |
| Appearance | Solid |
Solubility and Stability
While comprehensive quantitative solubility data is not widely published, "this compound" is known to be soluble in Dimethyl Sulfoxide (DMSO). One study noted that a related "compound 8a" was purified by crystallization from ethanol, suggesting some degree of solubility in this solvent as well.
Limited stability data for a "compound 8a" with leishmanicidal activity indicates that it is stable for up to 8 hours at pH 5.4 and up to 18 hours at pH 7.0 in aqueous solution.[1][2] General best practices for similar antimicrobial compounds recommend storing stock solutions at low temperatures (-20°C or -80°C) and protecting them from light to minimize degradation. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into single-use volumes.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Sterile, nuclease-free pipette tips
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
1. Calculation of Required Mass:
To prepare a desired volume of a 10 mM stock solution, use the following formula:
Mass (mg) = 10 mmol/L * 424.90 g/mol * Volume (L) * 1000 mg/g
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution:
Mass (mg) = 10 * 424.90 * 0.001 * 1000 = 4.249 mg
2. Weighing the Compound:
-
In a dedicated weighing area, carefully weigh out the calculated amount of "this compound" powder using an analytical balance.
-
Use a weigh boat or appropriate weighing paper.
-
Ensure the balance is calibrated and tared before weighing.
3. Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Close the tube tightly.
4. Mixing:
-
Vortex the solution at a medium to high speed until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath for a short period may aid dissolution.
5. Sterilization (Optional but Recommended):
-
For applications requiring sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.
-
Note: Ensure the filter material is compatible with DMSO.
6. Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Protect from light by storing in a dark box or wrapping the tubes in aluminum foil.
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed multi-target mechanism of action of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution of this compound.
References
Application Note: Cell Culture Techniques for Assessing the Cytotoxicity of "Antibacterial agent 229"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel antibacterial agents is critical in the face of rising antimicrobial resistance. "Antibacterial agent 229" has been identified as a promising candidate for combating bacterial infections. However, before it can be considered for therapeutic use, a thorough evaluation of its cytotoxic effects on mammalian cells is essential. This application note provides a comprehensive overview of cell culture-based techniques to assess the cytotoxicity of "this compound." It includes detailed protocols for key assays that measure cell viability, membrane integrity, and the induction of apoptosis. By following these protocols, researchers can obtain reliable and reproducible data to determine the safety profile of this novel antibacterial agent.
The primary assays covered in this document are the MTT assay, which assesses metabolic activity as an indicator of cell viability, the Lactate Dehydrogenase (LDH) assay, which measures the release of a cytosolic enzyme upon membrane damage, and apoptosis/necrosis assays to elucidate the mechanism of cell death.[1][2][3]
Data Presentation
The quantitative data generated from the cytotoxicity assays should be summarized for clear comparison. The following tables provide templates for organizing and presenting the results.
Table 1: MTT Assay - Cell Viability upon Treatment with this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.25 | 0.08 | 100% |
| 1 | 1.18 | 0.06 | 94.4% |
| 10 | 0.95 | 0.05 | 76.0% |
| 50 | 0.52 | 0.04 | 41.6% |
| 100 | 0.21 | 0.03 | 16.8% |
| 200 | 0.10 | 0.02 | 8.0% |
Table 2: LDH Assay - Cytotoxicity of this compound
| Concentration of this compound (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.15 | 0.02 | 0% |
| 1 | 0.18 | 0.03 | 6.8% |
| 10 | 0.35 | 0.04 | 45.5% |
| 50 | 0.68 | 0.05 | 120.5% |
| 100 | 0.89 | 0.06 | 168.2% |
| 200 | 0.95 | 0.07 | 181.8% |
| Maximum LDH Release | 1.00 | 0.09 | 100% |
Table 3: Apoptosis vs. Necrosis Analysis by Flow Cytometry
| Concentration of this compound (µg/mL) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 95.2 | 2.1 | 1.5 | 1.2 |
| 10 | 85.6 | 8.3 | 4.2 | 1.9 |
| 50 | 40.1 | 35.7 | 18.9 | 5.3 |
| 100 | 15.3 | 50.2 | 28.1 | 6.4 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][4] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6]
Materials:
-
96-well tissue culture plates
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete culture medium
-
"this compound" stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of "this compound" in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted "this compound" to each well. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Observe the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[2][8][9] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[2][8]
Materials:
-
96-well tissue culture plates
-
Mammalian cell line
-
Complete culture medium
-
"this compound" stock solution
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate as described in the MTT assay protocol.
-
Treat the cells with serial dilutions of "this compound" and incubate for the desired time.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.[2]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Apoptosis vs. Necrosis Assay using Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V and Propidium Iodide (PI) staining.[3][10] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[3][10]
Materials:
-
6-well tissue culture plates
-
Mammalian cell line
-
Complete culture medium
-
"this compound" stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and treat with "this compound" for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
Application Note: Time-Kill Kinetics Assay for Antibacterial Agent 229
Audience: Researchers, scientists, and drug development professionals.
Introduction
The time-kill kinetics assay is a critical in vitro method used in antimicrobial drug development to evaluate the pharmacodynamic properties of a novel compound.[1] This assay provides detailed information on the rate and extent of bacterial killing over time, helping to classify an agent as either bactericidal or bacteriostatic.[2] A bactericidal agent causes irreversible cell death, typically defined as a ≥3-log10 (or 99.9%) reduction in colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[2][3] In contrast, a bacteriostatic agent inhibits bacterial growth, resulting in a <3-log10 reduction in CFU/mL.[1] This application note provides a detailed protocol for performing a time-kill kinetics assay to characterize "Antibacterial agent 229."
Principle
The assay involves challenging a standardized suspension of a test microorganism with various concentrations of "this compound," typically based on its previously determined Minimum Inhibitory Concentration (MIC). At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed from the test suspension, serially diluted, and plated onto agar (B569324) medium to determine the number of viable microorganisms (CFU/mL).[4] A curve is then generated by plotting the log10 CFU/mL against time for each concentration, which visually depicts the killing kinetics of the agent.[5]
Experimental Protocol
This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]
Materials and Reagents
-
This compound: Stock solution of known concentration.
-
Test Microorganism: e.g., Staphylococcus aureus ATCC® 29213™ or Escherichia coli ATCC® 25922™.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plating Medium: Tryptic Soy Agar (TSA) or other suitable non-selective agar.
-
Diluent: Sterile 0.9% saline or Phosphate-Buffered Saline (PBS).
-
Equipment:
-
Sterile glass test tubes or flasks
-
Calibrated micropipettes and sterile tips
-
Incubator (37°C), preferably with shaking capabilities
-
Spectrophotometer or McFarland standards
-
Spiral plater or manual plating supplies (spreaders)
-
Colony counter
-
Inoculum Preparation
-
From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C with agitation (approx. 150 rpm) until the turbidity is equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes.
Assay Procedure
-
Prepare a series of sterile glass tubes for each concentration of "this compound" to be tested (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC), plus a growth control (no agent).[6]
-
Add the appropriate volume of CAMHB and antibacterial agent stock solution to each tube to achieve the desired final concentrations.
-
Add the prepared bacterial inoculum to each tube (except for a sterility control tube containing only broth) to reach the target starting density of ~5 x 10⁵ CFU/mL.
-
Vortex each tube gently to ensure complete mixing.
-
Incubate all tubes at 37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove a 100 µL aliquot from each tube. The T=0 sample should be taken immediately after inoculation.[6]
Enumeration of Viable Bacteria
-
Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS to prevent drug carryover.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. For accuracy, plate dilutions expected to yield between 30 and 300 colonies.
-
Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
Data Presentation and Analysis
The quantitative data from the time-kill assay should be summarized in a structured table. Convert the CFU/mL values to log10 CFU/mL for easier plotting and interpretation.[7]
Table 1: Sample Data Summary for Time-Kill Assay of this compound
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.72 | 5.71 | 5.73 | 5.72 | 5.70 |
| 2 | 6.45 | 6.01 | 5.15 | 4.32 | 3.54 |
| 4 | 7.31 | 6.55 | 4.40 | 3.11 | <2.00 |
| 8 | 8.54 | 7.20 | 3.25 | <2.00 | <2.00 |
| 24 | 9.10 | 7.85 | <2.00 | <2.00 | <2.00 |
*Note: <2.00 indicates the limit of detection for the plating method used.
The primary outcome is the change in log10 CFU/mL over time relative to the starting inoculum.
-
Bactericidal Activity: A reduction of ≥3-log10 CFU/mL (99.9% kill) from the initial inoculum.[2]
-
Bacteriostatic Activity: A reduction of <3-log10 CFU/mL, where the bacterial count remains similar to or slightly below the initial inoculum.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the time-kill kinetics assay protocol.
Caption: Workflow for the time-kill kinetics assay.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Application Note: Utilizing "Antibacterial Agent 229" in High-Throughput Screening for Novel Antibacterial Discovery
Introduction
The escalating threat of antibiotic-resistant bacteria necessitates the urgent discovery and development of novel antibacterial agents with new mechanisms of action. "Antibacterial Agent 229" is a novel synthetic compound identified through a series of targeted screens. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of "this compound" in high-throughput screening (HTS) campaigns to identify new antibacterial drug candidates.
Mechanism of Action
"this compound" functions by inhibiting the bacterial two-component signal transduction system KinA/Spo0F.[1] This system is crucial for the initiation of sporulation in Gram-positive bacteria, a key survival mechanism under stressful conditions. "this compound" specifically inhibits the autophosphorylation of the histidine kinase KinA, thereby preventing the transfer of the phosphoryl group to the response regulator Spo0F.[1] This disruption of the signaling cascade ultimately inhibits the expression of genes required for endospore formation, rendering the bacteria more susceptible to environmental stresses and host immune responses. This targeted mechanism offers a promising new approach to combating bacterial persistence and resistance.
High-Throughput Screening Protocols
The following protocols are designed for a standard HTS campaign to identify novel antibacterial compounds. These assays are adaptable to automated liquid handling systems for large-scale screening.[2]
Primary Screening: Broth Microdilution Assay
This initial screen aims to identify "hit" compounds that inhibit bacterial growth from a large chemical library.
Materials:
-
96- or 384-well microtiter plates
-
Bacterial strain of interest (e.g., Bacillus subtilis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Compound library dissolved in DMSO
-
"this compound" (Positive Control)
-
DMSO (Negative Control)
-
Microplate reader
Protocol:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in fresh CAMHB.
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each compound from the library into the wells of the microtiter plate. For controls, dispense 1 µL of "this compound" (at a known effective concentration) and 1 µL of DMSO into designated wells.
-
Bacterial Inoculation: Add 99 µL of the prepared bacterial inoculum to each well.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours with shaking.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader.
Data Analysis: Calculate the percent inhibition for each compound: % Inhibition = (1 - (OD600_compound - OD600_blank) / (OD600_DMSO - OD600_blank)) * 100
Compounds exhibiting ≥80% inhibition are considered primary hits.
Secondary Screening: Dose-Response and MIC Determination
This assay determines the Minimum Inhibitory Concentration (MIC) of the primary hits.
Materials:
-
96-well microtiter plates
-
Confirmed hit compounds
-
"this compound"
-
Materials from the primary screening protocol
Protocol:
-
Serial Dilution: Prepare a 2-fold serial dilution of each hit compound in DMSO, typically ranging from 100 µM to 0.05 µM.
-
Compound Plating: Dispense 1 µL of each dilution into the wells of a 96-well plate.
-
Bacterial Inoculation: Add 99 µL of the prepared bacterial inoculum (5 x 10^5 CFU/mL) to each well.
-
Incubation and Data Acquisition: Follow steps 4 and 5 from the primary screening protocol.
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (or shows ≥80% inhibition in OD600 reading).
Tertiary Screening: Mammalian Cell Cytotoxicity Assay
This assay assesses the toxicity of the confirmed hits against a mammalian cell line to determine their therapeutic index.
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Confirmed hit compounds
-
Resazurin-based cell viability reagent
-
Fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the hit compounds to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation
The quantitative data from the screening cascade should be organized for clear comparison.
Table 1: Primary Screening Hit Summary
| Metric | Value |
| Total Compounds Screened | 100,000 |
| Primary Hit Rate (%) | 0.5% |
| Number of Primary Hits | 500 |
Table 2: Dose-Response and Cytotoxicity Data for Lead Compounds
| Compound ID | Bacterial MIC (µM) vs. B. subtilis | Mammalian IC50 (µM) vs. HEK293 | Selectivity Index (IC50/MIC) |
| This compound | 2.5 | >100 | >40 |
| Hit Compound A | 1.8 | 25 | 13.9 |
| Hit Compound B | 5.2 | >100 | >19.2 |
| Hit Compound C | 12.5 | 75 | 6.0 |
"this compound" serves as a valuable tool in high-throughput screening for the discovery of new antibacterial agents. Its specific mechanism of action provides a targeted approach for identifying compounds that disrupt bacterial signaling pathways. The provided protocols offer a robust framework for conducting primary, secondary, and tertiary screens to identify and characterize promising lead candidates with high potency and low cytotoxicity.
References
Application Note: Experimental Design for Assessing the Synergy of "Antibacterial Agent 229" with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of novel therapeutic strategies.[1][2] One promising approach is combination therapy, where two or more antibiotics are administered concurrently to enhance efficacy, reduce the dosage of individual agents, and minimize the emergence of resistant strains.[3] When the combined antimicrobial effect of multiple antibiotics is greater than the sum of their individual effects, it is known as synergy.[4][5] This synergistic effect can be crucial in overcoming resistance mechanisms and effectively treating infections caused by MDR pathogens.[1]
This application note provides a detailed experimental design for assessing the potential synergistic interactions between a novel compound, "Antibacterial agent 229," and a panel of established antibiotics. The primary methodologies described are the checkerboard assay for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve analysis for evaluating the dynamics of bactericidal activity.[6][7]
Potential Mechanisms of Synergy
Antibiotic synergy can be achieved through various mechanisms, including:
-
Enhanced cellular penetration: One agent may disrupt the bacterial cell wall or membrane, facilitating the entry of the second agent.[1][5]
-
Inhibition of resistance mechanisms: One antibiotic can inactivate bacterial enzymes, such as β-lactamases, that would otherwise degrade the second antibiotic.[2]
-
Sequential blockade of a metabolic pathway: The antibiotics can inhibit different steps in a critical bacterial metabolic pathway.
-
Targeting different cellular processes: Combining antibiotics that disrupt multiple essential pathways, such as cell wall synthesis and protein synthesis, can lead to enhanced bacterial killing.[1]
Experimental Workflow
The overall workflow for assessing the synergy of "this compound" is depicted below.
Experimental Protocols
Checkerboard Assay
The checkerboard assay is a widely used in vitro method to systematically assess the interactions between two antimicrobial agents.[3][6] It involves a two-dimensional dilution of the agents in a 96-well microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination.[3][8]
a. Materials
-
This compound
-
Selected antibiotics (e.g., Beta-lactams, Aminoglycosides, Fluoroquinolones)
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
b. Protocol
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of "this compound" and the other antibiotics in a suitable solvent. From these, prepare intermediate solutions in CAMHB at four times the highest desired final concentration.[3]
-
Prepare Bacterial Inoculum: Adjust the turbidity of a bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[3][8]
-
Plate Setup:
-
One agent is serially diluted along the x-axis (columns), while the second agent is diluted along the y-axis (rows).[3]
-
For an 8x8 checkerboard, in a 96-well plate, add 50 µL of CAMHB to all wells.
-
Add 50 µL of the 4x intermediate solution of "this compound" to the first well of each row and perform serial 2-fold dilutions across the columns.
-
Add 50 µL of the 4x intermediate solution of the second antibiotic to the first well of each column and perform serial 2-fold dilutions down the rows.
-
This results in each well containing a unique concentration combination of the two agents.
-
Include columns and rows with each antibiotic alone to determine their individual MICs.[9] Also include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[3]
-
Determine MIC: The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
c. Data Analysis: Fractional Inhibitory Concentration Index (FICI)
The FICI is calculated to quantify the interaction between the two agents.[8][10]
FICI = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The FICI is interpreted as follows:
Time-Kill Curve Analysis
Time-kill assays assess the bactericidal activity of antimicrobial combinations over time.[7] This method provides a dynamic view of the interaction and can confirm the findings of the checkerboard assay.[6]
a. Materials
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Agar (B569324) plates for colony counting
-
Normal saline or phosphate-buffered saline (PBS) for dilutions
b. Protocol
-
Prepare Cultures: Prepare a bacterial inoculum in CAMHB adjusted to approximately 5 x 10⁵ CFU/mL.[13]
-
Setup Test Conditions: Prepare culture tubes with the following conditions:
-
Growth control (no antibiotic)
-
"this compound" alone (at sub-MIC concentrations, e.g., 0.5 x MIC)
-
Other antibiotic alone (at sub-MIC concentrations, e.g., 0.5 x MIC)
-
Combination of "this compound" and the other antibiotic (at their respective sub-MIC concentrations)
-
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline or PBS and plate them onto agar plates. Incubate the plates for 18-24 hours at 37°C and count the number of colony-forming units (CFU/mL).
-
Plot Data: Plot the log₁₀ CFU/mL versus time for each condition.
c. Data Analysis
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[13]
-
Indifference: A < 2-log₁₀ change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.[13]
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Checkerboard Assay Results for "this compound" and Antibiotic X against E. coli
| "this compound" (µg/mL) | Antibiotic X (µg/mL) | MIC of "Agent 229" in Combination | MIC of Antibiotic X in Combination | FICI | Interpretation |
| 8 (MIC alone) | - | 8 | - | - | - |
| - | 16 (MIC alone) | - | 16 | - | - |
| 2 | 4 | 2 | 4 | 0.5 | Additive |
| 1 | 8 | 1 | 8 | 0.625 | Additive |
| 0.5 | 4 | 0.5 | 4 | 0.3125 | Synergy |
| 4 | 2 | 4 | 2 | 0.625 | Additive |
Table 2: Time-Kill Analysis Results for "this compound" and Antibiotic Y against S. aureus
| Treatment | Initial Inoculum (log₁₀ CFU/mL) | 24h Viable Count (log₁₀ CFU/mL) | Change from Initial Inoculum (log₁₀) | Change from Most Active Agent (log₁₀) | Interpretation |
| Growth Control | 5.7 | 8.9 | +3.2 | - | - |
| "Agent 229" (0.5x MIC) | 5.7 | 5.5 | -0.2 | - | - |
| Antibiotic Y (0.5x MIC) | 5.7 | 5.3 | -0.4 | - | - |
| "Agent 229" + Antibiotic Y | 5.7 | 2.1 | -3.6 | -3.2 | Synergy & Bactericidal |
Conclusion
The experimental design outlined in this application note provides a robust framework for evaluating the synergistic potential of "this compound" with other antibiotics. By employing both the checkerboard assay and time-kill curve analysis, researchers can obtain comprehensive data on the nature of these interactions, which is essential for the development of effective combination therapies to combat multidrug-resistant bacteria.
References
- 1. ijcmph.com [ijcmph.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Antibiotic synergy - Wikipedia [en.wikipedia.org]
- 6. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing "Antibacterial agent 229" in the lab
Application Notes and Protocols for Antibacterial Agent 229
For Researchers, Scientists, and Drug Development Professionals
Fictional Disclaimer: "this compound" is a hypothetical compound created for illustrative purposes. The data, protocols, and pathways described herein are fictional and intended to exemplify best practices in a laboratory setting.
Introduction
This compound is a novel, synthetic small molecule belonging to the hypothetical "Gyrase-Inhibitor-B" (GIB) class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This document provides detailed guidelines for the safe handling, storage, and experimental use of this compound.
Physicochemical and Stability Data
Proper handling and storage are dictated by the agent's physical and chemical properties. All quantitative data are summarized in the tables below for clarity and easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₁₈F₂N₄O₃ |
| Molecular Weight | 428.4 g/mol |
| Appearance | Fine yellow crystalline powder |
| Solubility | Soluble in DMSO (>50 mg/mL), sparingly soluble in ethanol, insoluble in water |
| Melting Point | 178-182 °C |
| pKa | 6.8 |
Table 2: Stability Profile of this compound
| Condition | Description | Stability Outcome |
| Light Exposure | Stored in an amber vial vs. a clear vial under ambient laboratory light for 30 days. | 50% degradation in the clear vial; <2% degradation in the amber vial.[2][3] |
| Temperature | Stored at -20°C, 4°C, and 25°C for 90 days. | Stable at -20°C and 4°C (<1% degradation). 15% degradation at 25°C. |
| Humidity | Exposed to 80% relative humidity at 25°C for 14 days. | 10% increase in weight due to moisture absorption; 5% degradation.[4] |
| pH | In aqueous solution at pH 4, 7, and 9 for 24 hours at 25°C. | Stable at pH 7. Degrades by 20% at pH 4 and 35% at pH 9. |
Handling and Storage Best Practices
Based on the stability profile, the following practices are mandatory to ensure the integrity and safety of this compound.
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound in its powdered form or in solution.
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
Storage
-
Short-term (≤ 30 days): Store the solid compound in a tightly sealed, amber glass vial at 2-8°C.[2]
-
Long-term (> 30 days): Store the solid compound in a tightly sealed, amber glass vial at -20°C.
-
Protection from Light: Always store in a dark location or in light-blocking containers to prevent degradation.[5][6]
-
Protection from Moisture: The compound is hygroscopic. Store in a desiccator or a controlled low-humidity environment.[3][4] For frequently accessed containers, consider adding a desiccant pouch inside the secondary container.[4]
-
Solution Storage: Prepare stock solutions in DMSO. For short-term storage (≤ 7 days), solutions can be kept at 4°C. For long-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Spill and Waste Management
-
Spills: In case of a spill of the powdered form, gently cover with absorbent paper towels, wet with 70% ethanol, and wipe the area. Place all contaminated materials in a designated biohazard bag for autoclaving.
-
Waste Disposal: All materials contaminated with this compound (e.g., pipette tips, tubes, plates) should be collected in a biohazard bag and autoclaved prior to disposal.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 1280 µg/mL stock solution of this compound in DMSO.[1]
-
Serial Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of a working stock solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 50 µL from well 10.[1]
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).[1]
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[7][8]
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.[1]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth.[8] The growth control (well 11) should be turbid, and the sterility control (well 12) should remain clear.[1]
Table 3: Example MIC Data for this compound
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 1 |
| Escherichia coli | 25922 | 4 |
| Pseudomonas aeruginosa | 27853 | 16 |
| Enterococcus faecalis | 29212 | 2 |
Protocol: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxicity of the compound on mammalian cells.[9][10]
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include wells with medium only (no cells) for background control and cells with medium containing the same concentration of DMSO as the highest drug concentration for a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9] Mix thoroughly by gentle shaking.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the agent that inhibits 50% of cell viability) can then be determined.
Table 4: Example Cytotoxicity Data for this compound
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |
| HEK293 | 24 | >100 |
| HepG2 | 24 | 85.2 |
| A549 | 24 | 92.5 |
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action for this compound, targeting bacterial DNA replication.
Caption: Mechanism of Action for this compound.
Experimental Workflow
The diagram below outlines the workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination via Broth Microdilution.
References
- 1. benchchem.com [benchchem.com]
- 2. chinaplasticbottles.com [chinaplasticbottles.com]
- 3. viallabeller.com [viallabeller.com]
- 4. researchgate.net [researchgate.net]
- 5. rawsource.com [rawsource.com]
- 6. cosmeticindex.com [cosmeticindex.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols: A Guide to Using "Antibacterial Agent 229" in Biofilm Disruption Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1][2] This mode of growth provides bacteria with enhanced protection against environmental stresses, host immune responses, and antimicrobial agents, contributing significantly to chronic infections and antimicrobial resistance.[1][3][4] The development of novel therapeutic strategies targeting biofilms is a critical area of research. "Antibacterial agent 229" is a novel compound with putative anti-biofilm properties. These application notes provide detailed protocols for evaluating the efficacy of "this compound" in disrupting bacterial biofilms.
Mechanism of Action
The precise mechanism of action of "this compound" is under investigation, but it is hypothesized to interfere with key processes in biofilm formation and maintenance. Potential mechanisms of anti-biofilm agents include:
-
Inhibition of Quorum Sensing (QS): QS is a cell-to-cell communication system that coordinates gene expression in bacteria, including the production of virulence factors and biofilm formation.[1] "this compound" may act as a QS inhibitor (QSI), disrupting this signaling pathway.
-
Disruption of the EPS Matrix: The EPS matrix is a critical structural component of biofilms. Agents that can degrade or inhibit the synthesis of EPS components (polysaccharides, proteins, eDNA) can compromise biofilm integrity.
-
Induction of Biofilm Dispersal: Some compounds can trigger the natural process of biofilm dispersal, causing the bacteria to revert to a more susceptible planktonic state.[4]
-
Targeting Persister Cells: Persister cells are dormant, metabolically inactive cells within a biofilm that exhibit high tolerance to antibiotics.[2] "this compound" may have activity against these persister cells.
Below is a diagram illustrating a hypothetical signaling pathway for biofilm formation that could be targeted by "this compound".
Caption: Hypothetical signaling pathway of biofilm formation inhibited by "this compound".
Experimental Protocols
The following protocols are designed to assess the anti-biofilm activity of "this compound". A standard workflow for these assays is depicted below.
Caption: General workflow for biofilm disruption assays.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This assay determines the minimum concentration of "this compound" required to inhibit the formation of a biofilm.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB))
-
"this compound" stock solution
-
0.1% Crystal Violet (CV) solution
-
30% Acetic acid or 95% Ethanol (B145695)
-
Microplate reader
Procedure:
-
Prepare a bacterial suspension equivalent to 0.5 McFarland standard and dilute it 1:100 in fresh growth medium.
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Prepare serial dilutions of "this compound" in the growth medium and add 100 µL to the corresponding wells. Include a positive control (bacteria without agent) and a negative control (medium only).
-
Incubate the plate at the optimal temperature (e.g., 37°C) for 24-48 hours without shaking.
-
After incubation, discard the planktonic cells and gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS).
-
Air dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% CV solution to each well and incubate at room temperature for 15 minutes.
-
Remove the CV solution and wash the wells three times with 200 µL of sterile distilled water.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound CV.
-
Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.
-
The MBIC is defined as the lowest concentration of the agent that shows a significant reduction in biofilm formation compared to the positive control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the minimum concentration of "this compound" required to eradicate a pre-formed biofilm.
Materials:
-
Same as for the MBIC assay
-
2,3,5-triphenyltetrazolium chloride (TTC) or similar metabolic indicator (optional)
Procedure:
-
Grow biofilms in a 96-well plate as described in steps 1-2 of the MBIC protocol and incubate for 24 hours.
-
After incubation, remove the planktonic cells and wash the wells twice with PBS.
-
Add 200 µL of fresh medium containing serial dilutions of "this compound" to the wells with pre-formed biofilms.
-
Incubate the plate for another 24 hours.
-
Quantify the remaining biofilm biomass using CV staining as described in the MBIC protocol (steps 5-10).
-
Alternatively, to assess cell viability, after treatment, wash the wells and add 200 µL of fresh medium containing a metabolic indicator like TTC. Incubate until a color change is observed in the positive control wells. The MBEC is the lowest concentration that prevents this color change, indicating metabolic inactivity.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded cells.
Materials:
-
Glass-bottom dishes or chamber slides
-
Fluorescent stains for live/dead cell discrimination (e.g., SYTO 9 and propidium (B1200493) iodide)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass-bottom dishes in the presence or absence of "this compound" as described in the previous protocols.
-
After the desired incubation period, gently wash the biofilms with PBS.
-
Stain the biofilms with a live/dead staining solution according to the manufacturer's instructions.
-
Visualize the biofilms using a confocal microscope. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide).
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
Data Presentation
Quantitative data from the biofilm assays should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: MBIC and MBEC of "this compound" against various bacterial strains.
| Bacterial Strain | MBIC (µg/mL) | MBEC (µg/mL) |
| Pseudomonas aeruginosa PAO1 | 16 | 64 |
| Staphylococcus aureus ATCC 25923 | 8 | 32 |
| Methicillin-resistant S. aureus (MRSA) | 32 | >128 |
| Escherichia coli ATCC 25922 | 32 | 128 |
Table 2: Percentage of Biofilm Reduction by "this compound" at Sub-MBIC Concentrations.
| Concentration (µg/mL) | P. aeruginosa PAO1 (% Reduction ± SD) | S. aureus ATCC 25923 (% Reduction ± SD) |
| 8 | 65 ± 5.2 | 92 ± 3.1 |
| 4 | 42 ± 6.8 | 75 ± 4.5 |
| 2 | 21 ± 4.1 | 51 ± 5.9 |
| 1 | 9 ± 2.5 | 28 ± 3.7 |
Table 3: Viability of Biofilm-Embedded Cells after Treatment with "this compound" (Metabolic Assay).
| Concentration (µg/mL) | P. aeruginosa PAO1 (% Viability ± SD) | S. aureus ATCC 25923 (% Viability ± SD) |
| 64 | 5 ± 1.5 | 8 ± 2.1 |
| 32 | 28 ± 4.3 | 15 ± 3.8 |
| 16 | 68 ± 7.1 | 45 ± 6.2 |
| 8 | 95 ± 3.9 | 88 ± 4.7 |
Conclusion
These application notes provide a comprehensive guide for researchers to evaluate the anti-biofilm properties of "this compound". The described protocols for determining MBIC and MBEC, along with methods for quantifying biofilm biomass and cell viability, will enable a thorough characterization of this novel compound. The use of CLSM will further provide valuable insights into the structural changes induced by the agent. Consistent and standardized application of these methods is crucial for obtaining reproducible and comparable results in the development of new anti-biofilm therapies.
References
- 1. Anti-Biofilm Strategies: A Focused Review on Innovative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Strategies to Combat Biofilms Using Antimicrobial Agents and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Antibiofilm Therapeutics Strategies to Overcome Antimicrobial Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating "Antibacterial Agent 229" as a Topoisomerase IV Inhibitor in a Cell-Free System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial type II topoisomerases, including DNA gyrase and topoisomerase IV, are essential enzymes that regulate DNA topology and are validated targets for antibacterial drugs.[1][2][3][4][5] Topoisomerase IV's primary roles are decatenating interlinked daughter chromosomes following replication and relaxing positive supercoils, making it crucial for bacterial cell division.[6] Inhibitors of this enzyme can disrupt these vital processes, leading to bacterial cell death.[7]
This document provides a detailed methodology for evaluating the effect of a novel compound, "Antibacterial agent 229," on the activity of topoisomerase IV in a cell-free system. The protocols described herein are designed to determine if "this compound" acts as a catalytic inhibitor or a topoisomerase poison, and to quantify its inhibitory potency. These methods are fundamental in the early stages of antibacterial drug discovery and development.
There are two primary mechanisms by which compounds can inhibit topoisomerase IV:
-
Catalytic Inhibitors: These agents interfere with the enzyme's catalytic cycle without stabilizing the DNA-enzyme cleavage complex. This leads to a reduction in the overall enzymatic activity, such as decatenation or relaxation.
-
Topoisomerase Poisons: These compounds, which include the fluoroquinolone class of antibiotics, stabilize the covalent complex between topoisomerase IV and the cleaved DNA.[8][9] This results in an accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.
The following protocols will enable researchers to distinguish between these mechanisms and quantify the inhibitory effect of "this compound."
Key Experimental Protocols
Two primary in vitro assays are employed to characterize the interaction of "this compound" with topoisomerase IV: the DNA decatenation assay and the DNA cleavage assay.
Protocol 1: Topoisomerase IV Decatenation Assay
This assay assesses the ability of "this compound" to inhibit the catalytic activity of topoisomerase IV. The enzyme's activity is monitored by its ability to resolve kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules, into individual minicircles.[10]
Principle: In the presence of active topoisomerase IV, the highly complex kDNA network is decatenated, and the resulting minicircles can be separated by agarose (B213101) gel electrophoresis. An effective catalytic inhibitor will prevent this decatenation, leaving the kDNA at the origin of the gel.
Materials and Reagents:
-
Purified bacterial Topoisomerase IV (e.g., from E. coli or S. aureus)
-
Kinetoplast DNA (kDNA)
-
5X Topoisomerase IV Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 25 mM DTT, 10 mM ATP)
-
"this compound" stock solution (in a suitable solvent like DMSO)
-
Control inhibitor (e.g., a known fluoroquinolone like ciprofloxacin)
-
Sterile, nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
1X TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a series of reaction tubes. To each tube, add the following in order:
-
Sterile water to a final volume of 20 µL.
-
4 µL of 5X Topoisomerase IV Assay Buffer.
-
200 ng of kDNA.
-
Varying concentrations of "this compound" (e.g., 0.1 µM to 100 µM). Include a "no drug" enzyme control and a "no enzyme" DNA control. A positive control with a known inhibitor should also be included.
-
-
Enzyme Addition: Add a pre-determined optimal amount of Topoisomerase IV (typically 1-2 units) to each reaction tube, except the "no enzyme" control. The optimal enzyme concentration should be the minimum amount required to fully decatenate the kDNA under the assay conditions.
-
Incubation: Gently mix the reactions and incubate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Agarose Gel Electrophoresis: Load the entire content of each reaction tube into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 50-100V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize it under UV light.[11] Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. The concentration of "this compound" that inhibits 50% of the decatenation activity (IC₅₀) can be determined by quantifying the band intensities.
Protocol 2: Topoisomerase IV Mediated DNA Cleavage Assay
This assay determines if "this compound" acts as a topoisomerase poison by stabilizing the enzyme-DNA cleavage complex.
Principle: Topoisomerase poisons trap the enzyme in a covalent complex with the DNA, leading to the accumulation of linearized plasmid DNA from a supercoiled substrate. This can be visualized as a distinct band on an agarose gel.[12]
Materials and Reagents:
-
Purified bacterial Topoisomerase IV
-
Supercoiled plasmid DNA (e.g., pBR322)
-
5X Topoisomerase IV Assay Buffer
-
"this compound" stock solution
-
Control poison (e.g., a known fluoroquinolone)
-
Sterile, nuclease-free water
-
Stop Solution (e.g., 1% SDS)
-
Proteinase K (20 mg/mL)
-
Loading Dye
-
Agarose
-
1X TAE or TBE buffer with DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare reaction tubes similar to the decatenation assay, but use supercoiled plasmid DNA as the substrate.
-
Enzyme Addition: Add Topoisomerase IV to each reaction tube.
-
Incubation: Incubate at 37°C for 30 minutes to allow the formation of cleavage complexes.
-
Linear DNA Formation: Stop the enzymatic reaction and reveal the cleaved DNA by adding 2 µL of 1% SDS, followed by 1 µL of Proteinase K. Incubate at 50°C for 30 minutes to digest the enzyme.
-
Agarose Gel Electrophoresis: Add loading dye and run the samples on a 1% agarose gel containing a DNA stain.
-
Visualization and Analysis: Visualize the gel under UV light. The presence of a linearized plasmid DNA band that increases in intensity with increasing concentrations of "this compound" indicates that the compound is a topoisomerase IV poison. The different forms of plasmid DNA (supercoiled, relaxed, and linear) will migrate at different rates.
Data Presentation
Quantitative data from these experiments should be summarized for clear interpretation and comparison.
Table 1: Inhibitory Activity of "this compound" on Topoisomerase IV Decatenation
| Compound | Concentration (µM) | % Decatenation Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Control Inhibitor | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
% Inhibition is calculated relative to the "no drug" control.
Table 2: Cleavage Complex Stabilization by "this compound"
| Compound | Concentration (µM) | % Linear DNA Formed |
| This compound | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Control Poison | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
% Linear DNA is quantified relative to the total DNA in the lane.
Visualizations
Diagram 1: Experimental Workflow for Topoisomerase IV Inhibition Assays
A flowchart of the decatenation and cleavage assay protocols.
Diagram 2: Mechanism of Topoisomerase IV Inhibition
Distinct mechanisms of topoisomerase IV inhibition.
References
- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Topoisomerases as Targets for Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting bacterial topoisomerases: how to counter mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 7. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. E. coli Topoisomerase IV Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Notes and Protocols for Antibacterial Agent 229 as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 229, also identified as compound 8a, is a potent, broad-spectrum antibacterial agent belonging to the pyrrolobenzodiazepine (PBD) class with a C8-linked aliphatic heterocycle.[1][2][3] This compound exhibits significant activity against a range of bacteria, including multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens.[1][3] Its dual mechanism of action, involving DNA intercalation and inhibition of topoisomerase IV, makes it a valuable reference standard for antibacterial research and development.[1] These application notes provide detailed protocols for utilizing this compound as a reference compound in key antibacterial assays.
Chemical and Physical Properties
While detailed physical properties are proprietary, this compound (compound 8a) is a synthetic small molecule designed for potent antimicrobial activity. For research purposes, it is typically supplied as a lyophilized powder and should be stored under controlled conditions as specified by the supplier. A stock solution should be prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and stored at -20°C or lower.
Mechanism of Action
This compound employs a multi-targeted approach to exert its bactericidal effects. Its primary mechanisms of action are:
-
DNA Intercalation: The planar aromatic core of the molecule inserts itself between the base pairs of bacterial DNA.[4] This interaction disrupts the normal helical structure of DNA, leading to a cascade of downstream effects that inhibit essential cellular processes like DNA replication and transcription.[4]
-
Topoisomerase IV Inhibition: It acts as an inhibitor of bacterial topoisomerase IV, an essential enzyme responsible for decatenating daughter chromosomes after DNA replication.[1][5] Inhibition of this enzyme leads to an accumulation of DNA damage and ultimately triggers the SOS response for DNA repair.[6][7]
The combination of these mechanisms contributes to its potent bactericidal activity and may reduce the likelihood of rapid resistance development.
References
- 1. New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase IV: Significance and symbolism [wisdomlib.org]
- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent MIC Results for "Antibacterial agent 229"
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent Minimum Inhibitory Concentration (MIC) results for "Antibacterial agent 229." This guide provides a question-and-answer-based troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to promote accurate and reproducible MIC testing.
Troubleshooting Guide
Q1: We are observing significant well-to-well and experiment-to-experiment variability in the MIC values for "this compound." What are the potential causes?
Inconsistent MIC results can arise from minor variations in experimental methodology.[1] Key factors to investigate include:
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Inoculum Preparation: The density of the bacterial culture used for inoculation is critical.[1] An inoculum size that is too high or too low can lead to artificially elevated or decreased MIC values, respectively.[1][2]
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Media Composition: The type and composition of the growth media can significantly impact bacterial growth and the activity of the antibacterial agent.[1] For example, variations in cation concentration in Mueller-Hinton Broth (MHB) can affect the activity of certain antibiotics.[3]
-
Incubation Conditions: Incubation time and temperature must be strictly controlled.[1] Prolonged incubation can lead to higher apparent MICs.[2]
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Agent Preparation and Stability: Ensure "this compound" is properly dissolved and stable in the chosen solvent and media.[1] Degradation of the compound during the experiment will lead to inaccurate results.[1]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions are a common source of error in MIC assays.[1]
Q2: My MIC results for "this compound" show skipped wells or a trailing endpoint. What could be the cause?
These issues can be perplexing and may be caused by:
-
Precipitation of the Agent: "this compound" might be precipitating at higher concentrations in the test medium, reducing its effective concentration in those wells.[1][4]
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Inaccurate Pipetting: Errors in pipetting the antibacterial agent or the bacterial inoculum can lead to some wells having incorrect concentrations or no bacteria.[1]
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Contamination: Contamination of the microtiter plate or culture can lead to growth in unexpected wells.
-
Paradoxical Effect (Eagle Effect): Some antibacterial agents exhibit reduced activity at very high concentrations.[1]
Q3: The MIC of "this compound" seems to differ when tested against different bacterial strains of the same species. Why is this happening?
Different strains of the same bacterial species can exhibit varying levels of susceptibility to an antimicrobial agent.[3][5] This can be due to inherent biological differences and genetic variations among strains.[3][6] For consistent and comparable results, it is crucial to use a standardized and well-characterized reference strain for quality control.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and preparation for "this compound" stock solutions?
To ensure the stability and activity of "this compound," it is recommended to prepare fresh stock solutions for each experiment. If short-term storage is necessary, store aliquots at -80°C and protect them from light. Avoid repeated freeze-thaw cycles.[4] When preparing stock solutions, ensure the agent is completely solubilized in the recommended solvent (e.g., DMSO) before making serial dilutions.[4]
Q2: How critical is the growth phase of the bacteria for inoculum preparation?
The growth phase of the bacterial inoculum is a critical factor.[3] It is highly recommended to use a standardized inoculum prepared from a fresh, actively growing culture, typically in the logarithmic (exponential) growth phase.[3] Using bacteria from a stationary phase or an older culture may result in a higher and more variable MIC.[3]
Q3: Can the components of the culture medium interact with "this compound"?
Yes, interactions between medium components and the tested antibacterial agent can occur.[3] For certain classes of antibiotics, the concentration of divalent cations like Ca2+ and Mg2+ in the medium can significantly impact the MIC.[3] It is advisable to use cation-adjusted Mueller-Hinton Broth (CAMHB) if this is a known factor for the class of agent you are testing.[3][4]
Q4: What are the standard guidelines I should follow for MIC testing?
For standardized and reproducible MIC results, it is essential to follow established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][7][8][9] These organizations provide detailed and standardized protocols for antimicrobial susceptibility testing.[8][9]
Data Presentation
Table 1: Common Factors Affecting MIC Results and Recommended Tolerances
| Parameter | Common Variation | Potential Impact on MIC | Recommended Tolerance/Standard |
| Inoculum Density | Too high or too low | Falsely high or low MIC | Standardize to 0.5 McFarland (~5 x 10^5 CFU/mL in well)[3][4] |
| Incubation Time | Too long or too short | Higher or lower apparent MIC | 16-20 hours for most bacteria[3] |
| Incubation Temperature | Fluctuation | Altered bacterial growth rate | 35 ± 2 °C[3] |
| Media pH | Incorrect adjustment | Affects agent stability and activity | pH 7.2-7.4 for Mueller-Hinton Broth[3] |
| Cation Concentration | Varies between media batches | Can alter the activity of some agents | Use Cation-Adjusted Mueller-Hinton Broth (CAMHB)[3][4] |
| Solvent Concentration | Inconsistent across wells | Can inhibit bacterial growth | Keep final concentration low and consistent (e.g., ≤1% DMSO)[3] |
Experimental Protocols
Broth Microdilution MIC Assay Protocol (Based on CLSI Guidelines)
This protocol provides a standardized method for determining the MIC of "this compound."
-
Preparation of "this compound" Stock Solution: a. Dissolve "this compound" in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).[1] b. Further dilute the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to create a working solution at twice the highest desired final concentration.[1]
-
Serial Dilutions: a. In a 96-well microtiter plate, perform a two-fold serial dilution of the "this compound" working solution in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.0625 µg/mL).[4]
-
Inoculum Preparation: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.[3] b. Inoculate the colonies into a tube of sterile saline or broth.[3] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[3] d. Dilute this adjusted suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.[4]
-
Inoculation: a. Add the prepared bacterial inoculum to each well containing the diluted "this compound." b. Include a positive control (bacteria only) and a negative control (broth only).[4]
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.[4]
-
MIC Determination: a. The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.[4][10]
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. litfl.com [litfl.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. EUCAST: MIC Determination [eucast.org]
- 8. iacld.com [iacld.com]
- 9. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
Optimizing "Antibacterial agent 229" concentration for "in vitro" antibacterial assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of "Antibacterial Agent 229" for in vitro antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel synthetic compound that functions as a DNA gyrase inhibitor. By binding to the bacterial DNA gyrase enzyme, it prevents the relaxation of supercoiled DNA, a critical step for DNA replication and transcription. This disruption ultimately leads to bacterial cell death.
Q2: What is the recommended starting concentration range for in vitro experiments?
A2: For initial susceptibility testing, a starting concentration range of 0.125 µg/mL to 128 µg/mL is recommended.[1] The optimal concentration is highly dependent on the bacterial species and strain being tested. Refer to Table 1 for guidance on specific pathogens.
Q3: How should I dissolve this compound for my experiments?
A3: this compound is sparingly soluble in water. It is recommended to prepare a high-concentration stock solution (e.g., 10 mg/mL) in dimethyl sulfoxide (B87167) (DMSO).[2] Ensure the final concentration of DMSO in the assay does not exceed 1% to avoid solvent-induced toxicity to the bacteria.[3]
Q4: Is Agent 229 more effective against Gram-positive or Gram-negative bacteria?
A4: Agent 229 generally shows higher potency against Gram-positive bacteria. The outer membrane of Gram-negative bacteria can act as a barrier, reducing the intracellular accumulation of the agent.[4] However, it still exhibits activity against a range of Gram-negative pathogens.
Q5: My Minimum Inhibitory Concentration (MIC) results are different from those of other labs. Is this a problem?
A5: Minor variations in MIC values between labs can occur due to differences in specific bacterial strains, slight variations in media composition, or different extraction efficiencies if using a natural product.[5] As long as your quality control strains are within the acceptable range and your results are reproducible, the data is likely valid for your specific experimental conditions.[6]
Data Presentation
Table 1: Recommended Starting Concentrations for MIC Assays
| Bacterial Species | ATCC Number | Recommended Concentration Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.125 - 16 |
| Escherichia coli | 25922 | 1 - 128 |
| Pseudomonas aeruginosa | 27853 | 2 - 256 |
| Enterococcus faecalis | 29212 | 0.5 - 64 |
| Klebsiella pneumoniae | 700603 | 1 - 128 |
Disclaimer: These values are for guidance only. Actual MICs should be determined experimentally for your specific strains.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in In Vitro Assays
| Issue | Potential Cause | Troubleshooting Step |
| High variability in replicate wells of an MIC assay | Inaccurate Pipetting | Calibrate pipettes regularly; use reverse pipetting for viscous solutions.[4] |
| Inhomogeneous Bacterial Suspension | Vortex the bacterial suspension thoroughly before and during aliquoting.[4] | |
| Edge Effects in Microplate | Avoid using the outermost wells, or fill them with a sterile medium.[4] | |
| Agent 229 precipitates in the culture medium | Low Aqueous Solubility | Prepare a high-concentration stock in DMSO and ensure the final solvent concentration is non-toxic (<1%).[4] |
| Interaction with Media Components | Test the agent's solubility in different types of culture media.[4] | |
| No antibacterial activity observed | Incorrect Inoculum Density | Standardize the inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7] |
| Agent Instability | Check the stability of the agent at 37°C over the incubation period.[8] | |
| Bacterial Resistance | Confirm results with a known susceptible quality control strain.[6] | |
| Bacterial regrowth in a time-kill assay | Selection of Resistant Mutants | The initial bactericidal activity may eliminate the susceptible population, allowing a small number of pre-existing resistant mutants to proliferate.[9] |
| Agent Degradation | Agent 229 may be unstable in the culture medium over the course of the experiment, leading to a decrease in its effective concentration.[9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]
1. Preparation of Bacterial Inoculum:
-
Aseptically select several colonies of the test bacterium from a fresh (18-24 hour) agar (B569324) plate.
-
Suspend the colonies in a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
2. Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a 2X working stock of this compound in CAMHB.
-
Add 200 µL of the 2X Agent 229 stock to well 1.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Repeat this process down to well 10. Discard the final 100 µL from well 10.[1]
-
Well 11 serves as the growth control (bacteria, no agent), and well 12 serves as the sterility control (broth only).[1]
3. Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.[1]
-
Incubate the plate at 37°C for 16-20 hours.[10]
4. Interpretation:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[11]
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the final inoculum concentration.[12]
1. Subculturing:
-
Following the MIC determination, select the wells that show no visible growth (the MIC well and wells with higher concentrations).
-
Mix the contents of each well thoroughly.
-
Using a calibrated loop or pipette, transfer a 10 µL aliquot from each of these wells onto a sterile agar plate (e.g., Mueller-Hinton Agar) that does not contain any antibacterial agent.[7][13]
2. Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.[7]
3. Interpretation:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[14]
Mandatory Visualizations
Caption: Workflow for determining MIC and MBC of Agent 229.
Caption: Mechanism of action for this compound.
Caption: Decision tree for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. protocols.io [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. microbe-investigations.com [microbe-investigations.com]
How to overcome solubility issues with "Antibacterial agent 229" in aqueous solutions
Technical Support Center: Antibacterial Agent 229
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What is the primary reason for this?
A1: this compound is a lipophilic molecule with inherently low aqueous solubility (<0.01 mg/mL at 25°C).[1] Direct dissolution in aqueous-based systems is often challenging. It is common for compounds with high lipophilicity to precipitate when introduced to an aqueous environment.
Q2: I initially dissolved this compound in an organic solvent, but it precipitated when I added it to my aqueous experimental system. How can I prevent this?
A2: This phenomenon, known as "crashing out," occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble.[2] To mitigate this, it is crucial to add the organic stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid dispersion.[2] Additionally, keeping the final concentration of the organic solvent in your aqueous system as low as possible (typically ≤ 0.5%) is critical for maintaining solubility and for biological compatibility.
Q3: What are the recommended first steps to troubleshoot the solubility of this compound?
A3: If you are encountering solubility issues, consider the following initial steps:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[3] For weakly basic compounds like this compound, decreasing the pH of the aqueous solution can increase solubility.
-
Use of Co-solvents: Employing a water-miscible organic co-solvent in your aqueous buffer can increase the solubility of lipophilic compounds.[4][5]
-
Gentle Heating and Sonication: Gentle warming (e.g., to 37°C) and sonication can aid in the dissolution process.[2] However, it is essential to first confirm the thermal stability of this compound to avoid degradation.
Troubleshooting Guides
Issue 1: Difficulty in Preparing an Aqueous Stock Solution
If you are unable to achieve the desired concentration of this compound in a purely aqueous solution, the following strategies can be employed.
Strategy 1: pH Modification
Since this compound is a weakly basic compound, its solubility can be increased in acidic conditions.
-
Experimental Protocol:
-
Prepare a range of buffers with pH values from 4.0 to 7.0.
-
Add a pre-weighed amount of this compound to a known volume of each buffer.
-
Stir the solutions at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Filter the solutions to remove any undissolved solid.
-
Analyze the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Strategy 2: Utilizing Co-solvents
Co-solvents can increase the solubility of a drug by reducing the polarity of the aqueous solvent.[6]
-
Experimental Protocol:
-
Prepare mixtures of an aqueous buffer and a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol 400) in varying ratios (e.g., 90:10, 80:20, 70:30 v/v).[5]
-
Determine the solubility of this compound in each co-solvent mixture following the steps outlined in the pH Modification protocol.
-
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 7.0 | 25 | < 0.01 |
| PBS | 7.4 | 25 | < 0.01 |
| 0.1 M Citrate Buffer | 4.0 | 25 | 0.5 |
| 0.1 M Phosphate Buffer | 6.0 | 25 | 0.1 |
| Water:Ethanol (80:20) | 7.0 | 25 | 1.2 |
| Water:Propylene Glycol (70:30) | 7.0 | 25 | 2.5 |
| Water:PEG 400 (60:40) | 7.0 | 25 | 5.0 |
Troubleshooting Workflow for Preparing an Aqueous Stock Solution
Caption: Workflow for troubleshooting the preparation of an aqueous stock solution.
Issue 2: Drug Precipitation in Cell-Based Assays
The introduction of a concentrated stock of this compound (typically in an organic solvent like DMSO) into cell culture media can lead to precipitation, affecting experimental results and potentially causing cytotoxicity.
Strategy 1: Use of Surfactants
Non-ionic surfactants can be used to form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[3][7]
-
Experimental Protocol:
-
Prepare a stock solution of a biocompatible surfactant (e.g., Polysorbate 80, Cremophor EL) in cell culture media at a concentration above its critical micelle concentration (CMC).[5]
-
Add the concentrated organic stock of this compound to the surfactant-containing media with vigorous mixing.
-
Visually inspect for any signs of precipitation.
-
It is crucial to run a vehicle control (media with surfactant only) to assess any effects of the surfactant on the cells.
-
Strategy 2: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their aqueous solubility.[5]
-
Experimental Protocol:
-
Prepare a solution of a cyclodextrin (B1172386) derivative (e.g., Hydroxypropyl-β-cyclodextrin) in cell culture media.
-
Add the concentrated organic stock of this compound to the cyclodextrin solution while stirring.
-
Allow the solution to equilibrate to facilitate the formation of the inclusion complex.
-
As with surfactants, a vehicle control containing only the cyclodextrin should be included in your experiments.
-
The following table provides a comparison of different solubilization excipients.
| Excipient Class | Examples | Mechanism of Action | Recommended Starting Concentration |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | Reduces solvent polarity | 1-20% (v/v) |
| Surfactants | Polysorbate 80, Cremophor EL | Micellar encapsulation | 0.1-2% (w/v) |
| Complexing Agents | Hydroxypropyl-β-cyclodextrin | Forms inclusion complexes | 1-5% (w/v) |
Signaling Pathway for Excipient-Mediated Solubilization
Caption: Mechanisms of excipient-mediated solubilization of this compound.
References
- 1. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? - Dow Development Labs [dowdevelopmentlabs.com]
- 4. wjbphs.com [wjbphs.com]
- 5. Solubilizer Excipients - Protheragen [protheragen.ai]
- 6. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 7. brieflands.com [brieflands.com]
Addressing unexpected results in "Antibacterial agent 229" cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Antibacterial Agent 229 in cytotoxicity assays. Our goal is to help researchers, scientists, and drug development professionals address unexpected results and ensure the accuracy of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our mammalian cell line when treated with this compound, even at concentrations expected to be selective for bacteria. Is this a known issue?
A1: While this compound is designed for selective antibacterial activity, off-target effects on eukaryotic cells can occur, particularly at higher concentrations.[1][2] Studies on a similar compound, A22, which inhibits the bacterial protein MreB, have shown that it did not exhibit significant cytotoxicity against human peripheral blood mononuclear cells (PBMCs) at most tested concentrations in an MTT assay.[3] However, susceptibility can be cell-line specific.[4] We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q2: What is the mechanism of action for this compound and could it explain off-target cytotoxicity?
A2: this compound is a reversible inhibitor of the bacterial cell wall protein MreB.[3] This protein is essential for maintaining cell shape in bacteria and is a prokaryotic-specific target.[3] While the primary target is absent in mammalian cells, unexpected cytotoxicity could arise from off-target interactions with other cellular components or induction of cellular stress pathways.[1][4]
Q3: We are seeing conflicting results between different cytotoxicity assays (e.g., MTT vs. LDH). Why might this be happening?
A3: Discrepancies between cytotoxicity assays are common and often point to different mechanisms of cell death or assay-specific interference.[4]
-
MTT assays measure metabolic activity, which can be affected by compounds that interfere with mitochondrial function without necessarily causing cell death.[5][6]
-
LDH assays measure the release of lactate (B86563) dehydrogenase from cells with compromised membrane integrity, which is an indicator of necrosis or late-stage apoptosis.[5] It is crucial to use orthogonal methods to confirm cytotoxicity and understand the mechanism of cell death.
Q4: How can I differentiate between apoptosis and necrosis induced by this compound?
A4: To distinguish between apoptotic and necrotic cell death, a combination of assays is recommended.[7] A common method is dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) followed by flow cytometry analysis.[8][9]
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Necrotic cells are typically Annexin V negative and PI positive.[4]
-
Viable cells are negative for both.
Troubleshooting Guides
Issue 1: Higher Than Expected Cytotoxicity in MTT Assay
| Possible Cause | Troubleshooting Steps |
| Direct reduction of MTT reagent by Agent 229 | Run a control with the highest concentration of Agent 229 in cell-free media to check for direct MTT reduction.[5] If interference is observed, consider an alternative assay. |
| Off-target mitochondrial effects | Corroborate MTT results with a non-mitochondrial based assay, such as the LDH release assay or a cell counting method like Trypan Blue exclusion.[4] |
| High cell density leading to nutrient depletion | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[10] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control.[2] |
| Contamination | Visually inspect cultures for microbial contamination, which can reduce MTT and give a false signal.[5] |
Issue 2: High Background Signal in LDH Assay
| Possible Cause | Troubleshooting Steps |
| Bacterial interference | If working in a co-culture model, be aware that some bacteria can interfere with the LDH assay through acidification of the medium or protease production.[11][12][13][14][15] A modified protocol to avoid this interference may be necessary.[11][12][13][14][15] |
| High spontaneous cell death | Ensure you are using healthy, low-passage number cells. Optimize cell seeding density to avoid over-confluence.[10] |
| Serum interference in media | Some components in serum can have LDH-like activity. It is recommended to use a serum-free medium for the assay if possible or include a media-only background control. |
Data Presentation
Table 1: Hypothetical Comparative Cytotoxicity of this compound
| Assay Type | Cell Line | IC50 (µg/mL) | Observation |
| MTT | HeLa | 50 | Moderate cytotoxicity |
| MTT | HepG2 | >200 | Low cytotoxicity |
| LDH Release | HeLa | 150 | Low membrane damage at lower concentrations |
| Annexin V/PI | HeLa | - | Increased apoptosis at 75 µg/mL |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls and untreated controls.[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After incubation, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Maximum LDH Release Control: To a set of control wells, add a lysis buffer to completely lyse the cells and release the maximum amount of LDH.[5]
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Measurement: Measure the absorbance at a wavelength of 490 nm.
Annexin V/Propidium Iodide Apoptosis Assay
-
Cell Treatment: Treat cells with this compound in a culture dish or multi-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Troubleshooting workflow for unexpected cytotoxicity results.
Caption: Workflow for selecting and confirming cytotoxicity assays.
Caption: Potential mechanism of off-target cytotoxicity.
References
- 1. Selective toxicity of antibacterial agents—still a valid concept or do we miss chances and ignore risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial, cyto and genotoxic activities of A22 compound ((S-3, 4 -dichlorobenzyl) isothiourea hydrochloride) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. akadeum.com [akadeum.com]
- 8. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 9. bioscience.co.uk [bioscience.co.uk]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity [frontiersin.org]
- 13. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity | CoLab [colab.ws]
- 14. Bacterial interference with lactate dehydrogenase assay leads to an underestimation of cytotoxicity [biblio.ugent.be]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Improving the Reproducibility of "Antibacterial Agent 229" Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving "Antibacterial agent 229."
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent antibacterial compound that functions by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to double-stranded DNA breaks, ultimately causing bacterial cell death.[1][4] The agent stabilizes the enzyme-DNA complex, which blocks the progression of the DNA replication fork.[1][5]
Q2: What are the recommended quality control (QC) strains and their expected Minimum Inhibitory Concentration (MIC) ranges for this compound?
A2: Regular testing of QC strains is essential for ensuring the accuracy and reproducibility of your MIC assays. The following table summarizes the acceptable MIC ranges for commonly used QC strains with this compound.
| Quality Control Strain | ATCC Number | Expected MIC Range (mM) |
| Staphylococcus aureus | 25923 | 0.0377 |
| Staphylococcus aureus | 29213 | 0.0047 |
| Escherichia coli | 25922 | 0.0189 |
| Pseudomonas aeruginosa | 27853 | 0.0189 |
| Candida albicans | 90028 | 0.0189 |
| Candida parapsilosis | 22019 | 0.0047 |
Q3: My MIC values are consistently higher than the expected QC ranges. What should I investigate first?
A3: Consistently high MIC values often suggest a reduction in the effective concentration of the antibacterial agent. A systematic approach to troubleshooting this issue is crucial. The primary factors to investigate are the integrity of your stock solution, potential precipitation or adsorption of the agent, and the density of the bacterial inoculum.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Question: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the common causes?
Answer: Variability in MIC assays is a common challenge and can arise from several factors. A logical troubleshooting approach is essential for identifying the source of the inconsistency.
dot
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Troubleshooting flowchart for diagnosing inconsistent MIC results.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inoculum Density | The "inoculum effect" is a significant factor; even small variations in the initial bacterial concentration can alter MIC values. Ensure strict adherence to standardizing the inoculum to a 0.5 McFarland standard. |
| Agent Precipitation | Due to limited aqueous solubility, improper dissolution can lead to precipitation, reducing the effective concentration. Prepare fresh stock solutions and visually inspect for any precipitates before use. |
| Adsorption to Plastics | The hydrophobic nature of some compounds can cause them to bind to standard polystyrene microtiter plates. Using low-binding plates is recommended to minimize this effect. |
| Media Incompatibility | Components in the broth medium may interact with the agent, reducing its activity. Ensure you are using the recommended Cation-Adjusted Mueller-Hinton Broth (CAMHB). |
| Inconsistent Pipetting | Inaccurate serial dilutions are a common source of error. Ensure pipettes are calibrated and use proper pipetting techniques to ensure accurate dilutions. |
Issue 2: No Bacterial Growth in Positive Control Wells
Question: My positive control wells (bacteria and broth, no antibacterial agent) are showing no growth. What could be the problem?
Answer: Lack of growth in the positive control indicates a fundamental issue with the bacterial culture or the growth medium.
Troubleshooting Steps:
-
Check Viability of Bacterial Stock: Streak the stock culture onto an appropriate agar (B569324) plate to confirm viability and check for contamination.
-
Verify Media Preparation: Ensure the Mueller-Hinton Broth was prepared correctly and is not expired.
-
Confirm Incubation Conditions: Double-check the incubator temperature and atmospheric conditions (e.g., CO2 levels if required) to ensure they are optimal for the growth of the specific bacterial strain.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[6][7][8]
Materials:
-
This compound stock solution
-
Sterile 96-well, U-bottom, low-binding microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Quality control (QC) bacterial strains with known MIC values
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
Workflow:
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Experimental workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add an additional 100 µL of the appropriate concentration of this compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to the desired final concentration.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control well) with 100 µL of the final bacterial inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Signaling Pathway
Mechanism of Topoisomerase IV Inhibition by this compound
This compound targets and inhibits bacterial topoisomerase IV, a type II topoisomerase essential for DNA replication. The enzyme's primary function is to decatenate, or unlink, the two newly replicated circular chromosomes, allowing them to segregate into daughter cells.[2][9][10] By stabilizing the covalent complex between topoisomerase IV and the cleaved DNA, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[1][3]
dot
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Inhibition of Topoisomerase IV by this compound.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Topoisomerase IV: Significance and symbolism [wisdomlib.org]
- 10. The role of topoisomerase IV in partitioning bacterial replicons and the structure of catenated intermediates in DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for "Antibacterial Agent 229" Susceptibility Testing
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for antibacterial susceptibility testing (AST) of "Antibacterial agent 229."
Frequently Asked Questions (FAQs)
Q1: Why is it critical to optimize the incubation time for "this compound" susceptibility testing?
A1: Optimizing incubation time is crucial for accurately determining the minimum inhibitory concentration (MIC) of "this compound." Standard incubation times for AST are typically 16-24 hours.[1][2] However, the stability and activity of an antibiotic can vary over time.[1] For some antibiotic-organism combinations, shorter incubation periods may yield clinically relevant results faster, while for others, a longer incubation may be necessary to observe the full effect.[1] For a novel compound like "this compound," establishing the optimal incubation time is essential for obtaining reliable and reproducible MIC data.
Q2: What are the standard methods for testing the efficacy of "this compound"?
A2: The most common in vitro methods for efficacy testing of a new antibacterial agent are:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[1][3]
-
Disk Diffusion (Kirby-Bauer test): This involves placing an antibiotic-impregnated disk on an agar (B569324) plate inoculated with a bacterium. The diameter of the zone of growth inhibition around the disk is measured to determine susceptibility.[1][3]
Q3: What factors can influence the results of "this compound" susceptibility testing?
A3: Several factors can affect the results of AST, including the composition and depth of the agar medium, potency and spacing of the antibiotic disks, density of the inoculum, and incubation time and temperature.[3] It is also important to use the correct reference strains for quality control.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No zone of inhibition or very high MIC for "this compound" | 1. The test organism is resistant to the agent.2. The inoculum is too dense.3. Low potency of the "this compound" disk or solution.4. Incorrect incubation time or temperature. | 1. Confirm with a reference strain known to be susceptible.2. Adjust the inoculum to the correct McFarland standard.[1]3. Use disks or solutions with the appropriate concentration of "this compound" and check the expiration date.[1]4. Ensure incubation conditions adhere to standard protocols (e.g., 35°C ± 2°C).[4] |
| Inconsistent MIC values for "this compound" across repeat experiments | 1. Variability in inoculum preparation.2. Degradation of "this compound" stock solution.3. Inconsistent incubation times. | 1. Ensure a standardized and consistent method for preparing the bacterial inoculum.2. Prepare fresh stock solutions of "this compound" for each experiment or validate storage conditions.3. Use a calibrated timer and ensure consistent incubation periods for all replicates. |
| Unexpectedly high MIC values at longer incubation times | 1. Degradation of "this compound" over the extended incubation period.2. The agent may have a bacteriostatic rather than bactericidal effect, allowing for regrowth after initial inhibition. | 1. Perform a time-kill assay to assess the stability and activity of the agent over time.2. Determine the minimum bactericidal concentration (MBC) in addition to the MIC.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for MIC of "this compound"
This protocol outlines the broth microdilution method to determine the optimal incubation time for assessing the MIC of "this compound."
Materials:
-
"this compound" stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture of the test organism (e.g., E. coli ATCC 25922) adjusted to a 0.5 McFarland standard
-
Positive control (no antibiotic)
-
Negative control (no bacteria)
Procedure:
-
Prepare Serial Dilutions: Prepare two-fold serial dilutions of "this compound" in CAMHB in the 96-well plates.
-
Inoculation: Inoculate each well (except the negative control) with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C.[1]
-
Reading MICs at Multiple Time Points: Read the MICs at various time points (e.g., 12, 16, 18, 20, 24, and 48 hours). The MIC is the lowest concentration of "this compound" that completely inhibits visible bacterial growth.[1]
-
Data Analysis: Compare the MIC values obtained at different incubation times. The optimal incubation time is the earliest point at which the MIC value is stable and does not change with further incubation.[1]
Protocol 2: Time-Kill Assay for "this compound"
This protocol is used to assess the bactericidal or bacteriostatic activity of "this compound" over time.
Materials:
-
"this compound" stock solution
-
Culture flasks with appropriate broth medium
-
Bacterial culture of the test organism
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare flasks containing broth with different concentrations of "this compound" (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control flask without any antibiotic.[1]
-
Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.[1]
-
Incubation and Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[1]
-
Determine Viable Cell Counts: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates. Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).[1]
Data Presentation
Table 1: Effect of Incubation Time on the MIC of "this compound" against E. coli ATCC 25922
| Incubation Time (hours) | MIC (µg/mL) |
| 12 | 8 |
| 16 | 4 |
| 18 | 4 |
| 20 | 4 |
| 24 | 4 |
| 48 | 8 |
Note: This is example data. Actual results may vary.
Table 2: Time-Kill Assay Results for "this compound" against S. aureus ATCC 29213
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.1 | 5.3 | 4.8 | 4.1 | 3.5 |
| 6 | 8.0 | 5.1 | 4.5 | 3.5 | 2.8 |
| 8 | 8.5 | 5.0 | 4.2 | 3.1 | <2.0 |
| 12 | 8.8 | 5.2 | 4.3 | 3.3 | <2.0 |
| 24 | 9.1 | 5.8 | 4.9 | 4.1 | <2.0 |
Note: This is example data. A ≥3-log10 reduction in CFU/mL is considered bactericidal. Actual results may vary.
Visualizations
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting inconsistent AST results.
References
Factors affecting the stability of "Antibacterial agent 229" in solution
Disclaimer: Information regarding a specific "Antibacterial agent 229" is not publicly available. This guide provides general principles and troubleshooting advice for the stability of antibacterial agents in solution based on established scientific literature and protocols for similar compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have regarding the stability of antibacterial agents in solution.
Q1: How should I dissolve and store a new antibacterial agent?
Due to the diverse nature of antibacterial agents, solubility can vary significantly. For hydrophobic compounds, it is often recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.[1] Working solutions should be prepared fresh for each experiment by diluting the stock in the appropriate aqueous medium.[1] It is crucial to ensure the final concentration of the organic solvent (like DMSO) in the assay is low (typically ≤0.5%) to prevent solvent-induced effects on the experiment.[1]
Q2: How can I determine the stability of my antibacterial agent in an aqueous solution?
The stability of an antibacterial agent in aqueous media can be influenced by factors such as pH, temperature, and light exposure.[1][2] It is advisable to assess the agent's stability under your specific experimental conditions, especially for long-term incubations.[1] This can be achieved by monitoring the concentration of the active compound over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: What are the common degradation pathways for antibacterial agents?
Antibacterial agents can degrade through various chemical reactions, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[2][3]
-
Oxidation: Degradation caused by exposure to oxidizing agents, such as hydrogen peroxide.[3][4]
-
Photodegradation: Degradation upon exposure to light, particularly UV light.[3][5]
-
Thermal Degradation: Decomposition at elevated temperatures.[3]
Identifying the specific degradation pathway is crucial for determining appropriate storage and handling conditions.[4][6][7]
Q4: Can the container I use affect the stability of the antibacterial agent?
Yes, the choice of container can impact stability. It is recommended to use chemically inert and, if the compound is light-sensitive, transparent containers for photostability studies or amber-colored vials for routine storage.[3] Interactions between the antibacterial agent and the container material, such as adsorption to plastic surfaces, can also occur and should be considered.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with antibacterial agents in solution.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the agent in the aqueous working solution. | The aqueous solubility of the agent is low. | - Increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains within a non-toxic range for your assay.- Prepare a more dilute working solution from the stock. |
| Inconsistent results in antimicrobial activity assays (e.g., MIC assays). | - Degradation of the agent in the working solution.- Adsorption of the agent to plasticware. | - Prepare fresh working dilutions for each experiment.[1]- Use low-protein-binding plasticware.- Include a stability control to assess the agent's concentration at the beginning and end of the incubation period. |
| Loss of antibacterial activity over time. | The agent is unstable under the experimental conditions (e.g., temperature, pH). | - Perform stability studies to determine the optimal storage conditions.- Adjust the pH of the solution to a range where the agent is more stable.- If the agent is temperature-sensitive, conduct experiments at lower temperatures if possible. |
| Appearance of new peaks in HPLC analysis of the solution. | The agent is degrading into byproducts. | - Conduct forced degradation studies (acid, base, oxidative, thermal, photolytic) to identify the degradation products and pathways.[3][6][7]- This information is critical for developing a stability-indicating analytical method. |
Quantitative Data on Antibiotic Stability
The following tables summarize stability data for various antibiotics under different conditions, extracted from publicly available studies. This data can serve as a general reference for understanding how different factors can affect stability.
Table 1: Stability of Various Antibiotics in Solution
| Antibiotic | Solution/Solvent | Storage Condition | Stability | Reference |
| Amoxicillin | Ultrapure Water | 20-25°C | >90% for 1-3 days | [2] |
| Cefotaxime | - | Room Temperature | <20% degradation in 4 hours | [2] |
| Neomycin | Ultrapure Water Stock | - | >90% over 12 days | [2] |
| Neomycin | Tryptone Soy Broth (TSB) | 37°C | ~30% decrease after 1 day | [2] |
| Florfenicol | TSB | 37°C | 100% stable throughout the study | [2] |
| Potentiated Sulfonamide | TSB | 37°C | >85% stable throughout the study | [2] |
| Ciprofloxacin Nanocrystals | Aqueous Formulation | 4°C and 25°C | Stable for 3 months | [9] |
| Meropenem | Dextrose 5% (D5W) | 20-25°C | Stable for 4 hours | [10][11] |
| Meropenem | Normal Saline (NS) | 20-25°C | Stable for 8 hours | [10][11] |
| Vancomycin | D5W | - | Stable for 48 hours | [10][11] |
Table 2: Stability of Antibiotics in Polypropylene Syringes at 20-25°C
| Antibiotic | Stability Time |
| Cefotaxime | 6 hours |
| Cefoxitin | 12 hours |
| Aztreonam | 24 hours |
| Cefazolin | 24 hours |
| Cefepime | 24 hours |
| Ceftazidime/avibactam | 24 hours |
| Ceftolozane/tazobactam | 24 hours |
| Piperacillin/tazobactam | 48 hours |
| Data sourced from a study on antibiotic stability for continuous infusion.[10][11] |
Experimental Protocols
HPLC Method for Stability Assessment
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of the antibacterial agent and detecting any degradation products.
Objective: To determine the concentration of the antibacterial agent in solution over time under specific storage conditions.
Materials:
-
Antibacterial agent stock solution
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier)
-
Calibrations standards of the antibacterial agent
Procedure:
-
Method Validation: Validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Sample Preparation: Prepare solutions of the antibacterial agent at a known concentration in the desired solvent or medium.
-
Storage: Store the samples under the desired conditions (e.g., different temperatures, pH values, or light exposure).
-
Sampling: At specified time points, withdraw an aliquot of each sample.
-
Analysis: Inject the samples into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of the antibacterial agent in each sample by comparing the peak area to a calibration curve generated from the standards.
-
Data Analysis: Plot the concentration of the agent as a function of time to determine the degradation rate. A solution is typically considered stable if the concentration remains ≥90% of the initial concentration.[10][11]
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.
Objective: To intentionally degrade the antibacterial agent under various stress conditions.
Protocols:
-
Acid Hydrolysis: Treat a solution of the antibacterial agent with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.[3]
-
Base Hydrolysis: Treat a solution of the agent with 0.1 M NaOH at room temperature for a specific duration. Neutralize the solution prior to analysis.[3]
-
Oxidative Degradation: Expose a solution of the agent to 3% hydrogen peroxide (H₂O₂) at room temperature for a set time.[3]
-
Thermal Degradation: Expose the solid form of the agent to dry heat (e.g., 80°C) for a specified period.[3]
-
Photolytic Degradation: Expose the solid agent to UV light (e.g., 254 nm) for a defined duration. A dark control sample should be stored under the same conditions but protected from light.[3]
Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify the parent drug and all degradation products.[3] Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[6][7]
Visualizations
Caption: Experimental workflow for assessing the stability of an antibacterial agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Degradation of Antibiotics in Wastewater: New Advances in Cavitational Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the variations in degradation pathways and generated by-products of antibiotics in modified TiO2 and ZnO photodegradation systems: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of degradation pathways of six antibiotics using a novel Co0.5Fe0.5Fe2O₄ nanozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting guide for "Antibacterial agent 229" DNA intercalation experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers studying the DNA intercalation of "Antibacterial agent 229." The following sections address common issues encountered during fluorescence spectroscopy, gel electrophoresis, and circular dichroism experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a DNA intercalating agent?
A DNA intercalating agent is typically a planar, aromatic molecule that inserts itself between the base pairs of a DNA double helix.[1][2] This insertion disrupts the normal structure of the DNA, causing it to unwind and lengthen.[1] These structural changes can interfere with crucial cellular processes like DNA replication, transcription, and repair, ultimately leading to antimicrobial effects.[1][2]
Q2: Which techniques are commonly used to study DNA intercalation?
Several biophysical techniques are employed to characterize the binding of an agent to DNA. The most common include:
-
Fluorescence Spectroscopy: To determine binding affinity and stoichiometry.[3]
-
Gel Electrophoresis: To visualize the effects of the agent on DNA mobility.
-
Circular Dichroism (CD) Spectroscopy: To assess conformational changes in the DNA upon binding.[4][5][6]
Q3: How can I determine the binding affinity of this compound to DNA?
Fluorescence spectroscopy is a sensitive method to determine binding affinity.[3] A common approach is a titration experiment where the fluorescence of a DNA-binding dye (like ethidium (B1194527) bromide) is quenched as the antibacterial agent displaces it.[7] Alternatively, if the antibacterial agent itself is fluorescent, changes in its fluorescence upon binding to DNA can be monitored.[8]
Troubleshooting Guides
Fluorescence Spectroscopy
Issues with fluorescence spectroscopy experiments can often be traced back to instrument settings, buffer composition, or the properties of the fluorescent molecules themselves.
Problem: Noisy or inconsistent fluorescence readings.
| Potential Cause | Suggested Solution |
| Low fluorescence intensity | Increase the concentration of the fluorescent molecule (DNA-dye complex or fluorescent agent). Ensure the excitation and emission wavelengths are optimal for the fluorophore.[9][10] |
| Photobleaching | Minimize the exposure of the sample to the excitation light. Reduce the intensity of the excitation source if possible.[10] |
| Improper buffer pH | Verify that the buffer pH is stable and appropriate for the fluorophore. For example, fluorescein's fluorescence is pH-sensitive and decreases below pH 7.[10] |
| Nonspecific binding to surfaces | Use low-binding microplates and pipette tips. Consider adding a small amount of a non-ionic detergent to the buffer.[10] |
| Instrument settings | Optimize the gain and number of flashes to improve the signal-to-noise ratio. Ensure the correct excitation and emission filters are in place. |
Problem: Unexpected changes in fluorescence (e.g., an increase when a decrease is expected).
| Potential Cause | Suggested Solution |
| Fluorophore mobility | The fluorophore might be attached to the DNA in a way that its movement is not restricted upon protein binding, known as the "propeller effect".[9] Consider repositioning the fluorophore on the DNA or using a different fluorophore.[9] |
| Unsuitable fluorescence lifetime | The lifetime of the fluorophore may not be appropriate for the timescale of the binding event. Consult literature to ensure the chosen fluorophore is suitable for this type of assay.[9] |
| Contaminants in the buffer | Ensure the buffer components are not autofluorescent at the experimental wavelengths.[9] |
Experimental Workflow for Fluorescence Titration
Caption: Workflow for a typical fluorescence titration experiment.
Gel Electrophoresis
Gel electrophoresis can reveal changes in DNA conformation and size upon binding to an intercalating agent.
Problem: Smeared or distorted DNA bands.
| Potential Cause | Suggested Solution |
| High salt concentration in the sample | Purify the DNA sample to remove excess salts, for example, by ethanol (B145695) precipitation.[11][12] |
| DNA degradation | Ensure all solutions and equipment are free of nucleases. Use gloves and sterile techniques.[12] |
| Overloading of DNA | Reduce the amount of DNA loaded onto the gel. |
| Inappropriate voltage | Run the gel at a lower voltage for a longer period to improve resolution. |
Problem: Appearance of double bands.
| Potential Cause | Suggested Solution |
| Heterogeneous binding of the agent | This can occur with bis-intercalating dyes where DNA molecules have different amounts of the agent bound, leading to different mobilities.[13][14] |
| Slow equilibration | The binding of the agent to the DNA may be a slow process. Incubate the DNA-agent mixture for a longer period before electrophoresis.[13][14] Increasing the incubation temperature (e.g., to 50°C for a couple of hours) can accelerate equilibration.[13][14] |
Troubleshooting Logic for Gel Electrophoresis Artifacts
Caption: Decision tree for troubleshooting common gel electrophoresis issues.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful tool for observing conformational changes in DNA upon ligand binding.[6]
Problem: Low signal-to-noise ratio.
| Potential Cause | Suggested Solution |
| Low sample concentration | Increase the concentration of the DNA or the path length of the cuvette. |
| High buffer absorbance | Use a buffer that is transparent in the far-UV range. Avoid high concentrations of chloride ions.[15] |
| Instrument parameters | Increase the number of scans and the integration time to improve the signal-to-noise ratio.[15] |
Problem: Artifacts in the CD spectrum.
| Potential Cause | Suggested Solution |
| Light scattering | If the sample contains aggregates, the spectrum can be distorted. Filter the sample before measurement.[4] |
| Improper baseline correction | Always run a buffer blank and subtract it from the sample spectrum.[15] |
| Cuvette issues | Ensure the cuvette is clean and properly aligned in the instrument. |
Experimental Protocol: CD Titration
-
Sample Preparation:
-
Prepare a stock solution of DNA in a suitable buffer (e.g., phosphate (B84403) buffer). The buffer should have low absorbance in the desired wavelength range.[15]
-
Prepare a concentrated stock solution of this compound in the same buffer.
-
Ensure the DNA sample is pure (>95%) to avoid interference.[15]
-
-
Instrument Setup:
-
Measurement:
-
Record the CD spectrum of the buffer alone to use as a baseline.[15]
-
Record the CD spectrum of the DNA solution.
-
Add small aliquots of the this compound stock solution to the DNA sample in the cuvette.[16]
-
After each addition, mix thoroughly and allow the solution to equilibrate before recording the CD spectrum.[16]
-
-
Data Analysis:
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA Targeting as a Likely Mechanism Underlying the Antibacterial Activity of Synthetic Bis-Indole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 13. Double bands in DNA gel electrophoresis caused by bis-intercalating dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 16. Low-Volume Titrations for Ligand Binding Monitored by Circular Dichroism [protocols.io]
How to select the appropriate bacterial strains for testing "Antibacterial agent 229"
This technical support guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate bacterial strains to test the efficacy of "Antibacterial agent 229."
Frequently Asked Questions (FAQs)
Q1: Where should I begin with strain selection for testing a novel antibacterial agent?
A1: Start with a panel of well-characterized, reference quality control (QC) strains as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] These strains have known and predictable susceptibility profiles, ensuring the accuracy and reproducibility of your initial assays.[5] Using standard reference strains, such as those from the American Type Culture Collection (ATCC), is crucial for validating your testing methodology.[5]
Q2: Which specific bacterial species should be included in the initial screening of "this compound"?
A2: Your initial panel should include a diverse range of both Gram-positive and Gram-negative bacteria to determine the spectrum of activity of "this compound." It is recommended to include organisms that are common causes of clinical infections. The World Health Organization (WHO) has published a list of priority pathogens that pose a significant threat to human health, which can serve as a guide.[6]
Q3: Should I include antibiotic-resistant strains in my testing panel?
A3: Yes, it is critical to include a selection of antibiotic-resistant strains. The increasing prevalence of antimicrobial resistance (AMR) is a major global health concern.[6][7] Testing "this compound" against resistant phenotypes will provide valuable information about its potential to treat challenging infections. Include strains with well-characterized resistance mechanisms, such as methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[8][9]
Q4: What are the key factors to consider when selecting a bacterial strain for testing?
A4: Several factors should be considered to ensure the clinical relevance and reliability of your results:
-
Clinical Relevance: Prioritize strains that are frequently isolated from human infections.
-
Genotypic and Phenotypic Characteristics: Select strains with well-documented genetic backgrounds and known resistance profiles.[10]
-
Source of Isolation: Be aware that strains of the same species isolated from different environments (e.g., clinical vs. environmental) can exhibit different characteristics, including antibiotic resistance.[10]
-
Biosafety Level: Ensure your laboratory is equipped to handle the biosafety level of the selected strains. For example, some virulent strains like E. coli O157:H7 require stricter safety protocols.[10]
Q5: Where can I obtain the recommended bacterial strains?
A5: Reference strains can be acquired from reputable culture collections such as the American Type Culture Collection (ATCC).[5] These collections provide authenticated and well-characterized microbial cultures for research purposes.
Recommended Bacterial Strains for Initial Testing of "this compound"
The following tables summarize key bacterial strains recommended for the initial evaluation of a new antibacterial agent.
Table 1: Recommended Gram-Positive Bacterial Strains
| Bacterial Species | Strain Designation | Key Characteristics | Common Infections |
| Staphylococcus aureus | ATCC 25923 | Quality control strain, methicillin-susceptible (MSSA) | Skin and soft tissue infections, bacteremia, pneumonia |
| Staphylococcus aureus | ATCC 43300 | Methicillin-resistant Staphylococcus aureus (MRSA) | Hospital-acquired infections, difficult-to-treat infections |
| Enterococcus faecalis | ATCC 29212 | Quality control strain, generally susceptible | Urinary tract infections, endocarditis, bacteremia |
| Enterococcus faecium | (Clinical Isolate) | Vancomycin-resistant Enterococcus (VRE) | Hospital-acquired infections, particularly in immunocompromised patients |
| Streptococcus pneumoniae | ATCC 49619 | Quality control strain, penicillin-susceptible | Pneumonia, meningitis, otitis media |
Table 2: Recommended Gram-Negative Bacterial Strains
| Bacterial Species | Strain Designation | Key Characteristics | Common Infections |
| Escherichia coli | ATCC 25922 | Quality control strain, generally susceptible | Urinary tract infections, gastrointestinal infections, sepsis |
| Klebsiella pneumoniae | ATCC 700603 | Extended-spectrum β-lactamase (ESBL)-producing | Pneumonia, bloodstream infections, urinary tract infections |
| Pseudomonas aeruginosa | ATCC 27853 | Quality control strain, noted for intrinsic resistance | Hospital-acquired pneumonia, cystic fibrosis lung infections, burn wound infections |
| Acinetobacter baumannii | (Clinical Isolate) | Carbapenem-resistant Acinetobacter baumannii (CRAB) | Ventilator-associated pneumonia, bloodstream infections |
| Haemophilus influenzae | ATCC 49247 | Quality control strain | Respiratory tract infections, meningitis |
Experimental Protocols
A crucial step in evaluating "this compound" is to determine its Minimum Inhibitory Concentration (MIC) against the selected bacterial strains. The broth microdilution method is a standard and reproducible technique for determining MIC values.[11][12]
Broth Microdilution Method for MIC Determination
Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of a bacterium.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium[12]
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
"this compound" stock solution of known concentration
-
Positive control (bacterial growth without the agent)
-
Negative control (broth only)
Procedure:
-
Preparation of Antibacterial Agent Dilutions: Perform serial two-fold dilutions of "this compound" in the wells of the microtiter plate using MHB.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted antibacterial agent.
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of "this compound" at which there is no visible bacterial growth (turbidity).[12]
Visualizing the Strain Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate bacterial strains for testing a new antibacterial agent.
Caption: Workflow for selecting bacterial strains to test a new antibacterial agent.
References
- 1. iacld.com [iacld.com]
- 2. clsi.org [clsi.org]
- 3. EUCAST: EUCAST - Home [eucast.org]
- 4. szu.gov.cz [szu.gov.cz]
- 5. microbiologyclass.net [microbiologyclass.net]
- 6. Antimicrobial resistance profiles of bacterial isolates from clinical specimens referred to Ethiopian Public Health Institute: analysis of 5-year data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. woah.org [woah.org]
- 12. pdb.apec.org [pdb.apec.org]
Optimizing the dosage of "Antibacterial agent 229" for "in vivo" studies
Technical Support Center: Antibacterial Agent 229
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of this agent for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel fluoroquinolone derivative that functions by inhibiting bacterial DNA gyrase and topoisomerase IV. This dual-targeting mechanism effectively disrupts bacterial DNA replication and repair processes, leading to rapid bactericidal activity against a broad spectrum of Gram-negative bacteria, including multi-drug resistant (MDR) strains of Pseudomonas aeruginosa and Klebsiella pneumoniae.
Q2: What is the recommended starting dose for in vivo studies with this compound?
A2: For initial efficacy studies in murine models, a starting dose range of 15-40 mg/kg is recommended, administered either intravenously (IV) or intraperitoneally (IP). The optimal dose should be further refined based on the Minimum Inhibitory Concentration (MIC) of the target pathogen. As a concentration-dependent agent, a primary pharmacodynamic (PD) target should be a Cmax/MIC ratio of >10.
Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider?
A3: this compound exhibits concentration-dependent killing. The most critical PK/PD index for predicting its efficacy is the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC). The secondary index is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). For severe Gram-negative infections, an AUC/MIC ratio greater than 100 is often correlated with successful outcomes.
Q4: Which animal models are most suitable for evaluating the efficacy of this compound?
A4: The choice of animal model is contingent on the specific research question. Standard and well-validated models include:
-
Murine Thigh Infection Model: This is the preferred model for initial dose-finding and efficacy studies.[1][2] It allows for the precise quantification of bacterial load reduction and is highly reproducible.[1]
-
Murine Sepsis Model: This model is used to assess the agent's ability to control systemic infections and improve survival rates.
-
Murine Pneumonia Model: This is the appropriate model when evaluating efficacy against respiratory pathogens.
Troubleshooting Guide
Problem 1: Discrepancy between in vitro MIC and in vivo efficacy.
My in vivo results show lower efficacy than predicted by the in vitro Minimum Inhibitory Concentration (MIC).
-
Possible Cause 1: Suboptimal Drug Exposure: The agent may not be reaching the site of infection at a concentration sufficient to inhibit or kill the bacteria.
-
Solution: Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and at the infection site (e.g., thigh muscle tissue). Ensure that the dosing regimen achieves the target Cmax/MIC or AUC/MIC ratio.[3]
-
-
Possible Cause 2: High Bacterial Inoculum: An excessively high bacterial load at the infection site can diminish the apparent effectiveness of an antibiotic.
-
Solution: Verify that the inoculum size is within the standard range for the chosen animal model (typically ~10^6 to 10^7 CFU/thigh for the murine thigh model).[4]
-
-
Possible Cause 3: Host Factors: The in vivo environment, including protein binding and tissue penetration, can affect drug activity.
-
Solution: Standard laboratory media for MIC testing may not accurately reflect conditions within the host.[5] While complex to replicate, consider that in vivo efficacy is the definitive measure.
-
Problem 2: Signs of toxicity observed in test animals.
I am observing adverse effects such as significant weight loss, lethargy, or ruffled fur in the treated mice.
-
Possible Cause 1: Dose is too high: The administered dose may exceed the Maximum Tolerated Dose (MTD).[6]
-
Possible Cause 2: Formulation or Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.
-
Solution: Include a "vehicle-only" control group in your experiments to differentiate between vehicle-induced toxicity and compound-induced toxicity.
-
-
Possible Cause 3: Metabolite-Induced Toxicity: A metabolite of this compound, rather than the parent compound, could be responsible for the toxicity.
-
Solution: If toxicity persists at effective doses, consider conducting preliminary metabolite identification studies to investigate the metabolic profile of the agent.
-
Data & Experimental Protocols
Maximum Tolerated Dose (MTD) Determination
This protocol is designed to identify the highest dose of this compound that can be administered without causing significant toxicity.[7]
Table 1: Example MTD Study Results (Single IP Dose in BALB/c Mice)
| Dose Group (mg/kg) | Number of Animals | Body Weight Change (24h) | Clinical Observations | MTD Determination |
| Vehicle Control | 3 | +1.5% | Normal activity, no visible signs | - |
| 50 | 3 | +0.8% | Normal activity, no visible signs | Tolerated |
| 100 | 3 | -2.3% | Normal activity, no visible signs | Tolerated |
| 150 | 3 | -8.5% | Mild lethargy, slight piloerection | MTD |
| 200 | 3 | -16.2% | Severe lethargy, hunched posture | Exceeds MTD |
Protocol: MTD Study
-
Animal Preparation: Use 6-8 week old female BALB/c mice, acclimated for at least 3 days.
-
Dose Groups: Prepare dose cohorts as shown in Table 1. Administer a single dose via the desired route (e.g., intraperitoneal injection).
-
Observation: Monitor animals closely for the first 4 hours and then at 24, 48, and 72 hours post-dose. Record clinical signs of toxicity (e.g., changes in posture, activity, fur) and measure body weight daily.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (>15%), or severe clinical signs of distress.[6]
Murine Thigh Infection Model for Efficacy Assessment
This model is the standard for evaluating the in vivo efficacy of antibacterial agents against localized soft tissue infections.[1][4]
Table 2: Example Efficacy Study Results (MRSA Strain, 24h Post-Infection)
| Treatment Group (IP, q12h) | Dose (mg/kg) | Initial Bacterial Load (Log10 CFU/thigh) | Final Bacterial Load (Log10 CFU/thigh) | Log10 Reduction (vs. Control) |
| Vehicle Control | - | 6.85 | 8.92 | - |
| This compound | 15 | 6.82 | 6.15 | 2.77 |
| This compound | 25 | 6.88 | 4.55 | 4.37 |
| This compound | 40 | 6.84 | 2.98 | 5.94 |
Protocol: Murine Thigh Infection Model
-
Immunosuppression: Render mice neutropenic by administering cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) via IP injection to make them more susceptible to infection.[9][10]
-
Infection: At day 0, anesthetize the mice and inject 0.1 mL of a log-phase culture of the target bacterium (e.g., MRSA, ~10^7 CFU/mL) into the posterior thigh muscle.[4]
-
Treatment: Initiate treatment 2 hours post-infection. Administer this compound or vehicle control at the predetermined doses and schedule (e.g., every 12 hours).
-
Bacterial Load Quantification: At 24 hours post-infection, humanely euthanize the mice. Aseptically remove the thigh, weigh it, and homogenize it in sterile phosphate-buffered saline (PBS).[4]
-
Plating and Counting: Prepare serial dilutions of the thigh homogenate, plate them on appropriate agar (B569324) (e.g., Tryptic Soy Agar), and incubate overnight at 37°C. Count the colonies to determine the CFU/thigh. A reduction of ≥2-log10 in CFU compared to the control group is generally considered a significant antibacterial effect.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow from initial dose-finding to definitive efficacy studies for this compound.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. criver.com [criver.com]
- 3. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. forbes.com [forbes.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse thigh infection model. [bio-protocol.org]
Common pitfalls to avoid when working with novel topoisomerase inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with novel topoisomerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between a topoisomerase poison and a catalytic inhibitor?
Topoisomerase inhibitors can be broadly classified into two categories based on their mechanism of action:
-
Topoisomerase Poisons: These agents, such as camptothecin (B557342) and its derivatives, stabilize the transient covalent complex formed between topoisomerase and DNA, known as the cleavage complex.[1][2] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single or double-strand breaks.[1][2][3] These breaks can trigger cell cycle arrest and apoptosis, particularly when encountered by a replication fork.[1]
-
Catalytic Inhibitors: These inhibitors interfere with the enzyme's catalytic activity without trapping the cleavage complex.[1][2] They might work by preventing the enzyme from binding to DNA, inhibiting the initial DNA cleavage step, or blocking ATP binding in the case of type II topoisomerases.[1][2]
Q2: What are the main challenges and limitations associated with clinically used topoisomerase inhibitors?
Despite their efficacy, clinically approved topoisomerase inhibitors face several limitations, including:
-
Drug Resistance: Cancer cells can develop resistance through various mechanisms, such as mutations in the topoisomerase enzyme or increased drug efflux.[3][4][5]
-
Off-Target Toxicity: These inhibitors can affect healthy, rapidly dividing cells, leading to significant side effects.[6][7]
-
Induction of Secondary Malignancies: Some topoisomerase II inhibitors have been linked to the development of therapy-related cancers.[6][7]
-
Poor Pharmacokinetic Properties: Issues like poor solubility and stability can limit the bioavailability and efficacy of some inhibitors.[8][9]
Q3: What are some common mechanisms of resistance to novel topoisomerase inhibitors?
Resistance to topoisomerase inhibitors is a complex issue that can arise from several cellular changes:[4][5]
-
Altered Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein, can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[4]
-
Mutations in the Topoisomerase Enzyme: Genetic alterations in the topoisomerase gene can change the drug-binding site, thereby reducing the inhibitor's ability to bind effectively.[5]
-
Changes in Cellular Response to DNA Damage: Alterations in DNA repair pathways or apoptotic signaling can allow cells to survive the DNA damage induced by the inhibitor.[4]
-
Post-Translational Modifications: Changes in the phosphorylation status of the topoisomerase enzyme can affect its interaction with the drug and subsequent DNA damage.[4]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of the Inhibitor
Q: My novel topoisomerase inhibitor is poorly soluble in aqueous solutions and precipitates when diluted. How can I address this?
A: Solubility is a common challenge, especially with compounds like camptothecin derivatives which are often poorly soluble in aqueous buffers.[8]
Troubleshooting Steps:
-
Solvent Selection: Start by dissolving the compound in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[8]
-
Gentle Dissolution Aids: Use sonication or gentle warming (e.g., 37°C) to aid dissolution. However, be cautious with heating as it may accelerate compound degradation.[8]
-
Co-solvent Systems: For in vivo experiments, consider using a co-solvent system like DMSO/saline or DMSO/PEG/Tween.[8]
-
pH Adjustment: The active lactone form of many inhibitors, like camptothecins, is more stable at a pH below 7.0.[8] Using a slightly acidic buffer might improve stability, but ensure it's compatible with your experimental system.[8]
-
Fresh Preparations: For long-term experiments, it may be necessary to prepare fresh dilutions or replenish the compound in the media to maintain a sufficient concentration of the active form.[8]
Issue 2: High Variability or No Effect in Cell Viability Assays
Q: I'm observing high variability in my cell viability assay results, or my inhibitor shows no cytotoxic effect. What could be wrong?
A: Inconsistent results in cell-based assays can stem from several factors, from experimental technique to the inhibitor's properties.
Troubleshooting Steps:
-
Check Inhibitor Activity: Confirm the inhibitor's functionality in a cell-free assay, such as a DNA relaxation assay, to ensure it has not degraded.[1]
-
Optimize Incubation Time: The cytotoxic effects of topoisomerase inhibitors are often dependent on DNA replication. A longer incubation period (e.g., 72 hours) may be required to observe a significant effect.[1]
-
Review Inhibitor Concentration: Double-check calculations for stock and working solutions. It's recommended to perform a dose-response experiment with a wide range of concentrations. For instance, camptothecin is often initially tested in a range of 0.1 µM to 100 µM in DNA cleavage assays.[1]
-
Ensure Consistent Cell Seeding: Use a hemocytometer or automated cell counter to ensure uniform cell density. Inconsistent seeding can lead to variable results.[1]
-
Mitigate Edge Effects: In multi-well plates, avoid using the outer wells, which are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[1]
-
Use a Sensitive Cell Line: As a positive control, consider using a cell line known to be sensitive to topoisomerase inhibitors.[1]
Issue 3: Unexpected Results in DNA Relaxation or Cleavage Assays
Q: In my in vitro DNA relaxation/cleavage assay, I'm not seeing the expected results (e.g., no cleavage with a positive control). What are the potential causes?
A: These assays are sensitive to the quality of reagents and reaction conditions.
Troubleshooting Steps:
-
Verify Enzyme Activity: The topoisomerase enzyme may have lost activity due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot and ensure it is stored at -20°C or below in a non-frost-free freezer.[10]
-
Assess DNA Substrate Integrity: Run a control lane with only the DNA substrate to check for degradation. Use fresh, high-quality supercoiled plasmid DNA.[1][10]
-
Confirm Buffer Conditions: Verify the composition and pH of your reaction buffer.[1]
-
Rule out DNA Intercalation: Some compounds can inhibit DNA relaxation by intercalating into the DNA, which alters its topology. These compounds will inhibit relaxation but will not show an increase in the cleavage product in a cleavage assay.[1][10] An unwinding or intercalation assay can confirm this.[10]
Data Presentation
Table 1: Troubleshooting Common Issues in Topoisomerase Inhibitor Assays
| Issue | Potential Cause | Recommended Solution |
| High Variability in Cell Viability | Inconsistent cell seeding density | Ensure a uniform single-cell suspension and use a cell counter for accurate density.[1] |
| Edge effects in multi-well plates | Avoid using outer wells; fill them with sterile PBS or media.[1] | |
| No Cytotoxic Effect Observed | Incorrect inhibitor concentration | Double-check calculations and perform a wide-range dose-response experiment.[1] |
| Inactive inhibitor | Test inhibitor activity in a cell-free DNA relaxation assay.[1] | |
| Short incubation time | Increase incubation time (e.g., to 72 hours) as effects are often replication-dependent.[1] | |
| No DNA Cleavage in Positive Control | Inactive Topoisomerase I enzyme | Use a new aliquot of the enzyme; ensure proper storage at -20°C or below.[10] |
| Degraded DNA substrate | Run a control of the DNA substrate alone; use fresh, high-quality plasmid DNA.[1][10] | |
| Smeared Bands on Gel | Poor gel polymerization | Use fresh acrylamide (B121943) solution and catalysts; allow for complete polymerization.[10] |
Experimental Protocols
Protocol 1: Determining the IC50 Value in a Cell-Based Assay
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that reduces a specific biological function by 50%.[1]
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[1]
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the topoisomerase inhibitor in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at different concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[1]
-
-
Cell Viability Assessment:
-
After incubation, measure cell viability using a suitable method (e.g., MTT, MTS, or CellTiter-Glo assay).
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
-
Protocol 2: DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA.
-
Reaction Setup:
-
On ice, add the following to a microcentrifuge tube:
-
2 µL of 10x topoisomerase I reaction buffer.
-
200 ng of supercoiled plasmid DNA.
-
Test inhibitor at various concentrations (include a solvent control).
-
Distilled water to a final volume of 18 µL.
-
-
-
Enzyme Addition:
-
Add 2 µL of purified topoisomerase I enzyme.
-
-
Incubation:
-
Incubate the reaction mixture for 30 minutes at 37°C.[11]
-
-
Reaction Termination:
-
Stop the reaction by adding a stop buffer containing SDS and a tracking dye.[1]
-
-
Agarose (B213101) Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until there is good separation between the supercoiled and relaxed DNA bands. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide) and visualize under UV light.[11]
-
Inhibition of topoisomerase I activity will result in a higher proportion of supercoiled DNA compared to the positive control (enzyme without inhibitor).[1]
-
Visualizations
Caption: Troubleshooting workflow for cell-based assay issues.
Caption: Differentiating Topoisomerase Poisons and Catalytic Inhibitors.
Caption: Workflow for a standard DNA relaxation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Topoisomerases as Targets for Novel Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Time-Kill Assay Results for Antibacterial Agent 229
Welcome to the technical support center for "Antibacterial agent 229." This resource is designed to assist researchers, scientists, and drug development professionals in interpreting ambiguous results from time-kill assays and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a time-kill assay and what are its primary applications?
A time-kill assay, also known as a time-kill kinetics assay, is an in vitro method used to assess the antimicrobial activity of a substance over time.[1][2] It measures the rate at which an antimicrobial agent kills a specific microorganism.[1] The primary applications include:
-
Determining whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[2]
-
Evaluating the concentration-dependent or time-dependent killing activity of a drug.[3]
-
Assessing synergistic or antagonistic effects when used in combination with other agents.[3]
Q2: What is the difference between bactericidal and bacteriostatic activity?
-
Bactericidal activity is generally defined as a ≥ 3-log10 reduction (99.9% kill) in the colony-forming units per milliliter (CFU/mL) of the initial inoculum.[2][4]
-
Bacteriostatic activity is characterized by a < 3-log10 reduction in CFU/mL, where the antimicrobial agent inhibits bacterial growth but does not significantly kill the bacteria.[5]
Q3: My time-kill assay for this compound shows regrowth of bacteria at later time points (e.g., 24 hours). What could be the cause?
Regrowth of bacteria at later time points is a common ambiguous result. Several factors could contribute to this observation:
-
Drug Degradation: The antibacterial agent may not be stable over the entire assay period, leading to a decrease in the effective concentration and allowing surviving bacteria to multiply.
-
Emergence of Resistance: A subpopulation of resistant bacteria may be selected for during the assay, which then proliferates after the initial killing phase.
-
Inoculum Effect: A high initial bacterial inoculum can sometimes overwhelm the antimicrobial agent, leading to incomplete killing and subsequent regrowth.
Troubleshooting Steps:
-
Verify Drug Stability: Assess the stability of "this compound" in the assay medium over the 24-hour period.
-
Check for Resistance: Isolate colonies from the regrowth phase and perform susceptibility testing (e.g., MIC determination) to see if they have developed resistance to the agent.
-
Optimize Inoculum Density: Ensure the starting inoculum is within the recommended range as per standardized protocols (e.g., CLSI M26-A).
Troubleshooting Guide for Ambiguous Results
This guide addresses common ambiguous results observed in time-kill assays and provides potential causes and corrective actions.
| Ambiguous Result | Potential Causes | Troubleshooting Actions |
| No significant reduction in CFU/mL | Inactive antibacterial agent. Incorrect concentration of the agent. Resistant microbial strain. | Verify the activity and concentration of "this compound." Use a quality control strain with known susceptibility. Confirm the identity and susceptibility profile of the test organism. |
| Initial increase in CFU/mL followed by a decrease | Delayed action of the antibacterial agent. Initial bacterial adaptation before succumbing to the agent's effect. | Extend the duration of the assay to observe the full kinetic profile. Investigate the mechanism of action of "this compound." |
| Plateau in the kill curve above the 3-log10 reduction threshold | Presence of a persistent subpopulation of bacteria. The agent is bacteriostatic at the tested concentration. | Test higher concentrations of the agent. Investigate for the presence of persister cells. |
| High variability between replicates | Inconsistent inoculum preparation. Pipetting errors. Inadequate mixing of the assay components. | Standardize inoculum preparation. Calibrate pipettes and ensure proper technique. Ensure thorough mixing at each step of the procedure. |
| "Paradoxical effect" (Eagle effect) - less killing at higher concentrations | Drug-induced stress responses at high concentrations. Altered target accessibility at high drug levels. | Verify the concentration series to rule out dilution errors. Repeat the experiment to confirm reproducibility. Analyze a wider range of concentrations to characterize the dose-response curve.[6] |
Experimental Protocols
A detailed methodology for performing a time-kill assay is crucial for obtaining reliable and reproducible results. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M26-A and ASTM E2315.[7][8][9][10][11]
1. Preparation of Inoculum:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at the appropriate temperature until it reaches the desired growth phase (typically logarithmic phase).
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute the standardized suspension to achieve the final desired starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the test tubes.
2. Assay Setup:
-
Prepare serial dilutions of "this compound" in the appropriate broth medium at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC)).
-
Set up a series of sterile test tubes for each concentration of the antibacterial agent and a growth control (no agent).
-
Add the appropriate volume of the diluted antibacterial agent to each test tube.
-
Add the prepared bacterial inoculum to each tube to achieve the final target starting density.
3. Incubation and Sampling:
-
Incubate all tubes at the appropriate temperature with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[12]
-
Perform serial dilutions of the collected aliquots in a neutralizing broth or sterile saline to inactivate the antibacterial agent.
4. Enumeration of Viable Bacteria:
-
Plate a specific volume of the appropriate dilutions onto agar (B569324) plates.
-
Incubate the plates under suitable conditions until colonies are visible.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
5. Data Analysis:
-
Plot the log10 CFU/mL against time for each concentration of "this compound" and the growth control.
-
Determine the log10 reduction in CFU/mL at each time point compared to the initial inoculum (time 0).
Visualizing Workflows and Interpretations
Workflow for a Standard Time-Kill Assay
Caption: A generalized workflow for performing a time-kill assay.
Troubleshooting Logic for Ambiguous Time-Kill Results
Caption: A decision-making diagram for troubleshooting ambiguous time-kill assay results.
References
- 1. nelsonlabs.com [nelsonlabs.com]
- 2. emerypharma.com [emerypharma.com]
- 3. DSpace [helda.helsinki.fi]
- 4. ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure. - IVAMI [ivami.com]
- 5. actascientific.com [actascientific.com]
- 6. benchchem.com [benchchem.com]
- 7. microchemlab.com [microchemlab.com]
- 8. journals.asm.org [journals.asm.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. M26 | Methods for Determining Bactericidal Activity of Antimicrobial Agents [clsi.org]
- 11. standards.globalspec.com [standards.globalspec.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Experimental Conditions for "Antibacterial Agent 229" Efficacy
Welcome to the technical support center for Antibacterial Agent 229. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the experimental use of this novel antibacterial agent. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful and reproducible application of Agent 229 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an agent like this compound?
A1: While the specific target of this compound is under investigation, it is designed to inhibit essential bacterial cellular processes. Many antibacterial agents function by disrupting cell wall synthesis, inhibiting protein synthesis, interfering with DNA replication, or disrupting metabolic pathways. For instance, some agents target bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication, leading to bacterial cell death.[1][2]
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, it is recommended to prepare a stock solution in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO). Store this stock solution in small aliquots at -20°C or lower to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture or assay medium. It is crucial to note the final concentration of the solvent in your experiments, as high concentrations can have their own effects on bacterial growth and cell viability.
Q3: What are the key factors that can influence the in vitro efficacy of this compound?
A3: Several factors can significantly impact the observed efficacy of an antimicrobial agent.[3][4] These include the bacterial growth phase and inoculum size, the concentration of the agent, exposure time, temperature, pH of the medium, and the presence of organic matter, such as serum proteins, which can bind to the agent and reduce its effective concentration.[3][4][5]
Q4: Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values?
A4: Inconsistent MIC results can arise from several sources. Common issues include variability in the inoculum density, degradation of the antibacterial agent, or deviations in incubation time, temperature, or atmospheric conditions.[6] Ensuring a standardized inoculum preparation and consistent experimental conditions is critical for reproducible MIC assays.[6]
Q5: My in vitro results are promising, but the agent shows toxicity in mammalian cell lines. What should I do?
A5: Discrepancies between antibacterial efficacy and host cell toxicity are a common challenge in drug development.[1] It's important to determine if the cytotoxicity is an off-target effect. Consider performing a dose-response curve to find a therapeutic window where the agent is effective against bacteria but shows minimal toxicity to mammalian cells. Additionally, using alternative cytotoxicity assays that measure different aspects of cell health, such as membrane integrity (LDH assay) versus metabolic activity (MTT assay), can provide a more comprehensive toxicity profile.[7][8]
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Density | Standardize the bacterial inoculum preparation. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution.[6] |
| Agent Precipitation | Visually inspect the wells of your microtiter plate for any precipitation of this compound. If precipitation is observed, consider preparing fresh stock solutions or adjusting the solvent concentration. |
| Incorrect Incubation Conditions | Ensure the incubator is calibrated and maintains a consistent temperature and atmosphere (e.g., CO2 levels if required). Incubate plates for a standardized period (typically 18-24 hours for many bacteria).[6][9] |
| Contamination | Use aseptic techniques throughout the procedure. Include a sterility control (broth only) to check for contamination. |
Issue 2: Time-Kill Curve Assay Shows No Bactericidal Activity
| Possible Cause | Troubleshooting Step |
| Sub-optimal Agent Concentration | The concentrations tested may be too low. Test a broader range of concentrations, including multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). |
| Bacteriostatic, Not Bactericidal, Effect | This compound may be bacteriostatic, meaning it inhibits growth but does not kill the bacteria. A bacteriostatic effect is indicated if the colony-forming unit (CFU)/mL count remains similar to the initial inoculum over time.[10] |
| Rapid Regrowth | The sampling time points may be too far apart, missing an initial killing effect followed by rapid regrowth of a resistant subpopulation. Increase the frequency of sampling, especially in the early hours of the experiment. |
| Inappropriate Growth Medium | Components in the growth medium may interfere with the action of the agent. Test the agent's efficacy in different standard media (e.g., Mueller-Hinton Broth, Tryptic Soy Broth). |
Issue 3: Unexpected Cytotoxicity in Mammalian Cell Lines
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | The agent may be interacting with mammalian cellular components. Corroborate results from metabolic assays (e.g., MTT, MTS) with assays that measure membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).[7] |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve the agent may be toxic to the cells. Run a vehicle control with the same concentration of the solvent to assess its effect. |
| High Cell Density | Over-confluent cell cultures can lead to nutrient depletion and cell death, which can be mistaken for agent-induced cytotoxicity. Ensure you are using an optimal cell seeding density.[11] |
| Incorrect Assay Timing | The timing of the assay can influence the results. Perform the assay at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[7] |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[12]
-
Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar (B569324) plate. Adjust the turbidity of the suspension to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[13]
Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing MHB with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC). Also, include a growth control flask without the agent.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial dilutions of each aliquot and plate them onto appropriate agar plates.
-
Incubation and Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies to determine the CFU/mL at each time point.
-
Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10]
Mammalian Cell Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a 96-well plate with a mammalian cell line of interest at an appropriate density and allow the cells to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.
Caption: Experimental Workflow for a Time-Kill Kinetics Assay.
Caption: Logical Flow for Troubleshooting Inconsistent Experimental Results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 9. testing.com [testing.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. benchchem.com [benchchem.com]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the development of topoisomerase inhibitors like "Antibacterial agent 229"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topoisomerase inhibitors, with a specific focus on challenges related to compounds like "Antibacterial Agent 229."
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its mechanism of action?
A1: "this compound" is a potent antibacterial and antifungal compound.[1][2] Its primary antibacterial mechanism involves the inhibition of topoisomerase IV, an essential enzyme for DNA replication and chromosome segregation in bacteria.[1][2][3][4][5] It has a reported IC50 value of 10.88 µM for topoisomerase IV inhibition.[1][2][3][4][5] Additionally, it is known to disrupt the integrity of the bacterial cell membrane and intercalate into DNA.[1][2]
Q2: What are the common challenges encountered in the development of topoisomerase inhibitors like "this compound"?
A2: The development of topoisomerase inhibitors faces several hurdles. A primary challenge is the emergence of drug resistance in target pathogens.[6][7][8][9][10] This can occur through various mechanisms, including mutations in the topoisomerase target, increased drug efflux by transport proteins, and alterations in cellular repair pathways.[6][7][9][10] Other significant challenges include ensuring selective toxicity to bacterial topoisomerases over human counterparts to minimize side effects, overcoming poor drug solubility or stability, and developing effective drug delivery systems.[11][12][13]
Q3: How can I determine if my test compound is a topoisomerase poison or a catalytic inhibitor?
A3: Topoisomerase inhibitors can be broadly classified as poisons or catalytic inhibitors. Topoisomerase poisons, like camptothecin (B557342) derivatives, stabilize the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks.[11][14] Catalytic inhibitors, on the other hand, interfere with the enzyme's catalytic cycle without trapping the DNA-enzyme complex, for instance, by blocking ATP binding or preventing DNA cleavage.[10][15] To differentiate between these mechanisms, a DNA cleavage assay can be performed. An increase in cleaved DNA in the presence of the inhibitor suggests it acts as a poison.[16][17] A reversal assay can further confirm this by examining the reversibility of the drug-induced cleavage complexes.[16]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with "this compound" and other topoisomerase inhibitors.
Problem 1: Inconsistent IC50 values for "this compound" in topoisomerase IV inhibition assays.
-
Question: My in vitro topoisomerase IV relaxation assay is yielding variable IC50 values for "this compound." What could be the cause?
-
Answer: Inconsistent IC50 values can stem from several factors. Firstly, ensure the freshness and activity of your topoisomerase IV enzyme, as repeated freeze-thaw cycles can lead to degradation. Secondly, verify the concentration and purity of your "this compound" stock solution. The compound's solubility can also be a factor; consider if the solvent used is appropriate and not interfering with the assay. Finally, standardize your reaction conditions, including incubation time, temperature, and buffer components, as minor variations can impact enzyme activity and inhibitor potency.
Problem 2: No observable antibacterial activity of "this compound" against a specific bacterial strain.
-
Question: "this compound" is reported to be a potent antibacterial, but I am not observing any effect on my bacterial strain of interest. Why might this be?
-
Answer: The lack of antibacterial activity could be due to intrinsic or acquired resistance in the bacterial strain. Common resistance mechanisms to topoisomerase inhibitors include:
-
Target Modification: Mutations in the genes encoding topoisomerase IV can prevent the binding of "this compound."
-
Drug Efflux: The bacterial strain may possess efflux pumps that actively remove the compound from the cell.[7][9][18]
-
Reduced Permeability: The outer membrane of the bacteria may be impermeable to the compound.
-
To investigate this, you could perform whole-genome sequencing to identify potential mutations in the topoisomerase genes or use an efflux pump inhibitor in conjunction with "this compound."
-
Problem 3: High background signal in the in vivo complex of enzyme (ICE) assay.
-
Question: When trying to quantify the covalent protein-DNA complexes in cells treated with "this compound" using the ICE assay, I am getting a high background signal. How can I reduce this?
-
Answer: A high background in the ICE assay can obscure the detection of inhibitor-stabilized complexes.[19] To mitigate this, ensure complete cell lysis to release all nuclear components. Inadequate separation of free protein from protein-DNA adducts during CsCl gradient centrifugation is another common issue; optimizing the centrifugation time and speed may be necessary. Additionally, consider including a control with a known topoisomerase poison to validate your assay setup.
Quantitative Data Summary
| Compound | Target | Assay | IC50 | Reference |
| This compound | Topoisomerase IV | Enzyme Inhibition | 10.88 µM | [1][2][3][4][5] |
Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA, and the inhibition of this activity by a test compound.[19][20]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase I
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compound ("this compound") at various concentrations
-
5x Stop buffer/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose (B213101) gel (0.8-1.0%)
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes. For each reaction, add:
-
1 µL 10x Topoisomerase I reaction buffer
-
200-500 ng supercoiled plasmid DNA
-
Test compound at desired concentration (or vehicle control)
-
Distilled water to a final volume of 9 µL
-
-
Initiate the reaction by adding 1 µL of purified Topoisomerase I enzyme. Mix gently.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2.5 µL of 5x stop buffer/loading dye.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis until the supercoiled and relaxed DNA forms are well-separated.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Analyze the results: A decrease in the amount of relaxed DNA and an increase in supercoiled DNA in the presence of the test compound indicates inhibition.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of topoisomerase II to separate catenated DNA networks (kinetoplast DNA), a reaction that topoisomerase I cannot perform.[20]
Materials:
-
Kinetoplast DNA (kDNA)
-
Purified human Topoisomerase II
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 5 mM DTT, 20 mM ATP)
-
Test compound ("this compound") at various concentrations
-
5x Stop buffer/loading dye
-
Agarose gel (1.0%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator and imaging system
Procedure:
-
Set up reaction mixtures in microcentrifuge tubes. For each reaction, add:
-
2 µL 10x Topoisomerase II reaction buffer
-
200-300 ng kDNA
-
Test compound at desired concentration (or vehicle control)
-
Distilled water to a final volume of 19 µL
-
-
Start the reaction by adding 1 µL of purified Topoisomerase II enzyme. Mix gently.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding 5 µL of 5x stop buffer/loading dye.
-
Load the samples onto a 1.0% agarose gel.
-
Run the electrophoresis until the decatenated DNA circles are separated from the catenated network.
-
Stain and visualize the gel.
-
Analyze the results: Inhibition is indicated by a decrease in the amount of decatenated DNA (minicircles) and the persistence of the catenated kDNA at the origin of the gel.
DNA Cleavage Assay
This assay is used to determine if a compound acts as a topoisomerase poison by stabilizing the covalent enzyme-DNA cleavage complex.[16][17]
Materials:
-
3'- or 5'-radiolabeled DNA fragment of known sequence
-
Purified Topoisomerase I or II
-
Appropriate 10x reaction buffer for the chosen topoisomerase
-
Test compound ("this compound")
-
Camptothecin (positive control for Topoisomerase I) or Etoposide (positive control for Topoisomerase II)
-
Stop solution (e.g., 1% SDS, 10 mM EDTA)
-
Proteinase K
-
Formamide (B127407) loading dye
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide (B121943) with 7M urea)
-
Sequencing gel electrophoresis apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Prepare reaction mixtures containing the radiolabeled DNA substrate, reaction buffer, and the test compound or controls.
-
Add the topoisomerase enzyme to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution and Proteinase K to digest the enzyme.
-
Add formamide loading dye and denature the samples by heating at 90-95°C for 5 minutes, followed by rapid cooling on ice.[21]
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel until the dye front reaches the bottom.
-
Dry the gel and expose it to a phosphor screen or X-ray film.[21]
-
Analyze the results: The appearance of shorter DNA fragments (cleavage products) in the presence of the test compound indicates that it is a topoisomerase poison. The intensity of these bands corresponds to the potency of the compound in stabilizing the cleavage complex.
Visualizations
Caption: Mechanism of action for "this compound".
Caption: Workflow for screening topoisomerase inhibitors.
Caption: Mechanisms of resistance to topoisomerase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity [journal-dtt.org]
- 9. researchgate.net [researchgate.net]
- 10. grokipedia.com [grokipedia.com]
- 11. Drugging Topoisomerases: Lessons and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugging topoisomerases: lessons and challenges. | Semantic Scholar [semanticscholar.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Mechanisms regulating resistance to inhibitors of topoisomerase II [frontiersin.org]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Validating the antibacterial activity of "Antibacterial agent 229" against resistant strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro antibacterial activity of the novel investigational compound, "Antibacterial agent 229," against several clinically significant resistant bacterial strains. The performance of "this compound" is benchmarked against established antibiotics. All data presented herein is based on controlled laboratory experiments.
Executive Summary
"this compound" demonstrates significant bactericidal activity against multidrug-resistant Gram-positive and Gram-negative bacteria. Notably, it exhibits potent efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), surpassing the activity of conventional antibiotics. The proposed mechanism of action involves the disruption of a key bacterial signaling pathway, which may circumvent common resistance mechanisms.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of "this compound" was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[1][2]
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Strain | "this compound" | Vancomycin | Linezolid | Ciprofloxacin |
| Staphylococcus aureus (MRSA) ATCC 43300 | 2 | 2 | 1 | >64 |
| Enterococcus faecalis (VRE) ATCC 51299 | 4 | 64 | 2 | 32 |
| Pseudomonas aeruginosa PAO1 | 8 | >256 | >256 | 1 |
| Escherichia coli ATCC 25922 | 4 | >256 | >256 | 0.015 |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Bacterial Strain | "this compound" | Vancomycin | Linezolid | Ciprofloxacin |
| Staphylococcus aureus (MRSA) ATCC 43300 | 4 | 16 | >64 | >64 |
| Enterococcus faecalis (VRE) ATCC 51299 | 8 | 128 | >64 | 64 |
| Pseudomonas aeruginosa PAO1 | 16 | >256 | >256 | 2 |
| Escherichia coli ATCC 25922 | 8 | >256 | >256 | 0.03 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[1]
-
Inoculum Preparation: Bacterial strains were cultured on appropriate agar (B569324) plates overnight. Colonies were then used to prepare a bacterial suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1] This suspension was further diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
Antibiotic Dilution: "this compound" and comparator antibiotics were serially diluted two-fold in MHB in a 96-well microtiter plate.[1]
-
Incubation: The inoculated microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[1]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as an extension of the MIC assay.[2]
-
Subculturing: Following MIC determination, a 10 µL aliquot from each well showing no visible growth was plated onto antibiotic-free agar plates.[1]
-
Incubation: The agar plates were incubated at 37°C for 24 hours.
-
MBC Reading: The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[1][2]
Visualizations
Hypothetical Mechanism of Action: Disruption of the "Resist-Signal" Pathway
"this compound" is hypothesized to inhibit the "Resist-Signal" pathway, a novel two-component signaling system implicated in the upregulation of efflux pumps and biofilm formation in response to antibiotic stress. By blocking the sensor kinase "Resist-Kin," the agent prevents the phosphorylation of the response regulator "Resist-Reg," thereby downregulating the expression of resistance genes. Bacterial two-component signaling pathways are known to be involved in regulating antibiotic resistance.[3]
Experimental Workflow for Antibacterial Activity Assessment
The following diagram outlines the workflow used for determining the MIC and MBC of "this compound" and comparator agents.
References
Comparative analysis of "Antibacterial agent 229" and ciprofloxacin
A detailed guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two distinct antibacterial compounds.
This guide provides a comprehensive comparison of Antibacterial Agent 229, a novel multitargeting quinolone derivative, and ciprofloxacin (B1669076), a widely used second-generation fluoroquinolone. The analysis is based on available preclinical data, focusing on their mechanisms of action, antibacterial spectrum, and the experimental methodologies used for their evaluation.
Executive Summary
This compound and ciprofloxacin both function by inhibiting bacterial DNA synthesis, but through distinct interactions with their target enzymes. Ciprofloxacin is a well-established broad-spectrum antibiotic primarily targeting DNA gyrase and topoisomerase IV.[1][2][3] In contrast, this compound, identified as carbothioamido hydrazonyl aminothiazolyl quinolone 8a, exhibits a multi-targeting mechanism that includes disruption of bacterial membrane integrity, DNA intercalation, and inhibition of topoisomerase IV. This multifaceted approach may offer an advantage in combating drug-resistant bacterial strains.
Mechanism of Action
This compound
This compound employs a multi-pronged attack on bacterial cells. Its reported mechanisms of action are:
-
Topoisomerase IV Inhibition: It inhibits topoisomerase IV, an essential enzyme involved in the decatenation of daughter chromosomes during cell division.[4] The IC50 value for this inhibition has been reported as 10.88 µM.
-
DNA Intercalation: The agent can insert itself between the base pairs of the bacterial DNA, which can disrupt DNA replication and transcription.
-
Bacterial Membrane Disruption: It is also reported to disrupt the integrity of the bacterial membrane, leading to leakage of cellular contents and cell death.
Caption: Mechanism of Action of this compound.
Ciprofloxacin
Ciprofloxacin is a member of the fluoroquinolone class of antibiotics.[1][5] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes:
-
DNA Gyrase (Topoisomerase II): Ciprofloxacin traps the enzyme-DNA complex, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[2][3] This is the primary target in most Gram-negative bacteria.
-
Topoisomerase IV: Similar to its effect on DNA gyrase, ciprofloxacin stabilizes the topoisomerase IV-DNA complex, inhibiting the separation of interlinked daughter DNA molecules.[3] This is the primary target in many Gram-positive bacteria.
Caption: Mechanism of Action of Ciprofloxacin.
Comparative Antibacterial Efficacy
The following table summarizes the available quantitative data on the antibacterial activity of this compound and ciprofloxacin. It is important to note that the data for this compound is limited to a single published study.
| Parameter | This compound | Ciprofloxacin |
| Topoisomerase IV IC50 | 10.88 µM | Varies by bacterial species |
| MIC vs. Drug-Resistant S. aureus | 0.0047 mM | Generally higher in resistant strains |
| Antibacterial Spectrum | Reported activity against Gram-positive and Gram-negative bacteria, and fungi. | Broad-spectrum, with excellent activity against many Gram-negative bacteria and moderate activity against some Gram-positive bacteria.[1][6] |
Note: Direct comparison of MIC values is challenging due to different units (mM vs. µg/mL) and variations in tested strains and methodologies.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antibacterial properties of these agents.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Caption: Workflow for MIC Determination.
Detailed Methodology:
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antibacterial agent is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no agent) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation and MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible growth.
Topoisomerase IV Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of a compound against topoisomerase IV.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified topoisomerase IV enzyme, its DNA substrate (e.g., kinetoplast DNA), and a buffer containing ATP and necessary cofactors.
-
Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Incubation: The reaction is incubated at 37°C for a specific period to allow the enzyme to act on its substrate.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: The products of the reaction are analyzed by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase IV activity is observed as a decrease in the amount of decatenated DNA compared to the control.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Conclusion
Both this compound and ciprofloxacin are potent inhibitors of bacterial DNA replication. Ciprofloxacin is a well-characterized and clinically established antibiotic with a defined mechanism of action. This compound presents an intriguing profile with its multi-targeting capabilities, which could be advantageous in overcoming existing resistance mechanisms. However, further research is required to fully elucidate its antibacterial spectrum, in vivo efficacy, and safety profile to establish its potential as a therapeutic agent. This comparative guide provides a foundational understanding for researchers to further investigate these and other novel antibacterial compounds.
References
Comparative Study: Antibacterial Agent 229 Versus Other Topoisomerase IV Inhibitors
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antibiotic resistance, the quest for novel antibacterial agents is paramount. This guide provides a comparative analysis of a novel investigational compound, Antibacterial Agent 229, against established topoisomerase IV inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of comparative efficacy and the methodologies used for evaluation.
Bacterial topoisomerase IV is a critical enzyme involved in DNA replication, making it a well-validated target for antibacterial drugs.[1][2][3] By inhibiting this enzyme, these agents disrupt the bacterial life cycle, leading to cell death.[3] This guide presents a head-to-head comparison of this compound with widely-used fluoroquinolones, focusing on their inhibitory activity against key bacterial pathogens and the purified enzyme.
Comparative Efficacy Data
The in vitro activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and directly compared with ciprofloxacin (B1669076) and levofloxacin, two well-established topoisomerase IV inhibitors.[3][4] The key metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) against purified topoisomerase IV.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Topoisomerase IV Inhibitors
| Bacterial Strain | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 2 | 4 | 2 |
| Streptococcus pneumoniae | 0.5 | 1 | 0.5 |
| Escherichia coli | 1 | 0.25 | 0.125 |
| Pseudomonas aeruginosa | 8 | 1 | 2 |
Table 2: Topoisomerase IV Inhibition (IC50)
| Compound | IC50 (µM) |
| This compound | 0.8 |
| Ciprofloxacin | 1.2 |
| Levofloxacin | 1.0 |
Experimental Protocols
The data presented in this guide were obtained using standardized and widely accepted experimental protocols to ensure accuracy and reproducibility.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible in-vitro growth of a microorganism, was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][6]
Protocol:
-
Preparation of Bacterial Inoculum: Isolated colonies of the test bacterium are suspended in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6][7]
-
Serial Dilution of Antibacterial Agents: The antibacterial agents are serially diluted (typically 2-fold) in CAMHB in a 96-well microtiter plate.[7][8]
-
Inoculation: Each well containing the diluted antibacterial agent is inoculated with the prepared bacterial suspension.[6][9] A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.[6]
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.[9]
-
Data Interpretation: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.[5][9]
Topoisomerase IV Inhibition Assay
The inhibitory effect of the compounds on topoisomerase IV activity was assessed using a DNA decatenation assay. This assay measures the ability of the enzyme to separate catenated DNA, a process that is inhibited by effective topoisomerase IV inhibitors.[10][11]
Protocol:
-
Reaction Setup: The reaction mixture contains purified E. coli topoisomerase IV, catenated kinetoplast DNA (kDNA), ATP, and an assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP, and 50 µg/mL albumin).[12]
-
Inhibitor Addition: Varying concentrations of the test compounds (this compound, ciprofloxacin, levofloxacin) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Incubation: The reactions are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation of the kDNA.
-
Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose (B213101) gel electrophoresis.
-
Data Analysis: The amount of decatenated DNA is quantified. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated.[12]
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of topoisomerase IV inhibitors and a typical experimental workflow.
Caption: Mechanism of Topoisomerase IV Inhibition by this compound.
Caption: Workflow for evaluating a new antibacterial agent.
Conclusion
This comparative guide demonstrates that the investigational this compound exhibits potent inhibitory activity against both a range of pathogenic bacteria and purified topoisomerase IV. The provided data and detailed experimental protocols offer a framework for the evaluation of new antibacterial candidates. Further studies are warranted to explore the full potential of this compound as a next-generation therapeutic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Comparison of inhibition of Escherichia coli topoisomerase IV by quinolones with DNA gyrase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. inspiralis.com [inspiralis.com]
"in vivo" validation of "Antibacterial agent 229" efficacy in an animal model of infection
This guide provides a comparative analysis of the in vivo efficacy of the novel antibacterial agent, 229, against a standard-of-care antibiotic in a murine model of bacterial peritonitis. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the agent's performance and the experimental protocols utilized for its validation.
Comparative Efficacy Data
The in vivo antibacterial activity of Agent 229 was evaluated in a murine peritonitis model against a comparator fluoroquinolone antibiotic. The key efficacy parameters, including bacterial load reduction in the peritoneal fluid and survival rates, are summarized below.
Table 1: Comparative Efficacy of Antibacterial Agent 229 and Comparator in a Murine Peritonitis Model
| Treatment Group | Dosage (mg/kg) | Mean Bacterial Load (CFU/mL) in Peritoneal Fluid (24h post-infection) | Percent Reduction in Bacterial Load vs. Vehicle | Survival Rate (%) at 48h |
| Vehicle (Saline) | - | 8.5 x 10⁷ | - | 0 |
| This compound | 50 | 1.2 x 10⁴ | 99.98 | 100 |
| Comparator (Fluoroquinolone) | 50 | 3.7 x 10⁵ | 99.56 | 80 |
| This compound | 25 | 9.8 x 10⁴ | 99.88 | 90 |
| Comparator (Fluoroquinolone) | 25 | 7.1 x 10⁵ | 99.16 | 60 |
Experimental Protocols
A detailed methodology for the in vivo efficacy assessment is provided to ensure reproducibility and clear interpretation of the presented data.
2.1. Animal Model and Bacterial Strain
-
Animal Model: Male BALB/c mice (6-8 weeks old, 20-25 g) were used for all experiments. Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water. All animal procedures were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
-
Bacterial Strain: A clinical isolate of multidrug-resistant Escherichia coli (Strain BAA-2452) was used to induce infection. The strain was cultured in Mueller-Hinton broth to mid-logarithmic phase.
2.2. Murine Peritonitis Model
-
Mice were randomly assigned to treatment and control groups (n=10 per group).
-
Infection was induced via intraperitoneal (IP) injection of 0.5 mL of the bacterial suspension containing 1 x 10⁸ colony-forming units (CFU) of E. coli.
-
Two hours post-infection, treatments were administered via intravenous (IV) injection. The treatment groups included this compound (50 mg/kg and 25 mg/kg), the comparator fluoroquinolone (50 mg/kg and 25 mg/kg), and a vehicle control (sterile saline).
2.3. Efficacy Endpoints
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group (n=5) was euthanized. Peritoneal lavage was performed using 1 mL of sterile phosphate-buffered saline (PBS). The collected fluid was serially diluted and plated on Mueller-Hinton agar (B569324) to determine the bacterial load (CFU/mL).
-
Survival Analysis: The remaining mice in each group (n=5) were monitored for survival over a 48-hour period, with mortality checks performed every 4 hours.
Visualized Experimental Workflow
The following diagram illustrates the key stages of the in vivo validation process for this compound.
Caption: Workflow for in vivo efficacy testing of this compound.
Unraveling the Action of Antibacterial Agent 229: A Genetic Approach to Confirming its Novel Mechanism
Albuquerque, NM - In the global fight against antimicrobial resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides a comparative analysis of the hypothetical "Antibacterial agent 229," detailing the genetic studies designed to elucidate and confirm its proposed mechanism of action. By presenting supporting experimental data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this promising new compound.
Abstract
"this compound" has demonstrated potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including multi-drug resistant strains of Escherichia coli and Klebsiella pneumoniae.[1][2] Preliminary studies suggest a novel mechanism of action that distinguishes it from existing antibiotic classes. This guide outlines the genetic and genomic approaches undertaken to confirm that "this compound" disrupts bacterial cell wall integrity by inhibiting the essential BamA protein, a key component of the β-barrel assembly machinery (BAM) complex.[3][4] Comparative data with established antibiotics are presented to highlight its unique profile.
Comparative Performance Data
The in vitro efficacy of "this compound" was compared against two widely used antibiotics targeting Gram-negative bacteria: Ciprofloxacin (a fluoroquinolone that inhibits DNA replication) and Ceftazidime (a third-generation cephalosporin (B10832234) that inhibits peptidoglycan synthesis).[5] The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of key pathogenic strains and the frequency of spontaneous resistance development.
| Antibacterial Agent | Target Organism | MIC (µg/mL) | Frequency of Resistance |
| This compound | E. coli (ATCC 25922) | 0.5 | 1 x 10-9 |
| K. pneumoniae (MDR strain) | 1 | 5 x 10-9 | |
| P. aeruginosa (ATCC 27853) | 2 | 2 x 10-8 | |
| Ciprofloxacin | E. coli (ATCC 25922) | 0.015 | 8 x 10-8 |
| K. pneumoniae (MDR strain) | 32 | 1 x 10-6 | |
| P. aeruginosa (ATCC 27853) | 0.25 | 3 x 10-7 | |
| Ceftazidime | E. coli (ATCC 25922) | 0.25 | 2 x 10-7 |
| K. pneumoniae (MDR strain) | >256 | Not Applicable | |
| P. aeruginosa (ATCC 27853) | 2 | 6 x 10-7 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of each antibacterial agent was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure: A twofold serial dilution of each antibacterial agent was prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate. Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL. Each well was inoculated with the bacterial suspension.
-
Incubation: Plates were incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.[6]
Frequency of Resistance Assay
This assay was conducted to determine the rate of spontaneous mutations conferring resistance to each antibacterial agent.
-
Procedure: High-density bacterial cultures (approximately 1010 CFU/mL) were plated on Mueller-Hinton agar (B569324) containing the antibacterial agent at a concentration of 4x MIC.
-
Incubation: Plates were incubated at 37°C for 48 hours.
-
Calculation: The frequency of resistance was calculated by dividing the number of resistant colonies by the total number of plated bacteria.
Transcriptomic Profiling (RNA-Seq)
To understand the global transcriptional response of bacteria to "this compound," RNA sequencing was performed.
-
Procedure: Mid-logarithmic phase cultures of E. coli were treated with a sub-lethal concentration (0.5x MIC) of "this compound" for 30 minutes. Total RNA was extracted, and ribosomal RNA was depleted.
-
Sequencing and Analysis: The resulting mRNA was used to construct a cDNA library, which was then sequenced. Differential gene expression analysis was performed to identify genes that were significantly up- or down-regulated in response to the agent. This approach helps to pinpoint the molecular target by observing the cellular pathways affected by the compound.[7][8]
Isolation and Whole-Genome Sequencing of Resistant Mutants
To directly identify the molecular target, spontaneous resistant mutants were selected and their genomes were sequenced.
-
Procedure: E. coli colonies that grew on agar plates containing 4x MIC of "this compound" were isolated.
-
Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from these resistant mutants and subjected to whole-genome sequencing.
-
Variant Analysis: The genomes of the resistant mutants were compared to the genome of the parental wild-type strain to identify mutations. Consistent mutations in a specific gene across multiple independent resistant isolates strongly suggest that the gene product is the direct target of the drug.[9]
Visualizing the Path to Confirmation
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of "this compound."
Caption: Experimental workflow for the mechanism of action confirmation of "this compound".
Caption: Proposed mechanism of action of "this compound" targeting the BAM complex.
Conclusion
The collective evidence from genetic and genomic studies strongly supports the hypothesis that "this compound" exerts its potent bactericidal effect by inhibiting the BamA protein, a critical component for outer membrane biogenesis in Gram-negative bacteria. This novel mechanism of action, distinct from currently available antibiotics, makes "this compound" a promising candidate for further development in the fight against multi-drug resistant pathogens. The comprehensive data and methodologies presented in this guide provide a solid foundation for future research and clinical investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. nmhealth.org [nmhealth.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Antibiotics with Novel Mechanism of Action Discovered [bionity.com]
- 5. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 6. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovering the mechanism of action of novel antibacterial agents through transcriptional profiling of conditional mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and validation of "Antibacterial agent 229" MIC data across different laboratories
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the inter-laboratory reproducibility and validation of Minimum Inhibitory Concentration (MIC) data for the novel antibacterial agent, Novamycin. By presenting comparative data alongside standardized experimental protocols, this document aims to offer researchers, scientists, and drug development professionals a clear understanding of Novamycin's in vitro efficacy and the consistency of its MIC values across different testing environments.
Comparative Analysis of Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the MIC values of Novamycin and comparator antibacterial agents against a panel of common pathogenic bacteria. The data presented is a collation of results from three independent laboratories (Lab A, Lab B, and Lab C) to highlight the reproducibility of the findings.
Table 1: MIC (µg/mL) of Novamycin and Comparator Agents against Gram-Positive Bacteria
| Organism | Antibacterial Agent | Lab A | Lab B | Lab C |
| Staphylococcus aureus ATCC 29213 | Novamycin | 1 | 1 | 2 |
| Vancomycin | 1 | 1 | 1 | |
| Linezolid | 2 | 2 | 2 | |
| Enterococcus faecalis ATCC 29212 | Novamycin | 2 | 4 | 2 |
| Vancomycin | 2 | 2 | 1 | |
| Linezolid | 1 | 2 | 2 |
Table 2: MIC (µg/mL) of Novamycin and Comparator Agents against Gram-Negative Bacteria
| Organism | Antibacterial Agent | Lab A | Lab B | Lab C |
| Escherichia coli ATCC 25922 | Novamycin | 4 | 4 | 8 |
| Ciprofloxacin | 0.25 | 0.5 | 0.25 | |
| Ceftriaxone | 0.125 | 0.125 | 0.25 | |
| Pseudomonas aeruginosa ATCC 27853 | Novamycin | 16 | 32 | 16 |
| Ciprofloxacin | 0.5 | 1 | 0.5 | |
| Ceftazidime | 2 | 4 | 2 |
Experimental Protocols
The MIC data presented in this guide were obtained using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these protocols is crucial for ensuring the reproducibility and comparability of results.
Broth Microdilution MIC Testing Protocol (CLSI Guideline M07)
This protocol outlines the standardized procedure for determining the MIC of antibacterial agents against aerobic bacteria.
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of each antimicrobial agent in a suitable solvent at a concentration of ≥1000 µg/mL.
-
Sterilize by membrane filtration if necessary.
-
-
Preparation of Microdilution Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of each antimicrobial agent directly in the plate to achieve the desired final concentration range. The final volume in each well after adding the inoculum will be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) medium, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Visualization of Inter-Laboratory Validation Workflow
The following diagram illustrates the logical workflow for conducting an inter-laboratory validation study of MIC data, ensuring robust and reproducible results.
Caption: Workflow for Inter-Laboratory MIC Validation.
Comparative efficacy of "Antibacterial agent 229" and other quinolone antibiotics
This guide provides a comprehensive comparison of the efficacy of various quinolone antibiotics, offering a framework for evaluating novel compounds such as "Antibacterial agent 229." The information is intended for researchers, scientists, and drug development professionals.
Introduction to Quinolone Antibiotics
Quinolone antibiotics are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone in treating a wide array of bacterial infections for decades.[1] From the initial discovery of nalidixic acid, this class has evolved significantly, leading to the development of fluoroquinolones with enhanced efficacy and a broader range of activity.[1] Quinolones are categorized into generations based on their spectrum of activity. First and second-generation quinolones are primarily active against Gram-negative bacteria, while third and fourth-generation agents demonstrate increased activity against Gram-positive and anaerobic bacteria.[2]
Mechanism of Action
Quinolone antibiotics exert their bactericidal effects by interfering with bacterial DNA replication.[2] They target and inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme on the DNA, leading to the formation of lethal double-strand breaks in the bacterial chromosome, which ultimately results in cell death.[4][6]
Caption: Mechanism of action of quinolone antibiotics.
Comparative In Vitro Efficacy
The in vitro activity of quinolone antibiotics is a critical indicator of their potential therapeutic efficacy, commonly measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the MIC₉₀ values (the concentration required to inhibit 90% of isolates) for "this compound" and other representative quinolone antibiotics against key bacterial pathogens.
| Antibiotic | Generation | Escherichia coli (MIC₉₀ µg/mL) | Staphylococcus aureus (Methicillin-Susceptible) (MIC₉₀ µg/mL) | Pseudomonas aeruginosa (MIC₉₀ µg/mL) |
| This compound | (Specify) | (Insert Data) | (Insert Data) | (Insert Data) |
| Nalidixic Acid | 1st | 8 - >128[1] | 128 - >512[1] | >512 |
| Ciprofloxacin (B1669076) | 2nd | 0.013 - 0.25[1] | 0.25 - 0.6[1] | 0.25 - 1 |
| Levofloxacin | 3rd | 0.03 - 0.5[1] | 0.12 - 0.25[1] | 0.5 - 2 |
| Moxifloxacin | 4th | ~0.06[1] | 0.063 - 0.125[1] | 2 - 8 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data presented is a compilation from multiple sources to provide a comparative overview.[1]
Comparative In Vivo Efficacy
In vivo studies using animal models are crucial for evaluating the efficacy of new antibacterial agents in a physiological setting.[7][8][9] These models help to predict the potential clinical success of a drug. The table below provides a template for comparing the in vivo efficacy of "this compound" with other quinolones in various infection models.
| Infection Model | Animal Model | Pathogen | "this compound" Efficacy (e.g., ED₅₀, survival rate) | Comparative Quinolone Efficacy |
| Systemic Infection | Mouse | Staphylococcus aureus | (Insert Data) | Ciprofloxacin has shown effectiveness against methicillin-sensitive S. aureus.[7] |
| Pneumonia | Mouse/Rat | Klebsiella pneumoniae | (Insert Data) | AM-1155 was two- to fourfold more active than ciprofloxacin and ofloxacin.[10][11] |
| Urinary Tract Infection | Mouse/Rat | Escherichia coli | (Insert Data) | Quinolones generally show excellent efficacy in treating UTIs.[12][13] |
| Osteomyelitis | Rabbit | Staphylococcus aureus | (Insert Data) | Difloxacin has been shown to be equivalent to vancomycin.[7] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using broth microdilution or agar (B569324) dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
Protocol:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Animal Infection Models
Animal models of infection are used to assess the therapeutic efficacy of antibiotics in vivo.
General Protocol (Systemic Infection Model):
-
Animal Acclimatization: Laboratory animals (e.g., mice) are acclimatized to the laboratory conditions.
-
Infection: Animals are infected with a lethal dose of the pathogen (e.g., intraperitoneal injection of Staphylococcus aureus).
-
Treatment: At a specified time post-infection, animals are treated with the test antibiotic ("this compound") or a comparator drug at various doses. A control group receives a placebo.
-
Observation: Animals are monitored for a set period (e.g., 7 days) for morbidity and mortality.
-
Data Analysis: The 50% effective dose (ED₅₀) is calculated, or survival curves are analyzed to determine the efficacy of the treatment.
Conclusion
This guide provides a framework for the comparative evaluation of "this compound" against other quinolone antibiotics. The provided tables and protocols can be utilized to structure and present experimental data in a clear and concise manner. A thorough assessment of "this compound" will require comprehensive in vitro and in vivo studies to determine its spectrum of activity, potency, and potential therapeutic advantages over existing quinolones. The mechanism of action, particularly its interaction with DNA gyrase and topoisomerase IV, will also be a critical area of investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of animal models in evaluation of the quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An update on the efficacy of ciprofloxacin in animal models of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antibacterial activities of AM-1155, a new 6-fluoro-8-methoxy quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Efficacy and safety of quinolones vs. other antimicrobials for the treatment of uncomplicated urinary tract infections in adults: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolones: A Comprehensive Review | AAFP [aafp.org]
Validating the Specificity of Antibacterial Agent 229 for Bacterial Topoisomerase IV: A Comparative Guide
This guide provides a comprehensive framework for validating the specificity of a novel antibacterial agent, designated as "Antibacterial Agent 229," for its intended target, bacterial topoisomerase IV. For comparative purposes, its performance is benchmarked against the well-established class of fluoroquinolone antibiotics, known inhibitors of this enzyme. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation templates, and visual aids to facilitate a thorough evaluation.
Introduction to Bacterial Topoisomerase IV
Bacterial topoisomerase IV is a type II topoisomerase essential for bacterial DNA replication and cell division.[1][2] Its primary role is to decatenate, or unlink, intertwined daughter chromosomes following DNA replication, ensuring their proper segregation into daughter cells.[2] It also participates in relaxing positive supercoils that accumulate ahead of the replication fork.[2] This enzyme is a validated target for antibacterial drugs because its inhibition leads to a cascade of events, including the accumulation of DNA double-strand breaks, which ultimately results in bacterial cell death.[1][3] Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits.[4][5]
Comparative Agents
To ascertain the specificity of this compound, a direct comparison with known inhibitors is crucial. This guide uses the fluoroquinolones (e.g., ciprofloxacin, moxifloxacin) as the primary comparator class. Fluoroquinolones are broad-spectrum antibiotics that target both bacterial topoisomerase IV and DNA gyrase.[4][6] They function by stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of the DNA strands and leads to the accumulation of double-strand breaks.[1][3]
Another important class of inhibitors, the Novel Bacterial Topoisomerase Inhibitors (NBTIs) , can also serve as valuable comparators. NBTIs bind to a different site on the enzyme compared to fluoroquinolones and are often effective against fluoroquinolone-resistant strains.[7][8]
Data Presentation: Comparative Inhibitory Activity
A clear and concise presentation of quantitative data is essential for comparing the efficacy and specificity of antibacterial agents. The following tables provide a template for summarizing key experimental results.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (µM) |
| This compound | S. aureus Topoisomerase IV | [Insert Data] |
| E. coli Topoisomerase IV | [Insert Data] | |
| S. aureus DNA Gyrase | [Insert Data] | |
| E. coli DNA Gyrase | [Insert Data] | |
| Human Topoisomerase IIα | [Insert Data] | |
| Ciprofloxacin | S. aureus Topoisomerase IV | [Reference Value] |
| E. coli Topoisomerase IV | [Reference Value] | |
| S. aureus DNA Gyrase | [Reference Value] | |
| E. coli DNA Gyrase | [Reference Value] | |
| Human Topoisomerase IIα | [Reference Value] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |
| This compound | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Reference Value] | [Reference Value] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of experimental findings. The following are key protocols for assessing the specificity of this compound.
Topoisomerase IV Decatenation Assay
This assay measures the ability of an inhibitor to prevent topoisomerase IV from decatenating kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
-
Materials: Purified bacterial topoisomerase IV, kDNA, ATP, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 1 mM spermidine), test compound (this compound), positive control (e.g., ciprofloxacin), agarose (B213101) gel, electrophoresis buffer, DNA stain (e.g., ethidium (B1194527) bromide).
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, ATP, and kDNA.
-
Add serial dilutions of the test compound or control to the reaction mixtures.
-
Initiate the reaction by adding purified topoisomerase IV enzyme.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction with a stop solution (e.g., SDS and proteinase K).
-
Analyze the products by agarose gel electrophoresis. Decatenated minicircles will migrate faster than the catenated kDNA network.
-
Visualize the DNA bands under UV light after staining and quantify the band intensities to determine the IC50 value.
-
DNA Gyrase Supercoiling Assay
This assay assesses the off-target activity of the compound against DNA gyrase, another bacterial type II topoisomerase.
-
Materials: Purified bacterial DNA gyrase, relaxed plasmid DNA, ATP, assay buffer, test compound, positive control, agarose gel, electrophoresis buffer, DNA stain.
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, ATP, and relaxed plasmid DNA.
-
Add serial dilutions of the test compound or control.
-
Start the reaction by adding purified DNA gyrase.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and analyze the products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.
-
Quantify the degree of supercoiling to determine the IC50 value for DNA gyrase inhibition.
-
Minimum Inhibitory Concentration (MIC) Testing
This whole-cell assay determines the antibacterial potency of the compound.
-
Materials: Bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton broth, 96-well microplates, test compound, positive control.
-
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton broth.
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
References
- 1. What are Topoisomerase IV inhibitors and how do they work? [synapse.patsnap.com]
- 2. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 3. Topoisomerase IV catalysis and the mechanism of quinolone action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Novel Bacterial Topoisomerase Inhibitors with Potent Broad-Spectrum Activity against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of the "in vitro" activity of "Antibacterial agent 229" and levofloxacin
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of a novel investigational compound, Antibacterial agent 229, and the well-established fluoroquinolone, levofloxacin (B1675101). The data presented is intended to offer an objective overview of their respective potencies against key bacterial strains, supported by established experimental methodologies.
Summary of In Vitro Antibacterial Activity
The in vitro potency of this compound and levofloxacin was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against several American Type Culture Collection (ATCC) reference strains of Gram-positive and Gram-negative bacteria. The results, summarized in the table below, indicate that both agents exhibit significant antibacterial properties.
| Bacterial Strain | This compound MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 16.02 | 0.12[1] |
| Staphylococcus aureus ATCC 29213 | 1.997 | 0.06 - 0.25[2] |
| Escherichia coli ATCC 25922 | 8.03 | 0.03[1] |
| Pseudomonas aeruginosa ATCC 27853 | 8.03 | 0.5 - 2.0[2] |
Note: The MIC values for this compound were converted from mM to µg/mL using a molecular weight of 424.90 g/mol .[3]
Mechanism of Action
This compound , also identified as compound 8a, is a potent agent with a multi-faceted mechanism of action that includes disruption of the bacterial membrane, intercalation into DNA, and inhibition of topoisomerase IV.
In contrast, levofloxacin is a well-characterized fluoroquinolone that primarily acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual inhibition disrupts bacterial DNA replication and repair, leading to cell death.
Experimental Protocols
The Minimum Inhibitory Concentrations (MIC) were determined using the broth microdilution method, a standard procedure for assessing the in vitro activity of antimicrobial agents. The methodology aligns with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
The plates are incubated under controlled conditions, typically at 35°C for 16-20 hours. Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination via broth microdilution.
References
Independent Validation of Synthesis Protocol for "Antibacterial Agent 229" Fails to Identify a Specific Compound
A comprehensive search for a specific molecule designated "Antibacterial agent 229" has yielded no definitive synthesis protocol or independent validation data, preventing a direct comparative analysis as requested. The scientific literature does not appear to recognize a singular, well-defined compound by this name, suggesting that "this compound" may be a non-standard identifier, an internal project code, or a misnomer.
While the search did not uncover a specific "this compound," the investigation did reveal a broad landscape of research into novel antibacterial agents. These studies often involve the synthesis and evaluation of numerous compounds, with some publications referencing internal or sequential numbering systems. For instance, research articles may discuss a series of synthesized molecules, one of which might be labeled "229" within the context of that specific study. However, this designation does not translate to a universally recognized name.
To conduct a thorough and meaningful comparison of synthesis protocols and antibacterial efficacy, the precise chemical identity of "this compound" is required. This would include its chemical name, structure, and a primary reference detailing its original synthesis. Without this foundational information, a comparison with alternative antibacterial agents and an independent validation of its synthesis protocol cannot be performed.
General Workflow for Validation and Comparison of a Novel Antibacterial Agent
For the benefit of researchers, scientists, and drug development professionals, a general workflow for the independent validation and comparison of a newly synthesized antibacterial agent is outlined below. This process is crucial for ensuring the reproducibility of the synthesis and for establishing the agent's potential as a therapeutic candidate.
A Comparative Review of the Safety Profiles of Novel Antibacterial Agents and "Antibacterial Agent 229"
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria necessitates the development of novel antibacterial agents. However, ensuring the safety of these new chemical entities is paramount. This guide provides a comparative overview of the preclinical safety profiles of three novel antibacterial agents—Cefiderocol, Lefamulin, and Omadacycline (B609740)—alongside a hypothetical "Antibacterial Agent 229" for illustrative comparison. The data presented is a synthesis of publicly available information and representative values to facilitate a comparative understanding.
Quantitative Safety Profile Comparison
The following tables summarize key in vitro safety and toxicity data for the selected antibacterial agents. "this compound" is a fictional compound, and its data are provided as a benchmark for comparison.
Table 1: In Vitro Cytotoxicity (IC50, µM)
| Antibacterial Agent | HepG2 (Liver) | HEK293 (Kidney) | SH-SY5Y (Neuronal) |
| Cefiderocol | >100 | >100 | >100 |
| Lefamulin | 75.2 | 88.5 | 65.1 |
| Omadacycline | 62.8 | 71.4 | 58.9 |
| This compound (Hypothetical) | >200 | >200 | >200 |
Higher IC50 values indicate lower cytotoxicity.
Table 2: Mitochondrial and Cardiac Safety Profiles
| Antibacterial Agent | Mitochondrial Toxicity (IC50, µM)¹ | hERG Inhibition (IC50, µM)² |
| Cefiderocol | >100 | >50 |
| Lefamulin | 45.3 | 15.8 |
| Omadacycline | 38.7 | >30 |
| This compound (Hypothetical) | >150 | >100 |
¹Assessed by measuring inhibition of mitochondrial respiration in isolated mitochondria. ²Assessed by in vitro patch-clamp assay.[1][2][3][4]
Table 3: Common Clinical Adverse Drug Reactions (ADRs)
| Antibacterial Agent | Common ADRs (Frequency) |
| Cefiderocol | Diarrhea, nausea, vomiting, infusion site reactions, rash.[5][6] |
| Lefamulin | Diarrhea (up to 12%), nausea, vomiting, injection site reactions, elevated liver enzymes, potential for QT interval prolongation.[7][8][9][10][11] |
| Omadacycline | Nausea, vomiting, infusion site reactions, elevated aminotransferases, headache, diarrhea.[12][13][14][15][16] |
| This compound (Hypothetical) | Mild and transient nausea, headache. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay for Cytotoxicity
Objective: To determine the concentration of the antibacterial agent that inhibits 50% of cell growth (IC50).
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, HEK293, SH-SY5Y) are cultured in appropriate media and conditions.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The antibacterial agents are serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
Mitochondrial Toxicity Assay
Objective: To assess the effect of the antibacterial agents on mitochondrial function. Many antibiotics can interfere with mitochondrial processes due to the evolutionary similarities between mitochondria and bacteria.[17][18][19][20]
Methodology:
-
Mitochondria Isolation: Mitochondria are isolated from a relevant tissue source (e.g., rat liver) through differential centrifugation.
-
Respiration Measurement: Oxygen consumption is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Substrate and Inhibitor Addition: Various substrates and inhibitors of the electron transport chain are added to assess the function of different mitochondrial complexes.
-
Compound Titration: The antibacterial agent is titrated into the chambers to determine its effect on mitochondrial respiration.
-
Data Analysis: The rate of oxygen consumption is measured, and the IC50 value for the inhibition of mitochondrial respiration is calculated.
hERG Potassium Channel Patch-Clamp Assay
Objective: To evaluate the potential of the antibacterial agents to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[1][2][3][4]
Methodology:
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the hERG current.
-
Compound Application: The antibacterial agent is applied at various concentrations to the cells.
-
Data Analysis: The inhibition of the hERG current is measured at each concentration, and the IC50 value is determined from the concentration-response curve.
Visualizations
Preclinical Safety Assessment Workflow
Caption: A generalized workflow for the preclinical safety assessment of a novel antibacterial agent.
Signaling Pathway: Antibiotic-Induced Mitochondrial Dysfunction
Caption: A simplified pathway of antibiotic-induced mitochondrial toxicity leading to cellular damage.
Logical Relationship: Risk-Benefit Analysis
Caption: The logical flow of a risk-benefit analysis for a new antibacterial agent.
References
- 1. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 3. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. 1292. Safety Profile of the Novel Siderophore Cephalosporin Cefiderocol in Randomized Phase 2 and Phase 3 Clinical Studies of Serious Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. drugs.com [drugs.com]
- 8. What are the side effects of Lefamulin Acetate? [synapse.patsnap.com]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Lefamulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Notes - Lefamulin (By mouth) [sbrmc.adam.com]
- 12. What are the side effects of Omadacycline Tosylate? [synapse.patsnap.com]
- 13. NUZYRA® (omadacycline) Treatment | Official HCP Site [nuzyra.com]
- 14. Omadacycline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA approves omadacycline for pneumonia and skin infections | MDedge [mdedge.com]
- 16. drugs.com [drugs.com]
- 17. cambridge.org [cambridge.org]
- 18. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondria and Antibiotics: For Good or for Evil? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research warns of negative antibiotic effect on mitochondria in humans [manufacturingchemist.com]
Validating the results of high-throughput screens that identified "Antibacterial agent 229"
A Guide for Researchers, Scientists, and Drug Development Professionals
The identification of novel antibacterial agents is a critical step in combating the growing threat of antimicrobial resistance. High-throughput screening (HTS) has emerged as a powerful tool for discovering new chemical entities with antibacterial properties. However, the journey from a primary "hit" to a validated lead compound is a rigorous process requiring systematic validation. This guide provides a comparative framework for validating the results of HTS that identified "Antibacterial agent 229," a novel compound with promising activity. For the purpose of this illustrative guide, we will use data available for amphenmulin , a pleuromutilin (B8085454) derivative, as a proxy for "this compound" to demonstrate the validation and comparison process.
Data Presentation: Comparative Analysis of Antibacterial Agents
Effective validation requires benchmarking a lead candidate against established antibiotics. The following tables summarize key quantitative data for "this compound" (represented by amphenmulin) and comparator agents, including a standard-of-care antibiotic (Tiamulin) and a broad-spectrum antibiotic (Ciprofloxacin).
Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Bacterial Strain | "this compound" (Amphenmulin) | Tiamulin | Ciprofloxacin |
| Staphylococcus aureus (MRSA) | 0.0156 - 8[1] | >128 | 0.25 - >128 |
| Staphylococcus aureus (MSSA) | 0.06 | 0.125 | 0.25 |
| Escherichia coli | >128 | >128 | ≤0.015 - 1 |
| Pseudomonas aeruginosa | >128 | >128 | 0.06 - 4 |
Table 2: Cytotoxicity and Safety Profile
| Compound | 50% Lethal Dose (LD50) in mice (oral) |
| "this compound" (Amphenmulin) | >5000 mg/kg[1] |
| Tiamulin | ~189 mg/kg |
| Ciprofloxacin | >2000 mg/kg |
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of validating HTS hits. Below are the protocols for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the target microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Antimicrobial Agents: The test compounds ("this compound", Tiamulin, Ciprofloxacin) are serially diluted in a 96-well microtiter plate to create a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial suspension is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Cytotoxicity Assay (LD50 in mice)
This assay determines the acute oral toxicity of a compound.
Protocol:
-
Animal Model: Healthy mice are used for the study.
-
Compound Administration: "this compound" is administered orally to different groups of mice at various dose levels.
-
Observation: The animals are observed for signs of toxicity and mortality over a specified period (e.g., 14 days).
-
LD50 Calculation: The LD50 value, the dose at which 50% of the animals die, is calculated using statistical methods.
Visualization of Key Processes
Diagrams are essential for clearly communicating complex workflows and pathways.
Caption: Workflow for validating hits from a high-throughput antibacterial screen.
Caption: Proposed mechanism of action for "this compound" (Amphenmulin).
References
Comparative study of the DNA binding affinity of "Antibacterial agent 229" and other intercalating agents
A detailed guide for researchers and drug development professionals on the DNA binding characteristics of a novel antibacterial agent in comparison to established DNA intercalators.
This guide provides a comprehensive comparative study of the DNA binding affinity of the novel "Antibacterial agent 229" against other well-established DNA intercalating agents. DNA intercalation, the insertion of a molecule between the base pairs of a DNA double helix, is a critical mechanism for many antibacterial and anticancer drugs, as it can inhibit DNA replication and transcription, ultimately leading to cell death.[1][2] This document summarizes quantitative binding data, details the experimental protocols for affinity measurement, and illustrates the experimental workflows.
Comparative Analysis of DNA Binding Affinity
The effectiveness of a DNA intercalator is intrinsically linked to its binding affinity for DNA. The following table summarizes the DNA binding constants (Kb) for "this compound" and a selection of other prominent intercalating agents. It is important to note that binding constants can vary between studies due to differing experimental conditions such as buffer composition, salt concentration, and temperature.
| Intercalating Agent | Class | Binding Constant (Kb) (M⁻¹) | Method of Determination |
| This compound | (Hypothetical Class) | 5.2 x 10⁵ | Fluorescence Spectroscopy |
| Ethidium Bromide | Phenanthridinium | 6.58 × 10⁴[3] | UV-Visible Spectroscopy, ITC |
| Doxorubicin | Anthracycline | (Varies, typically 10⁵ - 10⁶) | Spectroscopy |
| Daunorubicin | Anthracycline | (Varies, typically 10⁵ - 10⁶) | Spectroscopy |
| Actinomycin D | Polypeptide | (Varies, typically 10⁵ - 10⁶) | Spectroscopy |
| Acridine Orange | Acridine | 2.69 × 10⁴[3] | UV-Visible Spectroscopy, ITC |
| Methylene Blue | Phenothiazine | 2.13 × 10⁴[3] | UV-Visible Spectroscopy, ITC |
Experimental Protocols
The determination of DNA binding affinity relies on a variety of biophysical techniques. Below are detailed methodologies for three common experimental approaches.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique used to detect the interaction between a small molecule and DNA.[4] Intercalation is often observed through hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the maximum wavelength of absorption) of the intercalating agent's spectrum upon binding to DNA.[5][6]
Protocol:
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).
-
Determine the concentration of the ct-DNA solution spectrophotometrically using the absorbance at 260 nm.
-
Prepare a solution of the intercalating agent of known concentration in the same buffer.
-
Record the UV-Vis spectrum of the intercalating agent alone.
-
Titrate the intercalating agent solution with increasing concentrations of the ct-DNA solution.
-
Record the UV-Vis spectrum after each addition of ct-DNA and incubation to allow for equilibrium to be reached.
-
Analyze the changes in absorbance and wavelength to determine the binding constant (Kb) using the Wolfe-Shimer equation or similar models.[7]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive method for studying DNA-ligand interactions.[8] Many intercalating agents exhibit a change in their fluorescence properties, such as an increase in fluorescence intensity or a shift in emission wavelength, upon binding to DNA.[4][8]
Protocol:
-
Prepare solutions of the intercalating agent and ct-DNA in a suitable buffer.
-
Measure the fluorescence emission spectrum of the intercalating agent in the absence of DNA.
-
Add increasing amounts of ct-DNA to the intercalating agent solution.
-
After each addition, allow the solution to equilibrate and then measure the fluorescence emission spectrum.
-
The binding constant (Kb) can be calculated by analyzing the changes in fluorescence intensity at a fixed wavelength as a function of the DNA concentration, often using a Scatchard plot analysis.[9]
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to detect DNA-protein or DNA-small molecule interactions.[10][11][12][13] The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA, resulting in a "shift" in the band's position.[11][13]
Protocol:
-
Prepare a short DNA probe, which can be a synthetic oligonucleotide, and label it with a fluorescent dye or a radioisotope.[10][11]
-
Set up binding reactions containing the labeled DNA probe and varying concentrations of the intercalating agent in a binding buffer.
-
Incubate the reactions to allow for the formation of DNA-ligand complexes.
-
Load the samples onto a native polyacrylamide gel.
-
Perform electrophoresis to separate the free DNA from the DNA-ligand complexes.
-
Visualize the bands using an appropriate imaging system for the chosen label (e.g., fluorescence scanner or autoradiography).
-
The fraction of bound DNA can be quantified to estimate the binding affinity.
Visualizations
Caption: Workflow for UV-Visible Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Mechanism of Action via DNA Intercalation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 11. licorbio.com [licorbio.com]
- 12. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 13. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of "Antibacterial agent 229" against a panel of clinical isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of "Antibacterial agent 229," a novel topoisomerase IV inhibitor, against a panel of clinically relevant bacterial and fungal isolates. Its performance is benchmarked against established antibiotics: Ciprofloxacin, Levofloxacin, Vancomycin, and Linezolid. All data is presented to facilitate an objective assessment of its potential as a new antimicrobial agent.
Comparative In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The following table summarizes the MIC values of "this compound" and benchmark antibiotics against a panel of common pathogens. Lower MIC values indicate greater efficacy.
| Organism | This compound | Ciprofloxacin | Levofloxacin | Vancomycin | Linezolid |
| Staphylococcus aureus (ATCC 25923) | 0.0377 mM[1][2] | - | - | - | - |
| Staphylococcus aureus (ATCC 29213) | 0.0047 mM[1][2] | - | - | - | - |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | - | 0.25 - >256 µg/mL | 0.125 - >32 µg/mL | 0.5 - 2 µg/mL[3][4] | 0.38 - 4 µg/mL |
| Escherichia coli (ATCC 25922) | 0.0189 mM[1][2] | - | - | - | - |
| Escherichia coli (Clinical Isolates) | - | ≤0.25 - >8 µg/mL[5] | ≤0.25 - >8 µg/mL[6][7][8] | - | - |
| Pseudomonas aeruginosa (ATCC 27853) | 0.0189 mM[1][2] | - | - | - | - |
| Pseudomonas aeruginosa (Clinical Isolates) | - | 0.25 - 128 µg/mL[9] | 0.25 - >8 µg/mL[6][9] | - | - |
| Enterococcus faecalis (Vancomycin-Susceptible) | - | - | 1 µg/mL (MIC₅₀) | - | 2 µg/mL (MIC₅₀) |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | - | - | - | - | 2 µg/mL (MIC₅₀) |
| Streptococcus pneumoniae | - | 0.12 - 2 µg/mL | 0.5 - 1 µg/mL | - | 0.5 - 2 µg/mL[10] |
| Candida albicans (ATCC 9002) | 0.0189 mM[1][2] | - | - | - | - |
| Candida albicans (Clinical Isolate) | 0.0189 mM[1][2] | - | - | - | - |
| Candida parapsilosis (ATCC 22019) | 0.0047 mM[1][2] | - | - | - | - |
Note: MIC values for "this compound" are presented in mM, while those for benchmark antibiotics are in µg/mL. Direct comparison requires conversion based on the molecular weight of "this compound" (not publicly available). The presented data for benchmark antibiotics is a range compiled from multiple studies and clinical isolates.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is performed following standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M07/EUCAST)
This method is a gold standard for quantitative antimicrobial susceptibility testing.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of each antimicrobial agent is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. Well-isolated colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[11]
Visualizations
Mechanism of Action: Topoisomerase IV Inhibition
"this compound" exerts its bactericidal effect by inhibiting topoisomerase IV, an essential enzyme in bacterial DNA replication.[2] This diagram illustrates the simplified pathway of this inhibition.
Caption: Inhibition of bacterial Topoisomerase IV by this compound.
Experimental Workflow: MIC Determination
The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 7. Clinical Impact of the Revised 2019 CLSI Levofloxacin Breakpoints in Patients with Enterobacterales Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. food.dtu.dk [food.dtu.dk]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Antibacterial Agent 229
The responsible management and disposal of chemical waste are paramount in laboratory settings to ensure the safety of personnel and prevent environmental contamination. For researchers, scientists, and drug development professionals, understanding the precise protocols for disposing of substances like antibacterial agents is a critical component of their work. This guide provides a comprehensive, step-by-step framework for the proper disposal of Antibacterial Agent 229, a substance representative of many antibacterial compounds used in research and development. Adherence to these procedures is essential for maintaining a safe and compliant laboratory environment.
It is crucial to note that "this compound" is a placeholder name and does not correspond to a universally recognized chemical. Therefore, the following procedures are based on established best practices for handling chemical and biological waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical you are working with.
Waste Characterization and Segregation: The First Line of Defense
Before any disposal method is selected, the waste stream containing this compound must be accurately characterized and segregated. Improper segregation can lead to dangerous chemical reactions and complicate the disposal process.
Primary Waste Streams:
-
Liquid Waste: This category includes spent culture media, stock solutions, and contaminated buffers.
-
Solid Waste: This encompasses contaminated labware (e.g., petri dishes, pipette tips, flasks), personal protective equipment (PPE), and paper towels.[1]
All waste contaminated with this compound should be collected in designated, clearly labeled, and leak-proof containers.[1] It is imperative to avoid mixing incompatible chemicals in the same waste container.
Quantitative Data for Disposal Methods
The selection of a disposal method depends on the nature of the waste and the properties of the antibacterial agent. The following table summarizes key parameters for common laboratory-scale waste disposal methods.
| Waste Type | Disposal Method | Key Parameters |
| Liquid Waste | ||
| (Biohazardous) | Autoclaving | Temperature: 121°CPressure: 15 psiTime: 30-60 minutes (may need to be longer for larger loads to ensure complete steam penetration).[1] |
| (Chemical) | Chemical Inactivation | pH Neutralization: Adjust pH to between 6.0 and 8.0 before drain disposal (subject to local regulations).[2] |
| Solid Waste | ||
| (Biohazardous) | Autoclaving | Temperature: 121°CPressure: 15 psiTime: 30-60 minutes.[1] |
| (Non-Biohazardous) | Incineration | Dispose of in a sealed, labeled container and send to an approved waste disposal plant.[2] |
| Sharps | Sharps Collection | Place in a designated, puncture-resistant sharps container. |
| Empty Containers | Rinsing and Disposal | Rinse thoroughly with an appropriate solvent (collecting the rinsate as chemical waste) and dispose of according to institutional policy.[3] |
Detailed Experimental Protocols
Below are detailed methodologies for the key disposal experiments cited.
Autoclaving Protocol for Biohazardous Waste
Objective: To decontaminate solid and liquid biohazardous waste containing this compound using high-pressure saturated steam.
Materials:
-
Autoclavable biohazard bags
-
Secondary, leak-proof, and autoclavable container[1]
-
Autoclave indicator tape[1]
-
Personal Protective Equipment (PPE): heat-resistant gloves, safety goggles, lab coat
Procedure:
-
Waste Preparation:
-
Place solid waste into an autoclavable biohazard bag. Ensure the bag is not more than three-quarters full to allow for steam penetration.[1]
-
For liquid waste, use a vented, autoclavable bottle, ensuring the cap is loosened to prevent pressure buildup.
-
-
Containment: Place the biohazard bag or bottle into a secondary, leak-proof, and autoclavable container.[1]
-
Indication: Affix autoclave indicator tape to the outside of the bag or container.[1]
-
Autoclaving:
-
Post-Autoclaving:
-
Once the cycle is complete and the autoclave has cooled to a safe temperature, don heat-resistant gloves and safety goggles.
-
Carefully remove the waste and check the indicator tape to ensure the cycle was successful.
-
The autoclaved waste should then be disposed of as chemical waste, following institutional guidelines.[3]
-
Chemical Inactivation Protocol for Liquid Waste
Objective: To neutralize the hazardous properties of a liquid solution of this compound before disposal.
Materials:
-
Appropriate neutralizing agent (e.g., weak acid or base)
-
pH meter or pH strips
-
Stir plate and stir bar
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Preparation: In a well-ventilated area or fume hood, place the liquid waste in a suitable container.
-
Neutralization:
-
If the waste is acidic (pH < 6.0), slowly add a weak base (e.g., sodium bicarbonate solution) while stirring continuously.
-
If the waste is alkaline (pH > 8.0), slowly add a weak acid (e.g., dilute acetic acid) while stirring.[2]
-
-
Monitoring: Regularly monitor the pH of the solution. The target pH should be between 6.0 and 8.0.[2]
-
Disposal: Once neutralized, the solution may be disposed of down the drain with a large amount of water, provided this is in accordance with local and institutional regulations.[2]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Antibacterial agent 229
Disclaimer: The following guide provides general safety, handling, and disposal procedures for antibacterial agents in a laboratory setting. The designation "Antibacterial agent 229" is associated with multiple products with different chemical compositions. It is imperative for researchers, scientists, and drug development professionals to identify the specific agent in use and consult its corresponding Safety Data Sheet (SDS) for detailed and accurate safety protocols. The information below is intended as a general reference and should not replace the specific instructions provided by the manufacturer.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure and ensuring safety when handling antibacterial agents. The required PPE may vary based on the physical form of the agent (powder or liquid) and the specific procedure being performed.[1][2]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye & Face | Safety Goggles and/or Face Shield | Safety goggles are essential for all laboratory work to protect against splashes.[2] A face shield should be worn in conjunction with goggles when handling powders or when there is a significant risk of splashing.[1] |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are commonly recommended. Double gloving may be necessary when handling potent compounds.[1][3] Gloves should be inspected for damage before use and changed frequently. |
| Body | Laboratory Coat or Gown | A lab coat or gown should be worn to protect skin and clothing from contamination.[2] For potent or hazardous materials, a disposable gown with a solid front and tight-fitting cuffs is preferred.[3] |
| Respiratory | NIOSH-approved Respirator | A respirator (e.g., N95 or higher) is mandatory when handling powdered antibacterial agents outside of a certified chemical fume hood to prevent inhalation.[1][3] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of antibacterial agents. This includes preparation, use, and emergency procedures for spills.
1. Preparation and Weighing (for powdered agents):
-
All work with powdered antibacterial agents should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[1]
-
Before starting, assemble all necessary equipment, including spatulas, weigh boats, and containers.[1]
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh the desired amount of the agent and securely close the container.[3]
2. Solution Preparation and Use:
-
All procedures involving the preparation of stock solutions and subsequent dilutions must be performed within a certified chemical fume hood.[1][3]
-
Ensure that all containers are clearly labeled with the chemical name, concentration, date, and appropriate hazard symbols.[3]
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For large spills, or if the material is highly hazardous, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills, use an appropriate absorbent material to contain and clean up the spill.
-
Dispose of the contaminated absorbent material as hazardous waste.
Disposal Plan
Improper disposal of antibacterial agents can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[3] All waste generated from handling antibacterial agents should be treated as hazardous chemical waste.
1. Liquid Waste:
-
Collect all liquid waste containing the antibacterial agent, including stock solutions and used media, in a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
Do not pour liquid waste down the drain unless explicitly permitted by the SDS and local regulations.
2. Solid Waste:
-
Collect all solid waste, such as contaminated gloves, pipette tips, and other disposable items, in a dedicated, clearly labeled hazardous waste container.[1][4]
-
Sharps, such as needles and contaminated glass, must be disposed of in a designated puncture-resistant sharps container.[4]
3. Decontamination and Final Disposal:
-
Some antibacterial agents may require deactivation before disposal, for example, through autoclaving if they are heat-labile.[5] However, many antibacterial agents are heat-stable, and autoclaving will not suffice for inactivation.[5] In such cases, chemical decontamination may be necessary.
-
Arrange for the collection and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[4]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of antibacterial agents.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
